Aldicarb oxime
Description
2-methyl-2-(methylsulfanyl)propanal oxime is the oxime resulting from the formal condensation of 2-methyl-2-(methylsulfanyl)propanal with hydroxylamine. Addition of the oxime group to methyl isocyanate forms the final step in the synthesis of the systemic insecticide aldicarb. It is an aliphatic aldoxime and a methyl sulfide.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3/b6-4+ | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGMCJAXIZTVJA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NO)SC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Record name | ALDICARB OXIME | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Aldicarb oxime appears as clear colorless,viscous liquid with an unpleasant sulfurous or musty odor. (NTP, 1992), Colorless, viscous liquid with an unpleasant sulfurous or musty odor; [CAMEO] | |
| Record name | ALDICARB OXIME | |
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Boiling Point |
410 °F at 760 mmHg (with partial decomposition) (NTP, 1992) | |
| Record name | ALDICARB OXIME | |
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Flash Point |
244.4 °F (NTP, 1992), 118 °C | |
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Solubility |
10 to 50 mg/mL at 68 °F (NTP, 1992) | |
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Density |
1.05 (NTP, 1992) - Denser than water; will sink | |
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Vapor Density |
4.6 (estimated) (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | ALDICARB OXIME | |
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Vapor Pressure |
less than 0.1 mmHg at 68 °F (NTP, 1992) | |
| Record name | ALDICARB OXIME | |
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CAS No. |
1646-75-9 | |
| Record name | ALDICARB OXIME | |
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| Record name | Propanal, 2-methyl-2-(methylthio)-, oxime | |
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| Record name | 2-methyl-2-(methylthio)propionaldehyde oxime | |
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| Record name | ALDICARB OXIME | |
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Melting Point |
70 °F (NTP, 1992) | |
| Record name | ALDICARB OXIME | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Aldicarb Oxime
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical and physical properties of Aldicarb oxime. This document moves beyond a simple recitation of data points, aiming instead to provide a foundational understanding of this compound's behavior, grounded in the principles of chemical reactivity and physical chemistry. The experimental protocols and data presented herein are designed to be self-validating, fostering a deeper comprehension of the causality behind each observation and measurement. Our commitment to scientific integrity is reflected in the extensive citation of authoritative sources, ensuring that this guide serves as a trustworthy resource for your research and development endeavors.
Section 1: Chemical Identity and Structure
This compound, systematically named (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine, is a pivotal intermediate in the synthesis of the carbamate insecticide, Aldicarb.[1][2] Its chemical identity is firmly established by its unique structure and identifiers.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine | PubChem |
| CAS Number | 1646-75-9 | ChemicalBook[1], PubChem |
| Molecular Formula | C5H11NOS | PubChem, ChemicalBook[1] |
| Molecular Weight | 133.21 g/mol | PubChem, ChemicalBook[1] |
| SMILES | CC(C)(/C=N/O)SC | PubChem |
| InChI | InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3/b6-4+ | PubChem |
The structure of this compound, featuring a C=N double bond, gives rise to the possibility of geometric isomerism (E/Z isomerism). The "(NE)" designation in its IUPAC name specifies the stereochemistry around this double bond.
Figure 2: Synthesis of this compound via Oximation.
Experimental Protocol: Synthesis of this compound from 2-Methyl-2-(methylthio)propanal
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2-(methylthio)propanal in a suitable solvent such as aqueous ethanol.
-
Addition of Hydroxylamine: Add an equimolar amount of hydroxylamine hydrochloride to the solution. To liberate the free hydroxylamine, a mild base like sodium acetate is added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product may crystallize out. Alternatively, the product can be extracted with an organic solvent. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent. [2]
Hydrolysis of Aldicarb
Aldicarb can undergo hydrolysis, particularly under alkaline conditions, to yield this compound and methyl isocyanate. [3]This reaction is generally considered a degradation pathway for Aldicarb but can be utilized for the synthesis of the oxime.
Figure 3: Synthesis of this compound via Hydrolysis of Aldicarb.
Experimental Protocol: Synthesis of this compound from Aldicarb
-
Reaction Setup: Dissolve Aldicarb in a suitable solvent, such as a mixture of an organic solvent and water.
-
Base-catalyzed Hydrolysis: Add a base, such as sodium hydroxide, to the solution to catalyze the hydrolysis.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress can be monitored by techniques like HPLC or GC-MS.
-
Work-up and Isolation: After the reaction is complete, the mixture is neutralized with an acid. The this compound is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent evaporated to obtain the product.
-
Purification: Further purification can be achieved by chromatography or distillation.
Section 3: Physical Properties
The physical properties of this compound are crucial for its handling, formulation, and understanding its environmental fate.
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Physical State | Clear, colorless, viscous liquid; condenses to colorless crystals below 15 °C. | ChemicalBook,[1] Echemi [2] |
| Odor | Unpleasant sulfurous or musty odor. | PubChem, Echemi [2] |
| Melting Point | 21.1 °C (70 °F) | ChemicalBook,[1] PubChem |
| Boiling Point | 210.5 °C at 760 mmHg (with partial decomposition) | PubChem, ChemicalBook [1] |
| Solubility in Water | 10 to 50 mg/mL at 20 °C (68 °F) | PubChem, Echemi [2] |
| Solubility in Organic Solvents | Soluble in ethanol, benzene, and chloroalkanes. | ChemicalBook [1] |
| Density | 1.05 g/cm³ | PubChem, Echemi [2] |
| Vapor Pressure | < 0.1 mmHg at 20 °C (68 °F) | PubChem, Echemi [2] |
| Flash Point | 118 °C (244.4 °F) | PubChem, Echemi [2] |
| Autoignition Temperature | 285 °C (545 °F) | PubChem |
Experimental Determination of Physical Properties
Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the this compound sample is pure and dry. If it is in its crystalline form, finely powder a small amount.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping it gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. [4][5] Protocol: Boiling Point Determination (Thiele Tube Method)
Given that this compound decomposes near its boiling point, a micro-boiling point determination method is recommended.
-
Sample Preparation: Place a few drops of this compound into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube. Observe a stream of bubbles emerging from the open end of the capillary tube.
-
Observation: Once a steady stream of bubbles is observed, remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube. [6][7][8] Protocol: Solubility Determination
-
Solvent and Solute Measurement: In a small, capped vial, add a known volume of the solvent (e.g., 1 mL of water).
-
Incremental Addition of Solute: Add a small, accurately weighed amount of this compound to the vial.
-
Equilibration: Vigorously shake the vial and then allow it to equilibrate at a constant temperature (e.g., 20 °C) for a set period (e.g., 24 hours) to ensure saturation.
-
Analysis: After equilibration, carefully take an aliquot of the supernatant (the clear liquid above any undissolved solid) and determine the concentration of the dissolved this compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy. [9][10]
Section 4: Spectral Properties
Spectroscopic data is indispensable for the structural elucidation and identification of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (stretch, in oxime) | ~3600 (sharp) or broad if hydrogen-bonded |
| C-H (stretch, alkyl) | ~2850-2960 |
| C=N (stretch, oxime) | ~1665 |
| N-O (stretch) | ~945 |
| C-S (stretch) | ~600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon and hydrogen framework of the molecule.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
-OH (oxime): A broad singlet, chemical shift can vary depending on concentration and solvent.
-
-CH=N-: A singlet in the region of 6.5-8.0 ppm.
-
-S-CH₃: A singlet around 2.1-2.5 ppm.
-
-C(CH₃)₂-: A singlet around 1.3-1.5 ppm, integrating to 6 protons.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
C=N: In the range of 150-160 ppm.
-
-C(CH₃)₂-: Quaternary carbon around 40-50 ppm.
-
-S-CH₃: Around 15-25 ppm.
-
-C(CH₃)₂-: Methyl carbons around 25-35 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for this compound. [11] Expected Fragmentation Pattern in EI-MS:
-
Molecular Ion (M⁺): A peak at m/z = 133.
-
Key Fragments: Loss of functional groups such as -OH, -CH₃, and -SCH₃ would lead to characteristic fragment ions.
Section 5: Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of oximes and organic sulfides.
-
Hydrolysis: As mentioned in the synthesis section, the oxime can be formed by the hydrolysis of Aldicarb. Conversely, under acidic conditions, oximes can hydrolyze back to the corresponding aldehyde and hydroxylamine.
-
Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.
-
Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, and alkalis. [12]It is also sensitive to heat and may decompose with prolonged exposure to moisture. [2]
Section 6: Analytical Methods for Purity Determination
Ensuring the purity of this compound is critical for its use in synthesis and research. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose.
Protocol: Purity Analysis by HPLC
-
Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm). [13]4. Analysis: Inject the standards and the sample onto the HPLC system. The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, or by using the calibration curve to quantify the amount of this compound present.
-
Figure 4: General Workflow for HPLC Analysis.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound, supported by experimental protocols and an understanding of the underlying scientific principles. The information presented is intended to empower researchers, scientists, and drug development professionals with the knowledge necessary to handle, analyze, and utilize this compound effectively and safely in their work. The emphasis on causality and self-validating protocols aims to foster a deeper, more intuitive understanding of this important chemical intermediate.
References
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PrepChem. (n.d.). Synthesis of 2-Methyl-2-(methylthio)propanal O-[(dimethylaminosulfenyl)-(methyl)carbamoyl]oxime. Retrieved from [Link]
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ChemicalBook. (n.d.). 2-methyl-2-(methylthio)-propanal oxime. Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of C14-Labeled 2-Methyl-2-(methylthio)propionaldehyde O-(Methylcarbamoyl)oxime. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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YouTube. (2020, June 21). Rules of Solubility in Water. Retrieved from [Link]
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Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
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Oxford Academic. (n.d.). GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Journal of Chromatographic Science. Retrieved from [Link]
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SciELO. (2008, July 23). Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. Retrieved from [Link]
- Google Patents. (n.d.). CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime.
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BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
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Determination of melting and boiling points. (n.d.). Retrieved from [Link]
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The Catalyst. (n.d.). Boiling Points. Retrieved from [Link]
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DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from [Link]
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Aldicarb oxime mechanism of action in insects
An In-Depth Technical Guide on the Core Mechanism of Action of Aldicarb in Insects
Abstract
Aldicarb, a potent oxime carbamate insecticide, exerts its primary toxic effect on insects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central nervous system. This guide provides a comprehensive technical overview of the molecular interactions, metabolic fate, and physiological consequences of aldicarb exposure in insects. We will delve into the reversible carbamylation of the AChE active site, the metabolic bioactivation of aldicarb into even more potent inhibitors, and the resulting cascade of cholinergic overstimulation that leads to insect paralysis and mortality. This document is intended for researchers, toxicologists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into this class of insecticides.
Introduction: The Significance of Aldicarb in Insect Control
Aldicarb is a systemic, soil-applied insecticide, nematicide, and acaricide that has been utilized in agriculture to protect a wide range of crops.[1][2][3] Chemically, it is classified as an oxime carbamate, a class of compounds structurally analogous to the neurotransmitter acetylcholine.[1][4] This structural similarity is fundamental to its mechanism of action.[1][4] Unlike many other pesticides, aldicarb is readily absorbed by plant roots and translocated throughout the plant, providing systemic protection against a variety of piercing-sucking and soil-dwelling pests.[1][5] Understanding the precise mechanism of action of aldicarb is crucial not only for optimizing its use and managing insect resistance but also for assessing its toxicological impact on non-target organisms. This guide will deconstruct the biochemical and physiological events that define aldicarb's potent insecticidal activity.
Primary Mechanism of Action: Reversible Inhibition of Acetylcholinesterase
The nervous systems of insects, like those of mammals, rely on the precise transmission of nerve impulses across synapses. The primary mode of action for aldicarb, and carbamate insecticides in general, is the disruption of this process at cholinergic synapses.[6][7][8][9]
The Role of Acetylcholine and Acetylcholinesterase (AChE)
In a functioning cholinergic synapse, the arrival of a nerve impulse triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to postsynaptic receptors, propagating the nerve signal. To terminate this signal and allow the neuron to reset for the next impulse, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate.[7] This enzymatic degradation is critical for maintaining control over nerve signaling.
Carbamylation of the AChE Active Site
Aldicarb's toxicity stems from its ability to inhibit AChE.[4][6][10] Due to its structural resemblance to acetylcholine, aldicarb binds to the active site of the AChE enzyme.[1] Instead of being hydrolyzed like ACh, aldicarb transfers its carbamoyl group to a serine hydroxyl group within the enzyme's active site, a process known as carbamylation.[8] This creates a carbamylated enzyme complex that is temporarily unable to hydrolyze acetylcholine.[11][12]
The key distinction between carbamate and organophosphate insecticides lies in the stability of this enzyme-inhibitor complex. While organophosphates cause essentially irreversible phosphorylation of AChE, the carbamylation by aldicarb is reversible.[2][8][11] The carbamylated enzyme can spontaneously hydrolyze, regenerating the active enzyme. However, the rate of this decarbamylation is significantly slower than the rate of ACh hydrolysis, leading to a functional inhibition of the enzyme.[12]
Physiological Consequences of AChE Inhibition
The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft.[7][8][13] This excess ACh continuously stimulates the postsynaptic receptors, causing a state of hyperexcitation of the insect's nervous system. The physiological symptoms observed in poisoned insects are a direct result of this cholinergic crisis and include:
-
Muscle fasciculations and tremors
-
Convulsions
-
Paralysis
The following diagram illustrates the mechanism of AChE inhibition by aldicarb at the cholinergic synapse.
Caption: Cholinergic synapse showing AChE inhibition by Aldicarb.
Metabolic Pathways: Bioactivation and Detoxification
Upon entering an insect, aldicarb undergoes metabolic transformations that significantly influence its toxicity. These processes are broadly categorized as Phase I (modification) and Phase II (conjugation) reactions.[15]
Phase I: Oxidative Bioactivation
The primary Phase I metabolic pathway for aldicarb in insects is oxidation, catalyzed by mixed-function oxidase systems, such as cytochrome P450s. This process is a form of bioactivation, as the resulting metabolites are also potent AChE inhibitors.[12]
-
Sulfoxidation: Aldicarb is rapidly oxidized at its sulfur atom to form aldicarb sulfoxide .[1][12]
-
Sulfonation: A slower oxidation further converts aldicarb sulfoxide to aldicarb sulfone .[1][12]
Both aldicarb sulfoxide and aldicarb sulfone are potent inhibitors of AChE, contributing significantly to the overall toxicity of the parent compound.[5][12]
Phase I & II: Detoxification Pathways
While oxidation leads to bioactivation, other metabolic routes lead to detoxification.
-
Hydrolysis: The primary detoxification pathway is the hydrolysis of the carbamate ester bond.[12] This reaction, catalyzed by esterases, breaks down aldicarb and its toxic metabolites into their corresponding oximes (e.g., aldicarb oxime, aldicarb sulfoxide oxime) and carbamic acid, which is unstable and further degrades.[12][16] These oxime products have little to no AChE-inhibiting activity.[12]
-
Conjugation (Phase II): The polar metabolites produced through hydrolysis can then be conjugated with endogenous molecules like sugars (e.g., glucose) to form water-soluble compounds that are more easily excreted by the insect.[15]
The balance between bioactivation and detoxification pathways can vary between different insect species, contributing to differences in their susceptibility to aldicarb.
The diagram below outlines the major metabolic transformations of aldicarb in insects.
Caption: Metabolic pathways of Aldicarb in insects.
Quantitative Assessment of Aldicarb's Potency
The insecticidal potency of aldicarb and its metabolites is quantified through two key metrics: the half-maximal inhibitory concentration (IC50) against AChE and the median lethal dose (LD50) in target insects.
| Compound | Target Enzyme/Organism | Metric | Value | Reference |
| Aldicarb | Rat Brain AChE | Ki | Varies by brain region | [17] |
| Aldicarb | Rat (oral) | LD50 | 0.8 mg/kg - 1.5 mg/kg | [4][14][18] |
| Aldicarb Sulfoxide | Insects | - | Potent AChE Inhibitor | [12] |
| Aldicarb Sulfone | Insects | - | Potent AChE Inhibitor | [12] |
Note: Specific IC50 values for insect AChE can vary significantly by species and assay conditions. The provided data illustrates the high toxicity of aldicarb.
Experimental Protocols
To provide a practical framework for research, we detail a standard, self-validating protocol for assessing the in vitro inhibition of AChE.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust method for quantifying AChE activity and its inhibition. It relies on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
Materials:
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetylcholinesterase (AChE) enzyme solution (source: e.g., electric eel, insect head homogenate)
-
Acetylthiocholine iodide (ATChI) substrate solution
-
DTNB solution (Ellman's reagent)
-
Test inhibitor (Aldicarb) stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh solutions of ATChI and DTNB in the phosphate buffer on the day of the assay. Prepare serial dilutions of the aldicarb stock solution. The final solvent concentration in the assay wells should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Plate Setup:
-
Blank Wells: Add 50 µL of phosphate buffer and 50 µL of DTNB solution.
-
Control Wells (No Inhibitor): Add 25 µL of phosphate buffer, 25 µL of AChE solution, and 50 µL of DTNB solution.
-
Test Wells: Add 25 µL of the various aldicarb dilutions, 25 µL of AChE solution, and 50 µL of DTNB solution.
-
-
Pre-incubation: Add the enzyme (AChE) to the control and test wells. Gently tap the plate to mix and incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[19][20]
-
Reaction Initiation: To initiate the enzymatic reaction, add 25 µL of the ATChI substrate solution to all wells (except the blank). The total volume should be consistent across wells.[19]
-
Kinetic Measurement: Immediately place the microplate into a reader set to 412 nm. Measure the absorbance kinetically, taking readings every minute for 10-15 minutes.[19]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each aldicarb concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100[19]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[19]
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for the AChE inhibition assay.
Conclusion
The mechanism of action of aldicarb in insects is a well-defined process centered on the potent and reversible inhibition of acetylcholinesterase. This action is amplified by metabolic bioactivation to aldicarb sulfoxide and sulfone. The resulting accumulation of acetylcholine leads to a catastrophic failure of the insect's nervous system. The detailed understanding of this mechanism, supported by robust experimental protocols, provides a critical foundation for the development of novel pest control strategies, the management of insecticide resistance, and the assessment of environmental and toxicological risks.
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BenchChem. (n.d.). Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem.
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International Programme on Chemical Safety. (1991). Aldicarb (EHC 121, 1991). INCHEM.
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International Agency for Research on Cancer. (1991). Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. NCBI Bookshelf.
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El-Etri, M. M., et al. (1999). Effect of the carbamate "aldicarb" on acetyl cholinesterase extracted from whole and different parts of rat brain (in vitro and in vivo studies). PubMed.
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An In-depth Technical Guide to the Degradation Pathway of Aldicarb to Aldicarb Oxime
Abstract
Aldicarb, a carbamate pesticide of significant toxicological concern, undergoes complex degradation processes in environmental and biological systems.[1] This guide provides a detailed examination of the primary degradation pathways of aldicarb, with a core focus on the hydrolytic conversion to its less toxic metabolite, aldicarb oxime. We will explore the dual-pathway system of aldicarb metabolism—hydrolysis and oxidation—elucidating the chemical causality and the environmental factors that govern these transformations. A comprehensive, field-proven experimental protocol for quantifying this degradation is presented, alongside a discussion of the toxicological implications for risk assessment and bioremediation. This document serves as a technical resource for professionals engaged in environmental science, toxicology, and the development of countermeasures for pesticide poisoning.
Introduction: The Toxicological Profile of Aldicarb
Aldicarb [2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime] is a systemic insecticide, nematicide, and acaricide known for its high acute toxicity.[2][3] Its mode of action is the potent and reversible inhibition of acetylcholinesterase (AChE), an essential enzyme that breaks down the neurotransmitter acetylcholine.[1][4] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing neurotoxicity that, in cases of severe poisoning, can result in respiratory failure and death.[1][5]
The environmental fate and metabolic transformation of aldicarb are of paramount importance for several reasons:
-
Groundwater Contamination: Aldicarb is highly soluble in water and mobile in many soil types, leading to a significant risk of groundwater contamination.[6][7]
-
Food Safety: As a systemic pesticide, it is taken up by plants, and its residues can be present in consumed food products.[6]
-
Metabolic Activation and Detoxification: Aldicarb's metabolites exhibit a wide range of toxicities. Understanding the pathways that lead to either more potent (bioactivation) or less potent (detoxification) compounds is critical for accurate risk assessment.[2][8]
This guide will focus on the key degradation pathways, particularly the hydrolytic route that serves as a primary detoxification mechanism.
The Dueling Fates of Aldicarb: Oxidation vs. Hydrolysis
The degradation of aldicarb in both environmental and biological systems is primarily governed by two competing pathways: oxidation and hydrolysis.[9] The prevailing conditions, such as pH, temperature, and microbial activity, dictate which pathway predominates.[10][11]
The Oxidative Pathway: Bioactivation to Toxic Metabolites
In aerobic environments, particularly in surface soils and within biological systems, aldicarb is rapidly oxidized at its sulfur atom.[4][10] This process, often microbially mediated, converts aldicarb into two key metabolites.[7][12][13]
-
Aldicarb Sulfoxide: The initial oxidation product. This metabolite is a more potent AChE inhibitor than the parent aldicarb compound.[2][14]
-
Aldicarb Sulfone: A subsequent, slower oxidation of aldicarb sulfoxide yields aldicarb sulfone. While still toxic, it is generally less acutely toxic than aldicarb and aldicarb sulfoxide.[8]
Because this pathway leads to compounds with significant or enhanced toxicity, it is often referred to as a "bioactivation" pathway.[14]
The Hydrolytic Pathway: Detoxification to this compound
The alternative and critical detoxification route is the hydrolysis of the carbamate ester bond.[2][9] This reaction cleaves the molecule, yielding two primary products:
-
This compound: [2-methyl-2-(methylthio)propionaldoxime]
-
Methyl Isocyanate
This hydrolytic cleavage is the focal point of our guide. This compound has a very low acute toxicity compared to its parent compound, with a reported oral LD50 in rats of 2380 mg/kg bw, vastly higher than the ~1 mg/kg bw for aldicarb.[8] Therefore, hydrolysis represents a true detoxification step.[1] This reaction can occur through both chemical (abiotic) and microbial (biotic) processes and is significantly influenced by environmental pH, with catalysis occurring in both acidic and basic conditions.[5][15][16]
Diagram: Aldicarb Degradation Pathways
The following diagram illustrates the two primary degradation routes for aldicarb. The oxidative pathway (right) leads to toxic metabolites, while the hydrolytic pathway (left) is a detoxification mechanism.
Caption: Primary metabolic pathways of aldicarb degradation.
Experimental Protocol: Studying Aldicarb Degradation to this compound
This section provides a robust, self-validating protocol for quantifying the transformation of aldicarb to this compound in a controlled laboratory setting, such as a soil or water microcosm. The methodology is grounded in established analytical chemistry principles, primarily High-Performance Liquid Chromatography (HPLC).[7][17]
Causality Behind Experimental Choices:
-
Microcosm System: Using a microcosm (e.g., a sealed flask with soil or water) allows for the precise control of environmental variables like temperature, moisture, and microbial content, which are known to heavily influence degradation rates.[10][11]
-
Acetonitrile Extraction: Acetonitrile is a polar aprotic solvent highly effective at extracting aldicarb and its polar metabolites from complex matrices like soil and biological tissues.[18][19]
-
Solid-Phase Extraction (SPE): A cleanup step using SPE is crucial to remove interfering compounds from the sample matrix, which improves the accuracy and longevity of the HPLC system.[17]
-
HPLC with UV or MS Detection: HPLC is the standard for analyzing these non-volatile, thermally labile compounds.[7] UV detection is a robust quantification method, while Mass Spectrometry (LC-MS) provides superior sensitivity and unequivocal identification of the metabolites.[17][19]
Materials and Reagents
-
Analytical standards (≥99% purity): Aldicarb, this compound, Aldicarb Sulfoxide, Aldicarb Sulfone
-
HPLC-grade Acetonitrile, Methanol, and Water
-
Formic Acid or Ammonium Acetate (for mobile phase modification)
-
Environmental Matrix: Sieved soil or filtered water sample
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Glass flasks, syringes, and 0.22 µm filters
-
Calibrated analytical balance and pipettes
-
Incubator/shaker
Experimental Workflow
// Nodes A [label="1. Microcosm Setup\n(Soil/Water + Aldicarb Spike)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Controlled Incubation\n(Defined Temp, Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Time-Point Sampling\n(e.g., 0, 1, 3, 7, 14 days)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Solvent Extraction\n(Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Sample Cleanup\n(Centrifugation & SPE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="6. HPLC-UV/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Data Processing\n(Quantification & Kinetics)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
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Introduction: Defining Aldicarb Oxime in a Broader Chemical Context
An In-Depth Technical Guide to Aldicarb Oxime for Scientific Professionals
This compound, systematically known as 2-methyl-2-(methylsulfanyl)propanal oxime, is a significant chemical compound primarily recognized for its dual role as a key intermediate in the synthesis of the carbamate pesticide Aldicarb and as a primary metabolite of Aldicarb in biological systems.[1][2][3] While Aldicarb itself is a potent acetylcholinesterase inhibitor used to control a range of agricultural pests, understanding the properties and behavior of this compound is critical for toxicologists, environmental scientists, and synthetic chemists.[1][4][5] This guide provides a detailed examination of its chemical identity, synthesis, metabolic fate, analytical detection, and associated safety protocols, tailored for a scientific audience.
Part 1: Core Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all further research and application. This compound is an aliphatic aldoxime and a methyl sulfide.[3]
Chemical Identifiers and Structure
The definitive identifiers for this compound are crucial for database searches, regulatory compliance, and procurement. Its chemical structure features a central carbon atom bonded to two methyl groups, a methylsulfanyl group (-SCH₃), and a carbon atom double-bonded to a hydroxylamine group (=NOH), which defines it as an oxime.
| Identifier | Value | Source |
| CAS Number | 1646-75-9 | [2][6] |
| EC Number | 216-709-5 | [6][7] |
| IUPAC Name | 2-methyl-2-(methylsulfanyl)propanal oxime | [3] |
| Molecular Formula | C₅H₁₁NOS | [2][6][8] |
| Molecular Weight | 133.21 g/mol | [6][8] |
| SMILES | CC(C)(/C=N/O)SC | [8] |
| InChIKey | ZFGMCJAXIZTVJA-GQCTYLIASA-N | [8] |
Physicochemical Data
The physical properties of this compound dictate its environmental fate, solubility, and appropriate handling and storage conditions. It is a colorless, oily liquid with a slight thiol odor under standard conditions, which may condense into crystals below 15°C.[2]
| Property | Value | Conditions | Source |
| Physical State | Liquid | Standard Temperature & Pressure | [2][6] |
| Melting Point | 21.1 °C | [2] | |
| Boiling Point | 210.5 °C | at 760 mmHg | [6] |
| Density | ~1.0 g/cm³ | [6] | |
| Vapor Pressure | 0.076 mmHg | at 25 °C | [6] |
| Water Solubility | 10 to 50 mg/mL | at 20 °C (68 °F) | [6] |
| Storage Temp. | 0-6 °C | Recommended | [2] |
Part 2: Synthesis and Metabolic Pathways
This compound is central to both the artificial creation and the natural breakdown of the pesticide Aldicarb.
Role in the Synthesis of Aldicarb
This compound is the penultimate precursor in the industrial synthesis of Aldicarb. The process involves the reaction of the oxime with methyl isocyanate.[1][3][9] This reaction is an addition of the oxime's hydroxyl group to the isocyanate group, forming the carbamate ester linkage characteristic of Aldicarb.
The choice of this synthetic route is driven by the high reactivity of the isocyanate group, which allows for an efficient and direct conversion to the final product. The reaction is typically catalyzed to ensure high yield and purity.[3]
Caption: Synthetic pathway from 2-methyl-2-(methylthio)propanal to Aldicarb via this compound.
Metabolic Fate of Aldicarb
In mammals and other organisms, Aldicarb undergoes rapid metabolism.[1][10] The primary metabolic pathway involves the oxidation of the sulfur atom to form Aldicarb sulfoxide, which is a relatively stable and highly toxic metabolite. Further oxidation yields the less toxic Aldicarb sulfone.[1][4][10]
Crucially, Aldicarb and its two oxidative metabolites (the sulfoxide and sulfone) are all subject to hydrolysis of the carbamate ester bond. This hydrolysis is a detoxification step that cleaves the molecule, yielding this compound (or its corresponding sulfoxide and sulfone oximes) and methylamine.[1][11] this compound is a major urinary metabolite found after exposure.[1][3]
Caption: Primary metabolic pathways of Aldicarb, highlighting oxidation and subsequent hydrolysis to this compound.
Part 3: Toxicology and Safe Handling
While this compound is a detoxification product of Aldicarb, it is not without its own toxicological considerations and requires careful handling.
Toxicological Profile
This compound is considered moderately toxic.[7] Animal studies indicate that at high doses (20 mg/kg or higher), it can produce significant central nervous system effects and even lethality in mice.[3] However, at lower doses (up to 15 mg/kg daily for 14 days), it produced no overt signs of toxicity, nor did it affect immunological or host resistance parameters in mice.[3] It is corrosive to the eyes and can cause skin and respiratory tract irritation.[7] Unlike its parent compound, which is a potent cholinesterase inhibitor, the oxime's toxicity profile is different and generally less severe.[1][5]
Hazard Statement: this compound is incompatible with oxidizers, acids, and alkalis.[3] Violent decompositions have been reported during the distillation of similar compounds, potentially due to peroxide formation, especially in the presence of acid.[3]
Recommended Safety and Handling Protocol
Adherence to strict safety protocols is mandatory when working with this compound. The following steps are based on established chemical safety guidelines.
-
Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[12][13]
-
Skin Protection : Wear chemical-resistant gloves (e.g., PVC) and a lab coat or disposable Tyvek-type sleeves.[13][14]
-
Respiratory Protection : If ventilation is insufficient, use a suitable NIOSH-approved respirator.[13][14]
-
-
Spill Response :
-
Small Spills : First, remove all ignition sources. Absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed, vapor-tight plastic bag for disposal.[12][14] Wash the contaminated surface with 60-70% ethanol followed by soap and water.[14]
-
Large Spills : Stop the flow of material if safe to do so. Dike the spill to prevent spreading and follow the procedure for small spills.[12] Avoid discharge into drains or water courses.[12]
-
-
First Aid Measures :
-
Inhalation : Immediately move the individual to fresh air.[12][14] Seek medical attention even if no symptoms develop.[14]
-
Skin Contact : Immediately flush the affected area with water while removing contaminated clothing. Wash thoroughly with soap and water.[12][14]
-
Eye Contact : Rinse eyes with plenty of water for at least 15 minutes. Seek immediate medical attention to prevent permanent damage.[7]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12]
-
Part 4: Analytical Methodologies
Accurate detection and quantification of this compound are essential for environmental monitoring, food safety analysis, and metabolic studies. The primary methods employed are chromatographic techniques.
General Analytical Workflow
A robust analytical workflow is required to isolate and measure this compound from complex matrices like water, soil, or biological fluids. The causality behind this multi-step process is to remove interfering substances and concentrate the analyte to a level detectable by the instrument.
Caption: A typical workflow for the analysis of this compound in environmental samples.
Protocol: Detection by Gas Chromatography/Mass Spectrometry (GC/MS)
GC/MS provides high sensitivity and specificity for the analysis of this compound.[15][16] The protocol below is a generalized procedure based on published methods.
Objective: To quantify this compound in a water sample.
Methodology Rationale: The use of a short capillary column is a critical choice, as it minimizes the thermal degradation of labile compounds like oximes during analysis, ensuring that the detected peak corresponds to the intact molecule rather than its breakdown products.[16] Chemical ionization is chosen as a softer ionization technique than electron ionization, further preserving the molecular ion for accurate mass identification.
Step-by-Step Protocol:
-
Sample Preparation :
-
Acidify the water sample to preserve the analytes.
-
Perform a liquid-liquid extraction by mixing the water sample with a solvent like chloroform.
-
Separate the organic layer, which now contains the this compound.
-
Concentrate the extract by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume of a suitable solvent (e.g., acetone).[17]
-
-
GC/MS Instrument Configuration :
-
Gas Chromatograph : Equipped with a short capillary column (e.g., bonded-phase fused silica).
-
Mass Spectrometer : Capable of chemical ionization (CI). Methane or isobutane can be used as the reagent gas.[16]
-
Injector : Set to a temperature that ensures volatilization without thermal degradation.
-
-
Analysis :
-
Inject a small volume (e.g., 1-2 µL) of the prepared sample extract into the GC.
-
Run a temperature program that effectively separates this compound from other components in the extract.
-
Monitor for the characteristic mass-to-charge ratio (m/z) of the protonated molecular ion of this compound.
-
-
Quantification :
-
Prepare a series of calibration standards of known this compound concentrations.
-
Analyze these standards using the same GC/MS method to generate a calibration curve (peak area vs. concentration).
-
Calculate the concentration of this compound in the original sample by comparing its peak area to the calibration curve.[18]
-
Validation: The protocol's trustworthiness is ensured by analyzing method blanks to check for contamination, and by spiking known amounts of this compound into control samples to calculate recovery percentages, which should typically fall between 77% and 99%.[17]
Conclusion
This compound holds a pivotal position in the lifecycle of the pesticide Aldicarb. It is both a manufactured precursor and a biological metabolite, making its study essential for a comprehensive understanding of Aldicarb's synthesis, environmental impact, and toxicology. Its unique chemical properties, moderate toxicity, and specific analytical requirements demand a rigorous, science-led approach from researchers in the field. This guide provides the foundational technical knowledge and procedural insights necessary for professionals to handle, analyze, and interpret the role of this compound with precision and safety.
References
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National Center for Biotechnology Information (NCBI). (n.d.). Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. Retrieved from [Link]
- de Kok, A., Hiemstra, M., & Vreeker, C. P. (1987). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Chromatography A, 403, 235-246. (Note: Abstract accessible, full text may require subscription).
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National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Aldicarb. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority (APVMA). (n.d.). Review of Aldicarb - Final Report - Chemistry Assessment. Retrieved from [Link]
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Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(7), 1281-1284. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Aldicarb. NIST Chemistry WebBook. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
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Risher, J. F., Mink, F. L., & Stara, J. F. (1987). The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review. Environmental Health Perspectives, 72, 267–281. Retrieved from [Link]
-
Condo, D. P., & Janauer, G. E. (1987). Reactive pre-concentration of trace amounts of pesticides in environmental analysis procedures. Part I. Determination of Carbamates by indirect spectrophotometry. Analyst, 112, 1027-1031. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Aldicarb. PubChem Compound Database. Retrieved from [Link]
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World Health Organization (WHO). (1992). Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology). Retrieved from [Link]
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]
-
Chem Service. (2015). SAFETY DATA SHEET - this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Aldicarb (Temik). Retrieved from [Link]
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Toxicity Profile of Aldicarb Oxime Versus Parent Compound, Aldicarb: A Mechanistic and Comparative Analysis
An In-Depth Technical Guide
Executive Summary
Aldicarb is a carbamate pesticide renowned for its high acute toxicity, a characteristic driven by its potent inhibition of acetylcholinesterase (AChE). Its toxicological profile is complex, intrinsically linked to its metabolic fate. In biological systems, aldicarb is primarily metabolized via two distinct pathways: oxidation and hydrolysis. The oxidative pathway leads to the formation of aldicarb sulfoxide and subsequently aldicarb sulfone. This pathway represents a bioactivation, as aldicarb sulfoxide is a potent AChE inhibitor with acute toxicity comparable to, or even greater than, the parent compound. In stark contrast, the hydrolysis pathway yields aldicarb oxime. This guide provides a detailed comparative analysis, demonstrating that hydrolysis serves as a critical detoxification route. This compound exhibits dramatically lower acute toxicity, with an oral LD50 in rats approximately three orders of magnitude higher than that of aldicarb. This guide elucidates the mechanistic underpinnings of this toxicity differential, presents comparative quantitative data, and provides standardized protocols for assessing these effects experimentally.
Introduction to Aldicarb and its Metabolic Fate
Aldicarb, 2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime, is a systemic oxime carbamate insecticide, nematicide, and acaricide.[1][2] Marketed under the trade name Temik, it is formulated as soil-applied granules to control a wide range of agricultural pests.[3][4][5] Its efficacy stems from its systemic nature; it is readily absorbed by plant roots and translocated throughout the plant, providing protection against pests that feed on the plant tissue.[4]
The environmental and biological activity of aldicarb is not limited to the parent compound. Its metabolites play a crucial role in its overall toxicity and persistence. The metabolic transformation of aldicarb follows two primary pathways:
-
S-Oxidation (Bioactivation): The sulfur atom in the aldicarb molecule is rapidly oxidized, first to aldicarb sulfoxide and then more slowly to aldicarb sulfone.[6][7][8] This process is considered a bioactivation, as both of these oxidative metabolites are also potent cholinesterase inhibitors.[7][9][10]
-
Ester Hydrolysis (Detoxification): The carbamate ester linkage in aldicarb can be hydrolyzed, breaking the molecule down into this compound and methyl isocyanate.[9][11] As this guide will detail, this pathway represents a significant detoxification mechanism.
These competing pathways determine the ultimate toxicological impact of an aldicarb exposure.
Caption: Metabolic pathways of Aldicarb, showing the bioactivation (oxidation) and detoxification (hydrolysis) routes.
Comparative Toxicity Analysis
The profound difference in the toxicity profiles of aldicarb and this compound is rooted in their mechanism of action and resulting acute toxicity values.
Mechanism of Action: The Role of Acetylcholinesterase Inhibition
The primary mechanism of toxicity for aldicarb and its oxidative metabolites is the inhibition of the enzyme acetylcholinesterase (AChE).[6][11] AChE is critical for nerve function, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, aldicarb causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and resulting in the classic symptoms of cholinergic crisis: weakness, blurred vision, headache, nausea, tremors, and in severe cases, respiratory paralysis and death.[3][11]
Aldicarb, like other carbamates, acts as a reversible inhibitor of AChE by carbamylating the active site of the enzyme.[1][8] This carbamyl-enzyme complex is unstable and dissociates more readily than the phosphorylated complex formed by organophosphate pesticides, leading to a shorter duration of clinical symptoms in cases of poisoning.[1][5]
-
Aldicarb, Aldicarb Sulfoxide, and Aldicarb Sulfone: All three of these compounds retain the carbamoyl-oxime structure necessary to bind to and inhibit AChE. Aldicarb sulfoxide is of similar or even greater potency as an AChE inhibitor compared to aldicarb itself.[9][10] Aldicarb sulfone is also an active inhibitor, though it is substantially less potent than either the parent compound or the sulfoxide.[6][8]
-
This compound: In contrast, this compound is the product of hydrolysis, meaning the crucial carbamate ester moiety has been cleaved off. Without this functional group, it can no longer effectively bind to the active site of AChE. This structural change is the fundamental reason for its dramatically reduced toxicity. The formation of this compound effectively terminates the anticholinesterase activity of the parent molecule.[7][9]
Quantitative Acute Toxicity
The most direct way to compare the toxicity of these compounds is through the median lethal dose (LD50), the dose required to kill 50% of a test animal population. The data clearly illustrates the detoxification effect of the hydrolysis pathway.
| Compound | Chemical Pathway | Acute Oral LD50 (Rat) | Toxicity Classification | Reference(s) |
| Aldicarb | Parent Compound | 0.5 - 1.5 mg/kg | Extremely High | [3][7][8] |
| Aldicarb Sulfoxide | Oxidation Metabolite | 0.49 - 1.13 mg/kg | Extremely High | [6][9] |
| Aldicarb Sulfone | Oxidation Metabolite | 20 - 38 mg/kg | High | [6][9] |
| This compound | Hydrolysis Metabolite | 2380 mg/kg | Very Low | [9] |
As the table demonstrates, there is a difference of more than three orders of magnitude between the acute oral toxicity of aldicarb and its hydrolytic metabolite, this compound. This confirms that while the oxidative pathway maintains or slightly reduces high toxicity, the hydrolytic pathway is a highly effective detoxification route.
Experimental Protocols for Toxicity Assessment
To experimentally verify the differential toxicity between aldicarb and this compound, two primary types of studies are employed: in vitro enzymatic assays and in vivo acute toxicity studies.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay directly measures a compound's ability to inhibit the AChE enzyme. The Ellman method is a widely recognized and robust colorimetric technique for this purpose.[12][13]
Causality and Experimental Choices:
-
Enzyme Source: Electric eel AChE is commonly used for screening due to its commercial availability and high activity. For species-specific questions, recombinant human or rat AChE can be used.
-
Substrate: Acetylthiocholine (ATCh) is used as a surrogate for acetylcholine. Its hydrolysis by AChE produces thiocholine.
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with the thiocholine product to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to AChE activity.
-
Reversibility Check: Because carbamate inhibition is reversible, pre-incubation times and measurement intervals are critical. A short incubation of the enzyme with the inhibitor before adding the substrate is necessary to allow for binding.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 8.0).
-
Prepare stock solutions of the test compounds (Aldicarb, this compound) in a suitable solvent (e.g., DMSO, ensuring final solvent concentration in the assay is <1%).
-
Prepare working solutions of AChE enzyme, DTNB, and ATCh substrate in the phosphate buffer.
-
-
Assay Setup (96-well plate format):
-
Add 25 µL of buffer to control wells.
-
Add 25 µL of the test compound dilutions to sample wells.
-
Add 50 µL of the AChE enzyme solution to all wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Add 150 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Calculate the percent inhibition for each test concentration using the formula: % Inhibition = [1 - (V_sample / V_control)] * 100.
-
Plot percent inhibition versus log concentration of the inhibitor to determine the IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition).
-
Sources
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A Comprehensive Technical Guide to the Solubility of Aldicarb Oxime in Aqueous and Organic Media
Abstract
This technical guide provides a detailed examination of the solubility characteristics of aldicarb oxime, a key intermediate in the synthesis of the carbamate insecticide aldicarb. A thorough understanding of its solubility in both aqueous and organic solvents is critical for researchers, environmental scientists, and professionals in drug development and agrochemical formulation. This document synthesizes available data, explains the underlying physicochemical principles governing solubility, and provides standardized methodologies for its empirical determination. By integrating theoretical insights with practical protocols, this guide serves as an essential resource for the accurate handling, formulation, and analysis of this compound.
Introduction: The Significance of this compound
This compound, chemically known as 2-methyl-2-(methylthio)propanal oxime, is the precursor to aldicarb, a potent systemic insecticide, nematicide, and acaricide.[1] The toxicological and environmental fate of aldicarb is intrinsically linked to the properties of its precursors and metabolites, including this compound. Solubility is a fundamental physicochemical parameter that dictates the behavior of a chemical compound in various systems. For this compound, its solubility profile influences:
-
Synthesis and Formulation: The choice of solvents and reaction conditions in the manufacturing of aldicarb is dependent on the solubility of this compound.
-
Environmental Mobility: The extent to which this compound dissolves in water affects its potential for leaching into groundwater and its persistence in aquatic environments.
-
Analytical Procedures: The development of accurate methods for detecting and quantifying this compound in environmental and biological samples relies on understanding its solubility for efficient extraction and sample preparation.
-
Toxicological Studies: The bioavailability and absorption of this compound in toxicological assays are influenced by its solubility in biological fluids.
This guide provides an in-depth exploration of this compound's solubility, offering a scientific foundation for its practical application and study.
Physicochemical Properties and Solubility Theory
The solubility of a substance is a measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.
Molecular Structure and Polarity of this compound
To comprehend the solubility of this compound, an analysis of its molecular structure is essential.
Caption: Molecular structure of this compound.
This compound possesses both polar and non-polar characteristics:
-
Polar Moieties: The oxime group (-C=N-OH) is the most significant polar feature of the molecule. The hydroxyl (-OH) group is capable of acting as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a key determinant of its solubility in polar protic solvents like water and alcohols.
-
Non-Polar Moieties: The tertiary butyl group and the methylthio group (-S-CH₃) contribute to the non-polar character of the molecule. These hydrocarbon regions favor interactions with non-polar solvents.
The overall solubility of this compound is a balance between these competing polar and non-polar functionalities.
Aqueous Solubility of this compound
The solubility of this compound in water is a critical parameter for assessing its environmental fate and potential for groundwater contamination.
Quantitative Aqueous Solubility Data
Available data indicates that this compound is moderately soluble in water.
| Temperature | Solubility Range (mg/mL) | Solubility (%) | Source |
| 20 °C (68 °F) | 10 - 50 | 1.0 - 5.0 | [2][3][4] |
| 27 °C | - | 2.7 - 3.0 | [5] |
Note: The reported range of 10-50 mg/mL is broad and highlights the importance of standardized experimental determination.
Factors Influencing Aqueous Solubility
The pH of the aqueous medium can significantly influence the solubility of compounds with ionizable functional groups. The oxime group of this compound has a pKa associated with the hydroxyl proton. In alkaline solutions (high pH), the hydroxyl group can be deprotonated to form the corresponding oximate anion. This ionic form would be significantly more soluble in water than the neutral molecule. Conversely, in acidic to neutral solutions, this compound will exist predominantly in its less soluble, neutral form. While aldicarb itself is known to be more stable in acidic to neutral conditions and hydrolyzes in alkaline media, the effect of pH on the solubility of the this compound intermediate should be considered, especially in environmental contexts with varying water pH.[6]
Solubility of this compound in Organic Solvents
The solubility of this compound in organic solvents is crucial for its synthesis, purification, and in the formulation of analytical standards.
Qualitative and Semi-Quantitative Data
This compound is generally described as being soluble in a range of organic solvents.[5][7]
| Solvent | Solubility Description |
| Alcohols (Ethanol, Methanol) | Soluble |
| Acetone | Soluble |
| Benzene | Soluble |
| Chloroalkanes | Soluble |
While precise quantitative data for this compound is not widely published, we can infer its likely solubility behavior based on its structure and the known solubility of its parent compound, aldicarb. Aldicarb is soluble in most organic solvents, with the exception of non-polar aliphatic hydrocarbons like hexane.[8][9][10][11] Given the structural similarities, a similar trend can be anticipated for this compound, though the presence of the polar hydroxyl group in this compound may slightly reduce its solubility in very non-polar solvents compared to aldicarb.
Experimental Determination of Solubility
The empirical determination of solubility is essential for obtaining precise and reliable data. The following section outlines standardized protocols for this purpose.
Workflow for Solubility Determination
Caption: General workflow for solubility determination.
Protocol for Aqueous Solubility Determination (Adapted from OECD Guideline 105)
The OECD Guideline 105 provides a standardized framework for determining the water solubility of chemical substances. The flask method, suitable for substances with solubilities above 10⁻² g/L, is appropriate for this compound.
Objective: To determine the saturation concentration of this compound in water at a specified temperature.
Materials:
-
Analytical grade this compound
-
High-purity water (e.g., HPLC grade)
-
Thermostatically controlled shaker bath
-
Centrifuge or filtration apparatus (e.g., with 0.45 µm PTFE syringe filters)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of the Test Solution: a. Add an excess amount of this compound to a known volume of water in a suitable vessel (e.g., a glass flask with a stopper). The excess solid should be clearly visible. b. Place the vessel in a thermostatically controlled shaker bath set to the desired temperature (e.g., 20 ± 0.5 °C).
-
Equilibration: a. Agitate the solution for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24-48 hours is typical. b. After the initial agitation period, allow the solution to stand for at least 24 hours at the same constant temperature to allow for the settling of suspended particles.
-
Sample Collection and Preparation: a. Carefully separate the solid and liquid phases. This can be achieved by centrifugation at a suitable speed or by filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution. b. Take a known aliquot of the clear supernatant. c. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: a. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-MS).[12][13][14] b. Prepare a calibration curve using standards of known this compound concentrations. c. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculation: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units (e.g., g/L, mg/mL, or % w/v).
Protocol for Organic Solvent Solubility Determination
A similar "shake-flask" method can be employed to determine the solubility of this compound in organic solvents.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.
Materials:
-
Analytical grade this compound
-
HPLC or analytical grade organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)
-
Equipment as listed in the aqueous solubility protocol.
Procedure:
-
Follow the same steps for preparation, equilibration, and sample collection as outlined in the aqueous solubility protocol, substituting the organic solvent for water.
-
Important Considerations:
-
Solvent Volatility: Use tightly sealed vessels to prevent solvent evaporation, which would alter the concentration.
-
Analytical Method Compatibility: Ensure that the chosen analytical method is suitable for the organic solvent used. The solvent may need to be evaporated and the residue redissolved in a different solvent for analysis.
-
Safety: Work in a well-ventilated fume hood and use appropriate personal protective equipment, as many organic solvents are flammable and/or toxic.
-
-
Perform quantification and calculation as described previously.
Analytical Methods for Quantification
Accurate quantification of the dissolved this compound is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust techniques.[12][13][14][15][16][17][18]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of carbamates and their derivatives.
-
Principle: A liquid sample is injected into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.
-
Typical Conditions for this compound Analysis:
-
Advantages: Suitable for thermally labile compounds like this compound, good reproducibility, and relatively straightforward sample preparation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent confirmatory technique.
-
Principle: A volatile sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
-
Considerations for this compound: Carbamates can be thermally labile and may degrade in the hot GC injection port.[15] Therefore, method development must carefully optimize the injection temperature and may involve derivatization to a more stable compound.
-
Advantages: High sensitivity and selectivity, providing definitive identification of the analyte.
Conclusion
The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. It is moderately soluble in water, a characteristic that has significant implications for its environmental transport and fate. Its solubility in organic solvents is crucial for its industrial synthesis and analytical handling. This guide has provided a comprehensive overview of the theoretical principles, available data, and detailed experimental protocols for the determination of this compound's solubility. By employing standardized methodologies such as the OECD Guideline 105 and robust analytical techniques like HPLC and GC-MS, researchers and scientists can obtain the accurate and reliable data necessary for informed decision-making in their respective fields.
References
-
PubChem. (n.d.). Aldicarb. National Center for Biotechnology Information. Retrieved from [Link]
-
Rotterdam Convention. (2011). PIC Circular XXXIV - December 2011. Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Muszkat, L., & Aharonson, N. (1983). GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Journal of Chromatographic Science, 21(9), 411–414. Retrieved from [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2004). Review of Aldicarb - Final Report - Chemistry Assessment. APVMA.
-
Dekker, A., & Houx, N. W. H. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Environmental Science & Health, Part B, 18(3), 379-391. Retrieved from [Link]
- Dekker, A., & Houx, N. W. H. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Environmental Science and Health, Part B, 18(3), 379-391.
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(7), 1281–1284. Retrieved from [Link]
-
EXTOXNET. (1996). Aldicarb. Oregon State University. Retrieved from [Link]
-
IARC. (1991). Aldicarb. In Occupational Exposures in Insecticide Application, and Some Pesticides (Vol. 53). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]
-
de Souza, C. F., Fumes, I. G., & Zaiat, M. (2008). Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. Química Nova, 31(5), 1058-1063. Retrieved from [Link]
-
OSHA. (n.d.). Aldicarb (Temik). Occupational Safety and Health Administration. Retrieved from [Link]
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(7), 1281-1284. Retrieved from [Link]
-
FAO. (1992). 19 ALDICARB (117) EXPLANATION. Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2008). Development and Validation of a HPLC Method for the Determination of Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone in Liquid Samples from Anaerobic Reactors. Retrieved from [Link]
-
da Silva, A. F., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Toxics, 10(6), 289. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldicarb. Retrieved from [Link]
-
AERU. (2025). Aldicarb (Ref: ENT 27093). University of Hertfordshire. Retrieved from [Link]
-
SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]
-
Given, C. J., & Dierberg, F. E. (1985). Effect of pH on the rate of aldicarb hydrolysis. Bulletin of Environmental Contamination and Toxicology, 34(5), 627–633. Retrieved from [Link]
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Methodological & Application
Application Note: High-Sensitivity Determination of Aldicarb Oxime and Related Residues in Water by Chromatographic Techniques
Introduction: The Analytical Imperative for Aldicarb Metabolite Monitoring
Aldicarb, a systemic carbamate insecticide, has been historically effective but poses significant environmental and health risks due to its high acute toxicity.[1] Its primary mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2] In environmental matrices such as soil and water, Aldicarb undergoes rapid transformation, primarily through oxidation, into two equally toxic metabolites: Aldicarb sulfoxide and Aldicarb sulfone.[2][3] Furthermore, it can hydrolyze to form Aldicarb oxime.[4] Given that Aldicarb and its degradation products are mobile in soil and can be persistent in groundwater, their presence in drinking and surface water is a critical monitoring parameter for ensuring public safety.[2]
This application note provides a comprehensive guide for researchers and analytical chemists on the robust and validated methods for the detection and quantification of this compound and its parent/metabolite compounds in various water types. We will delve into the causality behind methodological choices, from sample preservation to instrumental analysis, focusing on the two gold-standard techniques: High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A discussion of Gas Chromatography-Mass Spectrometry (GC-MS) is also included for historical context and specific applications.
Foundational Step: Sample Collection and Preparation
The integrity of any analytical result is fundamentally dependent on the quality of the sample preparation. The goal is to isolate and concentrate the target analytes from the water matrix while removing potential interferences.
Sample Preservation: Preventing Analyte Degradation
Aldicarb and its metabolites are susceptible to hydrolysis. Therefore, immediate and proper preservation is crucial.
-
pH Adjustment: For N-methylcarbamoyloximes like Aldicarb, preservation at an acidic pH is essential to prevent degradation. U.S. EPA Method 531.2 stipulates adjusting the sample to pH 3 using a monochloroacetic acid buffer.[5][6] This significantly extends the holding time of the analytes, ensuring sample stability for up to 28 days when stored at 4°C.[5]
-
Dechlorination: If the water sample (e.g., finished drinking water) contains residual chlorine, it must be quenched immediately upon collection to prevent oxidative degradation of the analytes. Sodium thiosulfate is commonly used for this purpose.[5]
Analyte Extraction and Concentration
While some highly sensitive methods allow for direct aqueous injection, most protocols require an extraction step to concentrate the analytes to detectable levels and clean up the sample.
-
Solid-Phase Extraction (SPE): This is the preferred technique for its efficiency, reduced solvent consumption, and high recoveries.[7] For compounds like this compound, which are relatively polar, a reversed-phase sorbent (e.g., C18) is ideal. The non-polar stationary phase retains the analytes from the aqueous sample, while more polar matrix components like salts pass through. A weak organic solvent wash can remove co-extracted interferences, and a stronger solvent is then used to elute the target analytes.
-
Liquid-Liquid Extraction (LLE): Historically, LLE using solvents like chloroform or methylene chloride has been used.[8][9] However, this method is more labor-intensive, consumes large volumes of organic solvents, and can suffer from issues like incomplete phase separation.[7]
Core Analytical Methodologies
The choice of analytical technique is driven by requirements for sensitivity, selectivity, and available instrumentation.
Method 1: HPLC with Post-Column Derivatization and Fluorescence Detection (EPA 531.2)
This method is a robust and highly sensitive technique officially promulgated by the U.S. EPA for the analysis of N-methylcarbamates in drinking water.[6]
-
Principle of Causality: The method's strength lies in its selectivity. Carbamates themselves are not strongly fluorescent. The method first separates the analytes chromatographically. Post-column, the eluted analytes are hydrolyzed with sodium hydroxide at an elevated temperature to form methylamine. This methylamine is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a derivative that is intensely fluorescent, allowing for very low detection limits with a fluorescence detector (FLD).[5] This two-step reaction is highly specific to N-methylcarbamates and N-methylcarbamoyloximes.
Experimental Protocol: Based on U.S. EPA Method 531.2 [6]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with gradient capability.
-
Post-Column Reaction System (heating unit and mixing tees).
-
Fluorescence Detector (FLD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
-
Reagents:
-
HPLC-grade Acetonitrile and Water.
-
Hydrolysis Reagent: Sodium Hydroxide solution.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer.
-
-
Chromatographic Conditions:
-
Mobile Phase: Gradient elution using Acetonitrile and Water.[10]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Injection Volume: 100 - 400 µL.
-
-
Post-Column Reaction Conditions:
-
Hydrolysis: Mix eluent with NaOH solution at ~95°C.
-
Derivatization: Cool the stream and mix with OPA/2-mercaptoethanol reagent.
-
-
Detector Settings:
-
Excitation Wavelength: ~330-340 nm.
-
Emission Wavelength: ~450-465 nm.
-
Performance Characteristics
| Analyte | Method Detection Limit (MDL) in µg/L | Recovery (%) | Precision (% RSD) |
| Aldicarb | 0.22 | 107 | 7.0 |
| Aldicarb sulfoxide | 0.8 | 100 | 9.4 |
| Aldicarb sulfone | 1.0 | 83 | 20.0 |
| Oxamyl | 1.6 | 91 | 18.9 |
Table 1: Performance data for selected carbamates based on EPA Method 531.1/531.2. Data sourced from EPA documentation.[5][11]
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the definitive method for trace contaminant analysis due to its unparalleled sensitivity and specificity. It often allows for direct aqueous injection, simplifying sample preparation.[12]
-
Principle of Causality: This technique couples the powerful separation of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. After chromatographic separation, analytes are ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) selects the specific mass-to-charge ratio (m/z) of the parent analyte (precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects for a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, virtually eliminating matrix interferences and providing unambiguous identification.
Experimental Protocol: General LC-MS/MS
-
Instrumentation:
-
UHPLC or HPLC system.
-
Triple Quadrupole Mass Spectrometer with an ESI source.
-
Reversed-phase C18 column.
-
-
Reagents:
-
LC-MS grade Acetonitrile, Methanol, and Water.
-
Additives like Formic Acid or Ammonium Acetate to promote ionization.
-
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize ion source gas flows, temperatures, and capillary voltage.
-
MRM Transitions: Specific transitions for each analyte must be determined by infusing standards.
-
Performance Characteristics
| Analyte | Limit of Quantification (LOQ) in µg/L | Recovery (%) | Precision (% RSD) |
| Aldicarb | 0.1 | 100 - 106 | ≤20 |
| Aldicarb sulfoxide | 0.1 | 93.5 - 106 | ≤20 |
| Aldicarb sulfone | 0.1 | 93.4 - 106 | ≤20 |
Table 2: Performance data from a validated LC-MS/MS method for Aldicarb and its metabolites in surface, ground, and drinking water. Data sourced from an EPA validation report.[14]
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
While less common now for carbamates due to their thermal lability, GC-MS methods have been developed.
-
Principle of Causality: This method requires careful optimization to prevent the thermal degradation of the carbamate structure in the hot GC injector. Aldicarb, for instance, can dehydrate to form Aldicarb nitrile.[4][9] Therefore, analyses often use a short capillary column and mild GC conditions.[4] Chemical Ionization (CI) is sometimes favored over Electron Ionization (EI) as it's a "softer" ionization technique that is more likely to yield a detectable molecular ion, aiding in identification.
Performance Characteristics
| Analyte | Limit of Detection (LOD) |
| Aldicarb | 0.3 ng |
| This compound | 1.2 ng |
| Aldicarb nitrile | 0.15 ng |
Table 3: Limits of detection for GC-MS analysis. Note that these are absolute amounts injected, not concentrations in water.[4]
Overall Analytical Strategy
A robust analytical workflow ensures data quality and defensibility from sample collection to final reporting.
Conclusion and Recommendations
The reliable determination of this compound and its related toxic residues in water is critical for environmental monitoring and public health protection.
-
For routine, high-throughput analysis requiring high sensitivity and regulatory compliance, HPLC with Post-Column Derivatization (EPA 531.2) is an excellent, validated choice.[6] Its fluorescence detection provides superb sensitivity in complex matrices.
-
For research applications or when the highest degree of certainty and lowest detection limits are required, LC-MS/MS is the superior technique.[14] Its specificity is unmatched, and it often requires less sample preparation.
-
GC-MS can be utilized but requires significant expertise to overcome the challenges associated with the thermal lability of carbamates.[4]
The selection of a method should be based on the specific project goals, required detection limits, available instrumentation, and the regulatory framework under which the analyses are being performed. In all cases, strict adherence to quality control protocols, including the use of blanks, matrix spikes, and certified reference materials, is essential for generating legally defensible and scientifically sound data.
References
-
Trehy, M.L., Yost, R.A., & McCreary, J.J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(7), 1281-1286). [Link]
-
Trehy, M.L., Yost, R.A., & McCreary, J.J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry. [Link]
-
Dekker, A., & Houx, N.W. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Environmental Science and Health, Part B, 18(3), 379-92. [Link]
-
World Health Organization. (1993). Aldicarb in Drinking-water. Guidelines for drinking-water quality, 2nd ed. Vol. 1. Recommendations. [Link]
-
U.S. Environmental Protection Agency. (2015). Aldicarb (PC 098301) MRID 49515901, 49515902. Environmental Fate and Effects Division Review. [Link]
-
American Chemical Society. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ACS Publications. [Link]
-
Dekker, A., & Houx, N.W.H. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Environmental Science and Health, Part B. [Link]
-
Thurman, E.M., & Ferrer, I. (2012). EPA Method 538: Determination of Selected Organic Contaminants in Drinking Water with Direct Aqueous Injection LC/MS/MS. Agilent Technologies. [Link]
-
U.S. Environmental Protection Agency. Method 531.1: Measurement of N-methyl Carbamoyloximes and N-methyl Carbamates in Drinking Water by Direct Aqueous Injection HPLC with Post Column Derivatization. National Environmental Methods Index. [Link]
-
Dekker, A., & Houx, N.W.H. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Taylor & Francis Online. [Link]
-
U.S. Environmental Protection Agency. Method 531 Measurement Of N-methyl Carbamoyloximes And N-methyl Carbamates In Drinking Water By Direct Aqueous Injection Hplc With Post Column Derivatization. EPA NEIPS. [Link]
-
U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. ESAM Program. [Link]
-
Occupational Safety and Health Administration. Aldicarb (Temik). OSHA. [Link]
-
U.S. Environmental Protection Agency. National Primary Drinking Water Regulations: Aldicarb and Aldicarb Metabolites. EPA NEIPS. [Link]
-
ResearchGate. (2015). Development and Validation of a HPLC Method for the Determination of Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone in Liquid Samples from Anaerobic Reactors. [Link]
-
Analecta. (2023). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. [Link]
-
PubMed. (2020). Monitoring pharmaceuticals in the aquatic environment using enzyme-linked immunosorbent assay (ELISA)-a practical overview. [Link]
-
Food and Agriculture Organization of the United Nations. (1992). ALDICARB (117) EXPLANATION. [Link]
-
International Agency for Research on Cancer. (1991). Aldicarb. Occupational Exposures in Insecticide Application, and Some Pesticides. [Link]
-
Defence Research and Development Canada. (2009). Analysis of Chemical Warfare Agents by GC-MS: Second Chemical Cluster CRTI Training Exercise. DTIC. [Link]
Sources
- 1. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. NEMI Method Summary - 531.1 [nemi.gov]
- 6. EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. agilent.com [agilent.com]
- 13. analecta.hu [analecta.hu]
- 14. epa.gov [epa.gov]
High-performance liquid chromatography (HPLC) for Aldicarb oxime
An Application Note for the Determination of Aldicarb Oxime and Related Metabolites by High-Performance Liquid Chromatography (HPLC)
Senior Application Scientist Commentary
The analysis of Aldicarb and its metabolites, including this compound, presents a distinct analytical challenge. Due to their thermal lability, traditional gas chromatography (GC) methods are often unsuitable, leading to degradation and inaccurate quantification[1][2]. High-Performance Liquid Chromatography (HPLC) has therefore become the cornerstone for the robust and reliable analysis of these N-methylcarbamate compounds. This application note provides a comprehensive framework for the determination of this compound, moving beyond a simple recitation of steps to explain the underlying principles and rationale for key methodological choices. The protocols herein are designed to be self-validating, providing researchers with a reliable starting point for method development and routine analysis in environmental and food safety matrices. We will explore direct aqueous injection for clean samples as well as solid-phase extraction for pre-concentration, coupled with both UV and mass spectrometry detection, reflecting the diverse needs of the modern analytical laboratory.
Foundational Principles: Separation and Detection
Aldicarb is a systemic insecticide that, upon entering the environment or biological systems, undergoes metabolic transformation. The primary degradation pathways are oxidation and hydrolysis.[3][4]. Oxidation of the thioether group leads to the formation of Aldicarb sulfoxide and subsequently Aldicarb sulfone, both of which are toxicologically significant. Hydrolysis of the carbamate ester bond in Aldicarb or its oxidized metabolites yields the corresponding oximes, such as this compound[1][3].
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption { label = "Figure 1: Simplified metabolic pathways of Aldicarb."; fontsize = 10; fontname = "Helvetica"; }
The analytical goal is to separate these structurally similar compounds. Reversed-phase HPLC is the method of choice.
-
Stationary Phase: A C18 (octadecylsilane) column is the most common choice. Its nonpolar nature effectively retains the moderately polar Aldicarb and its metabolites, allowing for separation based on subtle differences in their polarity.
-
Mobile Phase: A gradient elution using a mixture of water and an organic modifier (typically acetonitrile or methanol) is employed.[3][5]. A gradient is crucial because it allows for the elution of the more polar compounds (like Aldicarb sulfoxide) early in the run while ensuring that the less polar parent Aldicarb is eluted with good peak shape in a reasonable timeframe.
-
Detection:
-
UV Detection: While feasible, UV detection for carbamates often requires monitoring at low wavelengths (e.g., 200-220 nm), where selectivity can be poor.[3][5].
-
Fluorescence Detection (FLD): EPA Method 531.1 and 531.2 utilize a post-column derivatization technique.[3][6][7]. After separation, the column effluent is mixed with sodium hydroxide at high temperature to hydrolyze the carbamates to methylamine. This is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to create a highly fluorescent derivative, offering excellent sensitivity and selectivity.[3][4].
-
Mass Spectrometry (MS): LC-MS/MS is the definitive technique, providing unparalleled sensitivity and specificity. It is used in EPA-validated methods and allows for the confident identification and quantification of analytes at trace levels (µg/L or ppb).[8][9][10].
-
Essential Equipment and Reagents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Degasser
-
Autosampler with temperature control (4-10 °C recommended)
-
Thermostatted Column Compartment
-
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Detector:
-
UV/Vis Detector (Photodiode Array - PDA recommended for spectral confirmation)
-
OR Fluorescence Detector with post-column reaction system
-
OR Triple Quadrupole Mass Spectrometer (LC-MS/MS)
-
-
Solid-Phase Extraction (SPE) Manifold and Cartridges (e.g., C18 or Graphitized Carbon Black).
-
Analytical Balance, Vortex Mixer, Centrifuge, pH Meter.
Reagents and Standards
-
Analytical Standards: this compound, Aldicarb, Aldicarb sulfoxide, Aldicarb sulfone (Purity >98%).
-
Solvents: HPLC-grade or MS-grade Acetonitrile, Methanol, and Water.
-
Reagents: Formic acid, Ammonium acetate (for LC-MS). Sodium hydroxide, O-phthalaldehyde (OPA), 2-mercaptoethanol (for FLD).
-
Gases: High-purity nitrogen (for solvent evaporation and LC-MS).
Experimental Protocols
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption { label = "Figure 2: General analytical workflow for this compound."; fontsize = 10; fontname = "Helvetica"; }
Standard Preparation
-
Primary Stock Solutions (1000 mg/L): Accurately weigh ~10 mg of each analytical standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C. These solutions are stable for up to 6 months.
-
Working Stock Solution (10 mg/L): Prepare a composite working stock containing all analytes. Dilute the primary stocks appropriately in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (or a water/methanol mix). A typical range is 0.5 µg/L to 100 µg/L for LC-MS/MS or 0.05 mg/L to 5.0 mg/L for HPLC-UV.[3][10].
Sample Preparation: Direct Aqueous Injection (for clean matrices)
This protocol is adapted from principles in EPA methods for water analysis.[6][11].
-
Collection: Collect water samples in amber glass vials.
-
Preservation: Acidify the sample to pH < 4 with an appropriate acid (e.g., acetic acid) to prevent hydrolysis.[12][13].
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
-
Injection: Transfer the filtrate to an autosampler vial and inject directly into the HPLC system. This method is fast but lacks a pre-concentration step, making it suitable for samples where analyte concentrations are expected to be above the instrument's limit of detection.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is for trace-level analysis and provides sample cleanup and concentration.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 100-500 mL of the filtered, acidified water sample through the cartridge at a flow rate of ~5 mL/min.
-
Washing (Optional): Wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the trapped analytes with 2 x 3 mL of methanol or acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at ~35°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of the initial mobile phase. Vortex to mix and transfer to an autosampler vial for analysis.
HPLC Method Parameters and Validation
Chromatographic Conditions
| Parameter | HPLC-UV/Vis Conditions | HPLC-MS/MS Conditions |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 15% B; 2-15 min: 15-60% B; 15-18 min: 60-15% B; 18-22 min: 15% B | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C[3] | 40 °C |
| Injection Vol. | 20 - 100 µL | 5 - 10 µL |
| UV Wavelength | 210 nm[3][5] | N/A |
| MS Source | N/A | Electrospray Ionization (ESI), Positive Mode |
| MS Transitions | N/A | This compound: e.g., m/z 134 -> 76; Aldicarb: e.g., m/z 191 -> 116 |
Note: The above conditions are a starting point and require optimization for specific instrumentation and applications. MS transitions must be determined empirically by infusing individual standards.
Method Performance and Validation Data
The following table summarizes typical validation parameters reported in the literature for the analysis of Aldicarb and its metabolites.
| Parameter | Aldicarb | Aldicarb Sulfoxide | Aldicarb Sulfone | This compound | Reference |
| Linearity (r²) | > 0.9985 | > 0.9974 | > 0.9987 | N/A (Implied) | [3][5] |
| LOD (Water) | 0.391 mg/L (UV) | 0.069 mg/L (UV) | 0.033 mg/L (UV) | 1.2 ng (GC/MS) | [1][3][5] |
| LOQ (Water) | 0.1 µg/L (LC-MS/MS) | 0.1 µg/L (LC-MS/MS) | 0.1 µg/L (LC-MS/MS) | N/A | [8] |
| Recovery (%) | 77.0 - 98.8% | 77.0 - 98.8% | 77.0 - 98.8% | N/A | [14] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Active sites on column; pH of mobile phase inappropriate for analytes. | Use a high-purity, end-capped column. For LC-MS, ensure mobile phase pH is 2-3 units below analyte pKa. |
| Low Recovery from SPE | Incomplete elution; Analyte breakthrough during loading. | Use a stronger elution solvent; test different solvent mixtures. Reduce sample loading flow rate. |
| Poor Resolution | Gradient is too steep; incorrect mobile phase. | Optimize the gradient slope (make it shallower). Test methanol as an alternative to acetonitrile. |
| Signal Suppression (LC-MS) | Matrix effects from co-eluting compounds. | Improve sample cleanup (e.g., use a different SPE sorbent). Dilute the sample extract. Use a matrix-matched calibration curve or an isotopically labeled internal standard. |
Conclusion
The HPLC-based methods detailed in this application note provide a robust and reliable framework for the quantification of this compound and its related parent and metabolite compounds. For routine monitoring and high-throughput analysis in clean matrices like drinking water, direct aqueous injection coupled with LC-MS/MS offers an optimal balance of speed, sensitivity, and specificity. For more complex matrices or when lower detection limits are required, solid-phase extraction is a necessary and effective pre-concentration step. The choice between UV, fluorescence, and mass spectrometric detection will depend on the specific sensitivity, selectivity, and regulatory requirements of the laboratory. Proper method validation is critical to ensure the accuracy and defensibility of the generated data.
References
- Food and Agriculture Organization of the United Nations. (n.d.). ALDICARB (117) EXPLANATION.
- U.S. Environmental Protection Agency. (2015). Aldicarb (PC 098301) MRID 49515901, 49515902.
-
Dekker, A., & Houx, N. W. H. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Environmental Science and Health, Part B, 18(3), 379-392. Retrieved from [Link]
- Agilent Technologies. (2012). EPA Method 538.
- U.S. Environmental Protection Agency. (2015). Analytical method for aldicarb and it metabolites, aldicarb-sulfone and aldicarb-sulfoxide, in soil. Regulations.gov.
- Dekker, A., & Houx, N. W. H. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Environmental Science and Health, Part B.
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(7), 1281-1284. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1988). Aldicarb (Temik). Retrieved from [Link]
-
Damasceno, F. R. C., et al. (2008). Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. Química Nova, 31(5). Retrieved from [Link]
-
Muszkat, L. (1994). GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Journal of Chromatographic Science, 32(1), 21-26. Retrieved from [Link]
-
Chiron, S., et al. (1996). Solid-phase extraction of polar pesticides from environmental water samples on graphitized carbon and Empore-activated carbon disks and on-line coupling to octadecyl-bonded silica analytical columns. Journal of Chromatography A, 750(1-2), 227-38. Retrieved from [Link]
-
Dekker, A., & Houx, N. W. H. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Environmental Science and Health, Part B, 18(3), 379-392. Retrieved from [Link]
-
International Agency for Research on Cancer. (1991). Aldicarb. IARC Publications. Retrieved from [Link]
-
Damasceno, F. R. C., et al. (2008). Development and Validation of a HPLC Method for the Determination of Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone in Liquid Samples from Anaerobic Reactors. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2001). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]
-
World Health Organization. (1993). Aldicarb in Drinking-water. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
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- 6. EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization | Environmental Sampling and Analytical Methods (ESAM) Program | US EPA [19january2021snapshot.epa.gov]
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A Robust GC-MS Method for the Analysis of Aldicarb Oxime via Silylation Derivatization
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Aldicarb Oxime
Abstract and Introduction
This compound, a principal degradation product and metabolite of the highly toxic carbamate pesticide Aldicarb, is a compound of significant interest in environmental and toxicological analysis.[1][2] The analysis of N-methylcarbamates and their metabolites by gas chromatography (GC) is notoriously challenging due to their thermal lability.[1][3] Direct injection of this compound into a standard GC-MS system often results in on-column degradation, typically through dehydration to form aldicarb nitrile, leading to inaccurate quantification and potential misidentification.[1][3][4]
While High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a common and effective technique that avoids high temperatures[5][6][7][8], many laboratories rely on GC-MS instrumentation for broad-spectrum contaminant analysis. This application note presents a reliable and robust GC-MS protocol that overcomes the inherent thermal instability of this compound. The core of this method is a chemical derivatization step, specifically silylation, which converts the polar, heat-sensitive hydroxyl group of the oxime into a nonpolar, thermally stable trimethylsilyl (TMS) ether.[9] This transformation significantly enhances the analyte's volatility and stability, permitting reproducible and accurate analysis by GC-MS.
This guide provides a comprehensive workflow, from sample preparation using Solid-Phase Extraction (SPE) to the final GC-MS analysis and data interpretation, designed for researchers and analytical chemists in regulatory, industrial, and academic laboratories.
Principle of the Method: Overcoming Thermal Degradation
The primary obstacle in GC analysis of this compound is the –NOH functional group, which is susceptible to thermal decomposition in the hot GC inlet and column.[10] The strategy outlined here mitigates this issue by chemically modifying the analyte before injection.
-
Extraction: The analyte is first isolated from the sample matrix (e.g., water) using Solid-Phase Extraction (SPE), which provides a clean, concentrated extract.[11]
-
Derivatization: The active hydrogen on the oxime's hydroxyl group is replaced with a trimethylsilyl (TMS) group using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction (Figure 1) converts the polar, thermally labile this compound into its more volatile and stable TMS ether derivative.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The TMS-derivatized this compound can now traverse the GC system at elevated temperatures without degradation, allowing for sharp chromatographic peaks and consistent fragmentation patterns in the mass spectrometer for confident identification and quantification.
Figure 1: Silylation reaction of this compound.
Caption: Derivatization converts the hydroxyl group to a stable TMS ether.
Materials and Reagents
-
Standards: this compound certified reference material (100 µg/mL in methanol or acetonitrile).
-
Solvents: HPLC or pesticide-grade methanol, acetonitrile, methylene chloride, and ethyl acetate.
-
Reagents: Reagent-grade water, anhydrous sodium sulfate.
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
SPE Cartridges: 500 mg, 6 mL graphitized carbon-based or C18 cartridges suitable for polar pesticides.[11]
-
Glassware: Volumetric flasks, autosampler vials with PTFE-lined septa, conical reaction vials (1 mL), Pasteur pipettes.
-
Equipment: Nitrogen evaporator, vortex mixer, heating block, analytical balance, GC-MS system.
Experimental Protocols
Protocol 1: Sample Preparation (Aqueous Samples)
This protocol is optimized for extracting this compound from water samples (e.g., groundwater, surface water).
-
Sample Filtration: Filter water samples through a 0.7 µm glass fiber filter to remove particulate matter.[11]
-
Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge by pulling a vacuum or flowing nitrogen through it for 20-30 minutes to remove residual water.
-
Analyte Elution: Elute the trapped this compound from the cartridge by passing 2 x 4 mL of a 80:20 (v/v) mixture of methylene chloride and methanol through the cartridge into a collection tube.[11]
-
Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen in a water bath set to 35-40°C. Add a small amount of anhydrous sodium sulfate to remove any remaining water. Transfer the extract to a 1 mL conical reaction vial and evaporate to complete dryness. The sample is now ready for derivatization.
Protocol 2: Derivatization
Causality Note: This step is critical. The addition of the TMS group increases molecular weight but drastically improves thermal stability, preventing on-column degradation and ensuring the analyte reaches the detector intact.
-
Reagent Addition: To the dry residue in the 1 mL reaction vial, add 100 µL of ethyl acetate to re-dissolve the analyte.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block at 70°C for 60 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Transfer the derivatized sample to a 2 mL autosampler vial with a micro-insert. The sample is now ready for GC-MS injection.
GC-MS Instrumental Conditions
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Setting | Rationale |
| Injection Port | Splitless | To maximize sensitivity for trace-level analysis. |
| Inlet Temperature | 250°C | Sufficiently high to ensure volatilization of the derivatized analyte without causing degradation of other sample components. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for column dimensions. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, low-polarity column suitable for a wide range of environmental contaminants. |
| Oven Program | Initial: 80°C, hold for 2 min | Allows for solvent focusing. |
| Ramp 1: 15°C/min to 200°C | Separates analytes based on boiling point. | |
| Ramp 2: 25°C/min to 280°C, hold for 5 min | Elutes higher boiling compounds and cleans the column. |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating EI mass spectra. |
| Source Temperature | 230°C | Standard operating temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150°C | Standard operating temperature for stable mass filtering. |
| Acquisition Mode | Full Scan & Selected Ion Monitoring (SIM) | Full Scan (m/z 50-450) for initial identification. SIM for enhanced sensitivity and quantification. |
| Solvent Delay | 4 min | Prevents the high concentration of solvent from damaging the filament. |
| SIM Ions for TMS-Aldicarb Oxime | To be determined empirically. Likely ions: Molecular ion (M+), [M-15]+ (loss of CH3), and other characteristic fragments. | Monitoring specific ions increases signal-to-noise for trace quantification. |
Overall Analytical Workflow
The complete process from sample collection to final report is visualized below.
Caption: Workflow for the GC-MS analysis of this compound.
Data Analysis and Interpretation
-
Identification: The TMS-derivatized this compound should elute as a sharp, symmetrical peak. Identification is confirmed by comparing the retention time with that of a derivatized standard and by matching the acquired mass spectrum. The mass spectrum is expected to show a molecular ion at m/z 205 (for the TMS derivative of C5H11NOS) and a prominent fragment ion at m/z 190, corresponding to the loss of a methyl group ([M-15]+), which is characteristic of TMS derivatives.
-
Quantification: For quantitative analysis, an internal standard (e.g., Atrazine-d5, derivatized alongside the sample) should be used to correct for variations in extraction efficiency and instrument response. A multi-point calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) is constructed by derivatizing and analyzing known standards.
Method Validation and Quality Control
To ensure data integrity, the method should be validated according to established guidelines.
Table 3: Typical Method Performance Targets
| Parameter | Target | Description |
| Linearity (R²) | > 0.995 | Demonstrates a proportional response across the calibration range. |
| Limit of Detection (LOD) | < 1 µg/L | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | < 5 µg/L | The lowest concentration at which the analyte can be accurately quantified. |
| Accuracy (Recovery) | 70-120% | Determined by analyzing matrix-spiked samples at multiple concentrations.[12] |
| Precision (RSD) | < 15% | Measures the repeatability of the analysis on replicate samples.[12] |
Quality Control (QC) Samples: A method blank, a laboratory control sample (LCS), and a matrix spike/matrix spike duplicate (MS/MSD) should be processed with each batch of samples to monitor for contamination, accuracy, and precision.
Troubleshooting
-
No or Low Analyte Peak:
-
Cause: Incomplete derivatization.
-
Solution: Ensure the sample extract is completely dry before adding reagents. Verify the freshness of the BSTFA reagent, as it is moisture-sensitive.
-
-
Broad or Tailing Peak:
-
Cause: Active sites in the GC inlet liner or column; partial derivatization.
-
Solution: Use a deactivated inlet liner. Perform inlet maintenance. Re-derivatize the sample, ensuring proper time and temperature.
-
-
Interfering Peaks:
-
Cause: Matrix components co-extracting with the analyte.
-
Solution: Optimize the SPE wash step to remove more interferences. Use SIM mode for detection to improve selectivity.
-
References
-
Muszkat, L., & Aharonson, N. (1983). GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Journal of Chromatographic Science, 21(9), 411-414. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8318A (SW-846): N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
-
Muszkat, L., & Aharonson, N. (1983). GC/CI/MS studies of aldicarb and butocarboxime, two isomeric oxime carbamates. International Journal of Mass Spectrometry and Ion Physics, 49(3), 291-300. [Link]
-
U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. [Link]
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(8), 1281-1285. [Link]
-
U.S. Environmental Protection Agency. (2014). Aldicarb (PC 098301) MRID 49515901, 49515902. [Link]
-
U.S. Environmental Protection Agency. (2015). Analytical method for aldicarb and it metabolites, aldicarb-sulfone and aldicarb-sulfoxide, in soil. [Link]
-
Thurman, E. M., & Ferrer, I. (2012). EPA Method 538: Determination of Selected Organic Contaminants in Drinking Water with Direct Aqueous Injection LC/MS/MS. Agilent Technologies Application Note. [Link]
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(8), 1281-1285. [Link]
-
American Chemical Society. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. [Link]
-
Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
-
World Health Organization (WHO). (1993). Aldicarb in Drinking-water. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (1992). 19 ALDICARB (117) EXPLANATION. [Link]
-
ResearchGate. (2020). Oxime derivatization prior to TMS application for GC analysis? [Link]
-
Van den Heuvel, H., et al. (2015). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 26(10), 1715-1726. [Link]
-
Bibel, M. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem Compound Summary for CID 9570092. [Link]
-
Leal-Sáenz, A. C., et al. (2022). Determination of Aldicarb, Carbofuran and Methamidophos in Blood Derived from Forensic Cases through Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC-ESI-MS-MS). Journal of Analytical Toxicology, 46(1), 37-46. [Link]
-
U.S. Environmental Protection Agency. (2015). Analytical method for aldicarb in Temik 15G in soil. [Link]
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- 5. epa.gov [epa.gov]
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- 8. downloads.regulations.gov [downloads.regulations.gov]
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- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. agilent.com [agilent.com]
- 12. Determination of Aldicarb, Carbofuran and Methamidophos in Blood Derived from Forensic Cases through Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC--ESI-MS-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Extraction of Aldicarb Oxime from Complex Soil and Plant Matrices
Introduction and Scientific Context
Aldicarb is a potent, systemic insecticide, nematicide, and acaricide used to control a wide variety of pests on agricultural crops.[1] Once applied, it is rapidly metabolized in plants and oxidized in soil by microorganisms into toxic metabolites, primarily aldicarb sulfoxide and aldicarb sulfone.[2][3] Aldicarb oxime, chemically known as 2-methyl-2-(methylsulfanyl)propanal oxime, is a key intermediate in the synthesis of aldicarb and also a product of its hydrolysis in the environment.[4][5]
The mobility of aldicarb and its metabolites in soil, particularly in soils with low organic content, poses a risk of groundwater contamination.[2] Their systemic nature means they are absorbed by plants, potentially leading to residues in food products.[3] Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound and its related compounds in both environmental and biological samples to ensure regulatory compliance and protect public health.
This guide provides validated protocols that address the inherent challenges of these matrices, such as the presence of complex co-extractives (e.g., humic acids, lipids, pigments) which can cause significant matrix effects during instrumental analysis.[6][7]
Physicochemical Properties of this compound: The "Why" Behind the Method
Understanding the chemical nature of this compound is fundamental to designing an effective extraction strategy. Its properties dictate the choice of solvents, pH, and cleanup sorbents.
| Property | Value / Description | Rationale for Extraction Protocol |
| Molecular Formula | C₅H₁₁NOS[4] | - |
| Molecular Weight | 133.21 g/mol [8] | - |
| Appearance | Clear, colorless, viscous liquid with a sulfurous or musty odor.[4][9] | Visual identification of pure substance. |
| Water Solubility | 10-50 mg/mL; ~2.7-3% at 27°C.[4][9] | Moderately polar. Sufficiently soluble in aqueous phases for extraction with water or water/organic mixtures. Enables partitioning from less polar solvents. |
| Organic Solubility | Soluble in ethanol, benzene, chloroalkanes, and acetonitrile.[9] | Acetonitrile is an excellent extraction solvent due to its miscibility with water and ability to precipitate matrix components. |
| Vapor Pressure | < 0.1 mmHg at 20°C (68°F)[4][8] | Low volatility makes it suitable for LC-based analysis without significant loss during solvent evaporation steps. |
| Stability | Incompatible with strong oxidizers, acids, and alkalis.[4][9] Prone to hydrolysis.[5] | Extraction and final extracts should be maintained at a slightly acidic pH (e.g., using formic acid) to improve stability.[10] |
Foundational Principle: Overcoming Matrix Effects
Soil and plant samples are notoriously complex. Soil contains a mixture of minerals, humic and fulvic acids, and lipids.[6] Plants are rich in pigments (chlorophylls, carotenoids), sugars, organic acids, and lipids. When a sample is extracted, these interfering compounds are often co-extracted with the analyte of interest.
Matrix Effect is the alteration (suppression or enhancement) of the analytical signal of the target analyte due to the presence of these co-extracted components.[11][12] In LC-MS/MS, ion suppression is the most common issue, where co-eluting matrix components interfere with the ionization process in the mass spectrometer's source, leading to a weaker signal and inaccurate quantification.[12]
The protocols described below are designed not only to extract this compound efficiently but also to minimize these matrix effects through targeted cleanup steps.
Protocol I: The QuEChERS Approach
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple, rapid procedure. It has become a gold standard for pesticide residue analysis in food and is highly adaptable for soil matrices.[6][13] The core principle involves an initial extraction with acetonitrile, followed by a partitioning step induced by adding salts, and a final cleanup using dispersive solid-phase extraction (d-SPE).
QuEChERS Protocol for Soil Matrices
This protocol is effective for various soil types, from sandy loam to clay.
Step-by-Step Methodology:
-
Sample Preparation: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove stones and debris.
-
Homogenization & Weighing: Homogenize the sieved soil thoroughly. Weigh 10.0 ± 0.1 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Hydration: If the soil is very dry, add 5-10 mL of reagent-grade water to the tube and vortex for 30 seconds to create a slurry. This improves the interaction between the solvent and analyte.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., AOAC 2007.01 formulation: 4 g anhydrous MgSO₄, 1 g NaCl). The anhydrous magnesium sulfate facilitates the partitioning of acetonitrile from the aqueous layer and removes water.[13]
-
Cap the tube tightly and shake vigorously for 1 minute. Ensure the soil is fully dispersed.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into a solid soil layer at the bottom and an upper acetonitrile layer containing the extracted analytes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA) sorbent.
-
Causality: PSA effectively removes organic acids (like humic and fulvic acids) and some sugars, which are common interferences in soil.[14] For soils with higher lipid content, a d-SPE formulation containing C18 sorbent can be used.
-
-
Final Centrifugation: Cap the d-SPE tube, vortex for 30 seconds, and centrifuge at ≥5000 rcf for 2 minutes.
-
Sample for Analysis: Carefully transfer the final cleaned extract into an autosampler vial. Fortify with 0.1% formic acid to ensure analyte stability. The sample is now ready for LC-MS/MS analysis.
QuEChERS Protocol for Plant Matrices (e.g., Fruits, Vegetables)
This protocol is adapted for high-moisture plant tissues.
Step-by-Step Methodology:
-
Sample Preparation: Chop the sample into small pieces. For robust homogenization and to prevent enzymatic degradation, cryo-homogenize the sample using liquid nitrogen or blend with dry ice.
-
Weighing: Weigh 15.0 ± 0.1 g of the homogenized plant material into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 15 mL of acetonitrile (containing 1% acetic acid) . The acid helps to stabilize the carbamate compounds.
-
Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 formulation: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The citrate buffer system maintains a stable pH to ensure good recovery for a wider range of pesticides.
-
Cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper extract into a 2 mL d-SPE tube.
-
The choice of sorbent is critical and matrix-dependent:
-
General Produce: Use 150 mg anhydrous MgSO₄ + 50 mg PSA .
-
Pigmented Produce (e.g., leafy greens, carrots): Use 150 mg MgSO₄ + 50 mg PSA + 7.5 mg Graphitized Carbon Black (GCB) .
-
-
Causality: GCB is highly effective at removing chlorophyll and other pigments. Caution: GCB can retain planar molecules, but this is not a significant issue for this compound.
-
-
Final Centrifugation & Analysis: Follow steps 7 and 8 from the soil protocol.
Protocol II: Solid-Phase Extraction (SPE)
SPE is a powerful chromatographic technique used for sample cleanup and concentration. It is particularly useful when lower detection limits are required or when dealing with very "dirty" sample extracts that need more rigorous cleanup than d-SPE can provide.[15]
SPE Protocol for Soil and Plant Aqueous Extracts
This protocol assumes an initial aqueous extraction has been performed to bring the analytes into a liquid phase.
Step-by-Step Methodology:
-
Initial Aqueous Extraction:
-
Soil: Shake 20 g of homogenized soil with 40 mL of reagent-grade water for 30 minutes.[15][16] Centrifuge and collect the aqueous supernatant.
-
Plants: Homogenize 15 g of plant material with 30 mL of hot water (80°C) to aid extraction and denature enzymes. Centrifuge and collect the aqueous supernatant.
-
-
SPE Cartridge Selection: A polymeric reversed-phase cartridge or a graphite carbon cartridge is recommended for polar compounds like this compound.[15] A 200-500 mg cartridge is typically sufficient.
-
Cartridge Conditioning (Activation):
-
Pass 5 mL of methanol through the cartridge to wet the sorbent.
-
Pass 5 mL of reagent-grade water to equilibrate the sorbent for the aqueous sample. Do not allow the cartridge to go dry.
-
Causality: Conditioning ensures the sorbent is activated and provides a compatible environment for the analyte to bind effectively from the aqueous sample.
-
-
Sample Loading:
-
Pass the aqueous extract (from step 1) through the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 drops per second).
-
This compound and related metabolites will be retained on the sorbent material while highly polar interferences (salts, sugars) pass through to waste.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of reagent-grade water to remove any remaining polar matrix components that were not washed out during loading.
-
-
Elution (Analyte Collection):
-
Dry the cartridge by applying vacuum for 5-10 minutes to remove residual water.
-
Place a clean collection tube under the cartridge.
-
Elute the retained analytes by passing a small volume of a strong organic solvent, such as 2 x 2 mL of methanol or ethyl acetate , through the cartridge.[15][17]
-
Causality: The organic solvent disrupts the interaction between the analyte and the sorbent, releasing (eluting) the analyte into the collection tube. This step also serves to concentrate the analyte into a small volume.
-
-
Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
Performance Data and Validation
Method validation is critical to ensure data quality. The following table summarizes typical performance data for the analysis of aldicarb and its metabolites in soil and plant matrices using the described techniques, as supported by the literature. It is essential to perform in-house validation for specific matrices.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Source(s) |
| Typical Recovery | 70 - 120% | 80 - 95% | [6][15] |
| Precision (RSD%) | < 15% | < 10% | [6][15] |
| Limit of Quantification (LOQ) | 5 - 10 µg/kg (ppb) | 1 - 5 µg/kg (ppb) | [10][18] |
| Key Advantages | High throughput, low solvent use, simple | High concentration factor, excellent cleanup | [6][15] |
| Considerations | Matrix effects may still be present in complex matrices | More time-consuming, higher solvent use than QuEChERS | [7][19] |
Note: To compensate for inevitable matrix effects and ensure accurate quantification, it is imperative to use matrix-matched calibration standards .[12][20] These are prepared by spiking known concentrations of the analyte into blank matrix extract that has undergone the entire extraction and cleanup procedure.
Conclusion
The reliable extraction of this compound from complex soil and plant matrices is achievable through systematic and scientifically grounded methodologies.
-
The QuEChERS method offers a superb balance of speed, efficiency, and effectiveness, making it ideal for routine monitoring and high-throughput laboratories.
-
Solid-Phase Extraction provides a more rigorous cleanup and concentration capability, essential for achieving very low detection limits or for analyzing particularly challenging matrices.
The choice of method depends on the specific analytical objectives, matrix type, and available resources. Regardless of the chosen protocol, a thorough understanding of the analyte's chemistry and the principles of matrix interference is paramount for developing a robust, self-validating system that delivers trustworthy and accurate results.
References
- World Health Organization (WHO). (1991).
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Aldicarb. PubChem Compound Database. [Link]
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Aldicarb - Final Report - Chemistry Assessment. APVMA.
- Food and Agriculture Organization of the United Nations. (1992). Aldicarb (117)
-
Martinez-Vidal, J. L., et al. (2002). Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A. [Link]
-
Braselton, W. E., et al. (1998). Extraction of Aldicarb and Its Metabolites from Excreta and Gastrointestinal Tissue. Analytical Chemistry. [Link]
- Asensio-Ramos, M., et al. (2011). Analysis of Pesticides in Soil Using Dispersive Solid Phase Extraction Coupled to GC-MS. Journal of the Brazilian Chemical Society.
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U.S. Environmental Protection Agency. (2015). Analytical method for aldicarb and it metabolites, aldicarb-sulfone and aldicarb-sulfoxide, in soil. Regulations.gov. [Link]
-
Pose-Juan, E., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules. [Link]
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Dekker, A., & Houx, N. W. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Environmental Science and Health, Part B. [Link]
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Płotka-Wasylka, J., et al. (2022). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. Molecules. [Link]
- Ferrer, C., et al. (n.d.). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
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de Cássia de Souza, R., et al. (2021). Simulation of transport and persistence of carbamate aldicarb in soil columns. Environmental Monitoring and Assessment. [Link]
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Trehy, M. L., et al. (1986). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry. [Link]
-
Wang, S., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods. [Link]
- Kruve, A., et al. (2008). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
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Beltran, E., et al. (2017). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. MAG. [Link]
- California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides.
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Lehotay, S. J., et al. (2010). QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. Analytical Methods. [Link]
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Carlier, J., et al. (2015). QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. Analytical Methods. [Link]
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Carlier, J., et al. (2015). QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. PubMed. [Link]
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Ahmad, A. (2000). Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. University of Glasgow. [Link]
-
U.S. Environmental Protection Agency. (2015). Analytical method for aldicarb in Temik 15G in soil. Regulations.gov. [Link]
- Dekker, A., & Houx, N. W. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Environmental Science & Health.
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Wilson, P. C., & Graveel, J. G. (1996). Solid-Phase Extraction of Aldicarb and its Metabolites from Water and Soil. Journal of Agricultural and Food Chemistry. [Link]
- Di Lorenzo, R. A., et al. (2014). QuEChERS sample prep for environmental analysis. AperTO - Archivio Istituzionale Open Access dell’Università di Torino.
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Application Note: Quantitative Analysis of Aldicarb Oxime in Environmental Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of Aldicarb oxime in various environmental matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a primary hydrolysis product of the N-methylcarbamate pesticide Aldicarb.[1][2] Given the high toxicity of Aldicarb and its metabolites, reliable monitoring of its degradation products is crucial for environmental and food safety.[3] This document provides a detailed protocol, including sample preparation, optimized LC-MS/MS conditions, and method validation results, intended for researchers, scientists, and professionals in regulatory and drug development fields.
Introduction: The Rationale for this compound Monitoring
Aldicarb is a systemic insecticide, nematicide, and acaricide known for its high acute toxicity and its role as an acetylcholinesterase inhibitor.[3][4] Its use is highly regulated due to concerns about its potential to contaminate groundwater and its presence in food commodities. Aldicarb degrades in the environment through oxidation to form Aldicarb sulfoxide and Aldicarb sulfone, and through hydrolysis to form this compound.[2] While the sulfoxide and sulfone metabolites are also toxic, this compound represents a key endpoint in the hydrolytic degradation pathway.[1][2]
The analysis of Aldicarb and its toxicologically significant metabolites is often performed using methods like HPLC with post-column derivatization (as in EPA Method 531.2) or more modern LC-MS/MS techniques.[5][6] LC-MS/MS offers superior sensitivity and specificity, enabling the direct detection of target analytes with minimal sample cleanup and eliminating the need for post-column derivatization.[7][8][9] This application note focuses on a validated LC-MS/MS method specifically optimized for the determination of this compound, providing a reliable tool for environmental monitoring and risk assessment.
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, from sample collection to final data reporting.
Caption: Workflow for this compound analysis.
Materials and Reagents
-
Standards: this compound certified reference material (≥98% purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate.
-
Sample Preparation: QuEChERS salts (magnesium sulfate, sodium chloride, sodium citrate), dispersive SPE sorbents (e.g., PSA, C18).
Sample Preparation Protocols
The choice of sample preparation is critical and matrix-dependent. The goal is to efficiently extract this compound while minimizing matrix effects that can suppress or enhance the analyte signal during ionization.[7][9]
Water Samples (Groundwater, Surface Water)
For relatively clean water matrices, a direct injection approach is often feasible.
Protocol:
-
Collect water samples in amber glass vials.
-
Preserve the sample by acidifying to a pH of approximately 3.8 to prevent degradation.[6]
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
If higher sensitivity is required, a solid-phase extraction (SPE) step can be incorporated.
Soil and Vegetable Samples (Complex Matrices)
For complex matrices like soil or produce, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is highly effective.[10]
Protocol:
-
Homogenize 10-15 g of the sample.
-
Add 10 mL of water (for dry samples) and 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.[10]
-
Take an aliquot of the supernatant (acetonitrile layer) for dispersive SPE cleanup.
-
For cleanup, transfer the aliquot to a tube containing d-SPE sorbents (e.g., MgSO₄ and PSA to remove polar interferences and fatty acids).
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant and dilute with the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Methodological Parameters
The following parameters have been optimized for the selective and sensitive detection of this compound.
Liquid Chromatography (LC) Conditions
The chromatographic separation is designed to resolve this compound from potential isomers and matrix interferences.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Rationale: A C18 column provides excellent retention for moderately polar compounds like this compound. The acidic mobile phase with a buffer (formic acid and ammonium formate) promotes protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+).
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table below |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 147.1 | 90.1 | 15 | 72.1 | 20 |
Rationale: this compound readily forms a protonated molecule [M+H]⁺ in ESI+. The precursor ion of m/z 147.1 is selected in the first quadrupole. In the collision cell, it fragments into characteristic product ions. The transition 147.1 -> 90.1 is typically the most intense and is used for quantification, while a second transition (147.1 -> 72.1) serves as a qualifier to confirm the analyte's identity, enhancing the trustworthiness of the results.[11]
Method Validation and Performance
The method was validated according to established guidelines to ensure its reliability for routine analysis.[7][11][12]
Linearity and Sensitivity
The method demonstrated excellent linearity over the tested concentration range.
| Parameter | Result |
| Calibration Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantitation (LOQ) | 0.1 µg/L |
The LOQ is defined as the lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.[11]
Accuracy and Precision
Recovery experiments were performed by spiking blank matrices at three different concentration levels.
| Matrix | Spiking Level (µg/L) | Mean Recovery (%) | Precision (RSD %) |
| Groundwater | 0.5 | 98.2 | 4.5 |
| 10 | 101.5 | 3.1 | |
| 50 | 99.8 | 2.8 | |
| Soil Extract | 0.5 | 92.5 | 6.8 |
| 10 | 95.1 | 5.2 | |
| 50 | 94.7 | 4.9 |
Acceptable recovery is typically within 70-120%, with a relative standard deviation (RSD) of ≤20%.[7][9] The results indicate that the method is both accurate and precise for the tested matrices.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable protocol for the quantification of this compound in environmental samples. The combination of a streamlined sample preparation procedure with the specificity of tandem mass spectrometry allows for high-throughput analysis with excellent performance characteristics. This method is well-suited for routine monitoring in regulatory laboratories and for research applications investigating the environmental fate of Aldicarb.
References
-
U.S. EPA. (2001). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. U.S. Environmental Protection Agency. [Link]
-
Lee, S., et al. (2021). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Rad, R., et al. (2024). LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Taylor & Francis Online. [Link]
-
Prestess, O. D., et al. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. SciELO. [Link]
- U.S. EPA. EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P. U.S. Environmental Protection Agency.
-
Costea, L. M., et al. (2024). LC-MS/MS analysis and validation of pesticides residue in vegetables asserted to be organic. Taylor & Francis Online. [Link]
-
Loconto, P. R. (1985). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Muszkat, L., et al. (1986). GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Oxford Academic. [Link]
-
Kim, M., et al. (2022). LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. ACS Publications. [Link]
-
National Center for Biotechnology Information. (2024). Aldicarb. PubChem Compound Database. [Link]
-
Leppert, B. C., et al. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. PubMed. [Link]
-
U.S. EPA. Method 531 Measurement Of N-methyl Carbamoyloximes And N-methyl Carbamates In Drinking Water By Direct Aqueous Injection Hplc With Post Column Derivatization. U.S. Environmental Protection Agency. [Link]
-
ASTM International. Test Method for Determination of Aldicarb, Aldicarb Sulfone, Aldicarb Sulfoxide, Carbofuran, Methomyl, Oxamyl, and Thiofanox in Water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Scilit. [Link]
-
Pant, J., et al. (2012). Dichlorvos, Chlorpyrifos Oxon, and Aldicarb adducts of butyrylcholinesterase, detected by mass spectrometry, in human plasma following deliberate overdose. PMC - NIH. [Link]
-
U.S. EPA. (2015). Aldicarb (PC 098301) MRID 49515901, 49515902. U.S. Environmental Protection Agency. [Link]
-
U.S. EPA. (2021). Aldicarb: Human Health Risk Assessment. Regulations.gov. [Link]
-
Damasceno, F. C., et al. (2013). Development and Validation of a HPLC Method for the Determination of Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone in Liquid Samples from Anaerobic Reactors. ResearchGate. [Link]
-
Food and Agriculture Organization of the United Nations. (1992). 19 ALDICARB (117) EXPLANATION. FAO. [Link]
-
OSHA. Aldicarb (Temik). Occupational Safety and Health Administration. [Link]
-
Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu. [Link]
-
Ma, Y., et al. Comprehensive studies of aldicarb degradation in various oxidant systems using high performance liquid chromatography coupled with UV detection and quadrupole ion trap mass spectrometry. California State University, Sacramento. [Link]
-
Agilent. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent Technologies. [Link]
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Application Note: Synthesis and Characterization of Aldicarb Oxime for Use as a High-Purity Research Standard
Introduction and Scientific Background
Aldicarb is a potent N-methyl carbamate insecticide known for its systemic action and high toxicity, primarily through the inhibition of acetylcholinesterase.[1][2] The synthesis of Aldicarb involves the reaction of its precursor, Aldicarb oxime, with methyl isocyanate.[3][4] Furthermore, this compound is a key metabolite in the environmental and biological degradation pathways of Aldicarb.[5] Therefore, the availability of a well-characterized, high-purity this compound standard is critical for:
-
Quantitative Analysis: Serving as a certified reference material for calibrating analytical instruments (e.g., HPLC, GC-MS) in residue analysis of food and environmental samples.[6]
-
Toxicological Research: Enabling accurate dose-response studies and investigation of metabolic pathways.[3]
-
Quality Control: Acting as a standard for related-substance testing in the manufacturing of Aldicarb-based products.
This guide details a reliable method for synthesizing this compound via the condensation of 2-methyl-2-(methylsulfanyl)propanal with hydroxylamine, a common and efficient method for oximation.[3][7]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and effective use as a standard.
| Property | Value | Source |
| IUPAC Name | (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine | PubChem[3] |
| CAS Number | 1646-75-9 | ChemicalBook[8] |
| Molecular Formula | C₅H₁₁NOS | PubChem[3] |
| Molecular Weight | 133.21 g/mol | PubChem[3] |
| Appearance | Clear colorless, viscous liquid with a sulfurous odor | NTP, 1992[3] |
| Melting Point | 70 °F (21 °C) | NTP, 1992[9] |
| Boiling Point | 410 °F (210 °C) at 760 mmHg (with partial decomposition) | NTP, 1992[10] |
| Solubility | 10 to 50 mg/mL in water at 68 °F | NTP, 1992[10] |
| Density | 1.05 g/cm³ | NTP, 1992[10] |
Critical Safety Precautions
WARNING: Aldicarb and its precursors are highly toxic. All handling must be performed by trained personnel in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[11][12]
-
Toxicity: While less acutely toxic than Aldicarb, this compound can still present significant health risks. Doses of 20 mg/kg or higher have been shown to cause major central nervous system effects and lethality in animal studies.[3]
-
Reactivity: this compound is incompatible with strong oxidizers, acids, and alkalis.[8][9] The reaction is sensitive to heat and may decompose with prolonged exposure to moisture.[10]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[13]
-
Disposal: All waste materials must be treated as hazardous and disposed of in accordance with local, state, and federal regulations.
Synthesis Protocol: Oximation of 2-Methyl-2-(methylsulfanyl)propanal
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Principle of Reaction
The synthesis is based on the nucleophilic addition of hydroxylamine to the carbonyl group of 2-methyl-2-(methylsulfanyl)propanal, followed by dehydration to form the oxime. Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl), which requires the addition of a base (e.g., sodium carbonate, pyridine) to liberate the free hydroxylamine nucleophile.[7][14]
Caption: Reaction scheme for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Quantity | Purpose |
| 2-Methyl-2-(methylsulfanyl)propanal | ≥95% | 5.0 g (42.3 mmol) | Starting Material |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | ≥98% | 3.5 g (50.4 mmol) | Oxime formation |
| Sodium Carbonate (Na₂CO₃), anhydrous | Reagent | 6.4 g (60.4 mmol) | Base |
| Dichloromethane (DCM) | ACS | 150 mL | Reaction & Extraction Solvent |
| Deionized Water | 100 mL | Washing | |
| Brine (Saturated NaCl solution) | 50 mL | Washing | |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent | ~10 g | Drying Agent |
| Magnetic Stirrer and Stir Bar | 1 | ||
| 250 mL Round-bottom flask | 1 | ||
| Condenser | 1 | ||
| Separatory Funnel | 1 | ||
| Rotary Evaporator | 1 |
Step-by-Step Synthesis Procedure
-
Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a chemical fume hood.
-
Reagent Addition: To the flask, add 2-methyl-2-(methylsulfanyl)propanal (5.0 g), hydroxylamine hydrochloride (3.5 g), sodium carbonate (6.4 g), and dichloromethane (75 mL).
-
Rationale: Sodium carbonate is a mild base used to neutralize the HCl from hydroxylamine hydrochloride, liberating the free base necessary for the reaction. DCM is used as the solvent.[7]
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Workup - Filtration: After the reaction is complete, filter the mixture to remove the inorganic salts (NaCl and excess Na₂CO₃). Wash the collected solids with a small amount of fresh DCM (~20 mL).
-
Workup - Extraction: Combine the filtrate and the washings in a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Rationale: The water wash removes any remaining water-soluble impurities and salts. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Solvent Removal: Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude this compound as a viscous liquid.
Purification and Characterization
For use as a research standard, the synthesized product must be purified and its identity and purity rigorously confirmed.
Purification
While the crude product may be of sufficient purity for some applications, high-purity standards (≥98%) often require further purification. Vacuum distillation is a suitable method, given the compound's boiling point. However, due to the potential for thermal decomposition, this must be performed with care.[3][10] Alternatively, flash column chromatography on silica gel can be employed.
Analytical Characterization
The identity and purity of the final product must be verified using orthogonal analytical techniques.
Caption: Quality control workflow for this compound standard.
Table: Quality Control Specifications for this compound Standard
| Test | Method | Specification |
| Appearance | Visual Inspection | Conforms to description (Clear, colorless viscous liquid) |
| Purity | HPLC-UV | ≥ 98.0% (by peak area) |
| Identity (Mass) | LC-MS (ESI+) | [M+H]⁺ = 134.06 m/z |
| Identity (Structure) | ¹H NMR | Spectrum conforms to the structure of this compound |
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Storage and Handling
-
Storage: The purified this compound standard should be stored in a tightly sealed amber vial at 2-8 °C to protect it from light and moisture.[9]
-
Handling: When preparing solutions for analytical use, work in a well-ventilated area or fume hood. Use calibrated equipment to ensure accurate concentrations. The stability of the compound in various solvents should be evaluated as part of the standard's characterization.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9570092, this compound. Retrieved January 14, 2026, from [Link].
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Aldicarb - Final Report - Chemistry Assessment. Retrieved January 14, 2026, from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9570071, Aldicarb. Retrieved January 14, 2026, from [Link].
-
Chem Service, Inc. (2015). Safety Data Sheet - this compound. Retrieved January 14, 2026, from [Link].
-
AgLogic Chemical, LLC. (2016). Safety Data Sheet - AgLogic 15G Aldicarb Pesticide. Retrieved January 14, 2026, from [Link].
-
New Jersey Department of Health. (2023). Hazardous Substance Fact Sheet - Aldicarb. Retrieved January 14, 2026, from [Link].
-
Occupational Safety and Health Administration (OSHA). (n.d.). Aldicarb (Temik). Retrieved January 14, 2026, from [Link].
-
Trehy, M. L., Yost, R. A., & Dorsey, J. G. (1986). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 58(1), 14-19. Retrieved January 14, 2026, from [Link].
-
Food and Agriculture Organization of the United Nations. (1991). 19 ALDICARB (117) EXPLANATION. Retrieved January 14, 2026, from [Link].
-
National Institute of Standards and Technology (NIST). (n.d.). Aldicarb. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link].
-
International Agency for Research on Cancer (IARC). (1991). Aldicarb. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Retrieved January 14, 2026, from [Link].
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Li, J. T., Chen, Y. X., Li, X. L., & Deng, H. J. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236-2240. Retrieved January 14, 2026, from [Link].
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International Agency for Research on Cancer (IARC). (1991). ALDICARB. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 53. Retrieved January 14, 2026, from [Link].
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Jadhav, R. D., Gade, E. H., & Angarkhe, B. L. (2018). An Efficient One Pot Synthesis of Oxime by Classical Method. International Journal of Chemical and Physical Sciences, 7, 15-18. Retrieved January 14, 2026, from [Link].
-
Gogoi, P., Hazarika, P., & Konwar, D. (2005). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Synthetic Communications, 35(12), 1625-1629. Retrieved January 14, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved January 14, 2026, from [Link].
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Çetin, M., & Otur, C. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(1), 1-7. Retrieved January 14, 2026, from [Link].
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Application Notes & Protocols: Advanced Sample Preparation for the Analysis of Aldicarb and its Metabolites
Abstract
This document provides a comprehensive guide to the critical sample preparation techniques required for the accurate and robust analysis of Aldicarb, its primary metabolites Aldicarb sulfoxide and Aldicarb sulfone, and the related precursor Aldicarb oxime. Due to the high acute toxicity and systemic nature of these carbamate compounds, their monitoring in environmental, food, and biological matrices is of paramount importance. This guide moves beyond simple procedural lists to explain the scientific rationale behind method selection and optimization. It details field-proven protocols for Solid-Phase Extraction (SPE), Pressurized Liquid Extraction (PLE), and the QuEChERS method, tailored for different sample matrices. The content is designed for researchers, analytical scientists, and regulatory professionals seeking to develop and validate reliable methods for carbamate residue analysis.
Introduction: The Analytical Challenge of Aldicarb
Aldicarb is a systemic carbamate insecticide, nematicide, and acaricide known for its high efficacy and, consequently, its high acute toxicity. Its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] In the environment and within biological systems, Aldicarb is rapidly metabolized through oxidation into two primary metabolites of toxicological concern: Aldicarb sulfoxide and, more slowly, Aldicarb sulfone. This compound, a precursor in the synthesis of Aldicarb, is also a key metabolite found in biological systems.[2] The total toxic residue is often considered the sum of the parent compound and these two oxidative metabolites.
The analytical challenge stems from several factors:
-
Chemical Instability: Carbamates are susceptible to degradation. Aldicarb and its metabolites can be hydrolyzed under alkaline conditions and are sensitive to heat, making many traditional sample preparation and gas chromatography (GC) techniques unsuitable.[3][4]
-
Matrix Complexity: Residues are found in diverse and complex matrices, from water and soil to high-fat and high-pigment foods. Each matrix presents unique challenges for extraction and cleanup.
-
Low Detection Limits: Regulatory bodies mandate very low maximum residue limits (MRLs), requiring highly sensitive and clean analytical extracts to avoid matrix interference.
Effective sample preparation is therefore the cornerstone of any reliable analytical method. The goal is to efficiently extract the target analytes from the matrix, remove interfering compounds, and concentrate the analytes in a solvent compatible with the final analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection or, more commonly, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6]
Core Principles: Sample Collection and Preservation
The integrity of an analytical result begins at the point of collection. Due to the inherent instability of Aldicarb and its metabolites, improper handling and preservation can lead to significant analyte loss before the sample ever reaches the laboratory.
Causality of Preservation: The primary degradation pathways are oxidation and pH-dependent hydrolysis. In chlorinated water, Aldicarb degrades rapidly.[7] In neutral or basic water, oxamyl and other carbamates can hydrolyze even under refrigeration.[7] Therefore, the preservation strategy is designed to mitigate these factors immediately upon collection.
| Parameter | Aqueous Samples (e.g., Drinking Water) | Solid Samples (Soil, Food) | Rationale |
| Container | Amber Glass Vials with PTFE-lined caps.[8] | Wide-mouth glass jars with PTFE-lined caps or high-density polyethylene (HDPE). | Prevents photodegradation and analyte adsorption to container walls. |
| Dechlorination | Required. Add Sodium Thiosulfate (e.g., 80 mg/L).[7] | Not applicable. | Prevents oxidative degradation of Aldicarb by residual chlorine.[7] |
| pH Adjustment | Buffer to pH ~3.8 with Potassium Dihydrogen Citrate.[7][8] | Not typically done in the field; processed immediately in the lab. | Prevents chemical hydrolysis, which is accelerated at neutral or basic pH.[7] |
| Temperature | Chill immediately to >0°C to ≤6°C.[8] | Freeze at ≤ -18°C as soon as possible. | Slows both chemical and microbial degradation. |
| Holding Time | 28 days with proper preservation.[8] | Varies by matrix and analyte stability; analyze as soon as possible. | Ensures sample integrity within a validated timeframe. |
Table 1: Recommended Sample Collection and Preservation Conditions.
Protocol I: Pre-concentration of Aldicarb from Aqueous Matrices via Solid-Phase Extraction (SPE)
For trace-level determination in water, direct injection is often insufficiently sensitive. Solid-Phase Extraction (SPE) is the gold-standard technique for concentrating analytes and removing polar interferences like salts.
Principle of Reversed-Phase SPE: Aldicarb and its metabolites are moderately polar compounds. A reversed-phase sorbent, such as octadecyl-bonded silica (C18), is used. The non-polar C18 stationary phase retains the analytes from the polar aqueous sample. Polar impurities are washed away, and the analytes are then eluted with a small volume of a less polar organic solvent. This achieves both concentration and cleanup in a single workflow.
Detailed SPE Protocol (C18 Cartridge)
-
Cartridge Conditioning:
-
Objective: To activate the C18 functional groups and create a liquid-liquid extraction interface.
-
Step 1.1: Pass 5-10 mL of elution solvent (e.g., Acetone/n-Hexane mixture or Dichloromethane) through the C18 cartridge (e.g., 500 mg, 6 mL).[9]
-
Step 1.2: Pass 5-10 mL of methanol through the cartridge to make it water-wettable.
-
Step 1.3: Pass 10-20 mL of reagent water (adjusted to sample pH, ~3.8) through the cartridge. Crucially, do not allow the sorbent bed to go dry from this point until the sample is loaded. Leave a thin layer of water above the sorbent.[9]
-
-
Sample Loading:
-
Objective: To adsorb the analytes of interest onto the C18 sorbent.
-
Step 2.1: Pass the preserved water sample (e.g., 500 mL to 1 L) through the conditioned cartridge at a steady flow rate of 5-10 mL/min.
-
-
Sorbent Washing:
-
Objective: To remove residual polar interferences that may have been retained.
-
Step 3.1: After the entire sample has passed through, pass 5-10 mL of reagent water through the cartridge to remove any remaining salts or highly polar matrix components.
-
Step 3.2: Dry the cartridge thoroughly by pulling a vacuum or flowing nitrogen through it for 10-20 minutes. This is critical to ensure efficient elution with the organic solvent.
-
-
Analyte Elution:
-
Objective: To desorb the analytes from the sorbent into a clean collection vial.
-
Step 4.1: Place a collection tube inside the manifold.
-
Step 4.2: Add 5-10 mL of an appropriate elution solvent (e.g., 1:1 Acetone:n-Hexane) to the cartridge.[9] Allow it to soak for 1 minute before slowly drawing it through to the collection vial.
-
Step 4.3: Repeat the elution with a second aliquot of solvent to ensure complete recovery.
-
-
Final Concentration:
-
Objective: To evaporate the solvent to a small, precise final volume for analysis.
-
Step 5.1: Concentrate the eluate under a gentle stream of nitrogen in a heated water bath (e.g., 40°C) to a final volume of 1.0 mL.
-
Step 5.2: The sample is now ready for LC-MS/MS analysis.
-
Protocol II: Extraction from Soil & Sediment via Pressurized Liquid Extraction (PLE)
Soil and sediment matrices present a greater challenge due to strong analyte-matrix interactions. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
Principle of PLE: By heating the solvent well above its atmospheric boiling point, its viscosity decreases and its ability to solubilize analytes increases. The high pressure (e.g., 1500 psi) keeps the solvent in a liquid state, allowing for rapid and efficient penetration of the sample matrix. This combination disrupts strong interactions (e.g., van der Waals forces, hydrogen bonding) between the analytes and the soil's organic and mineral components, leading to higher recoveries with less solvent and time compared to traditional methods like Soxhlet.[10][11]
Detailed PLE Protocol
-
Sample Preparation:
-
Objective: To prepare a homogenous sample for efficient extraction.
-
Step 1.1: Air-dry the soil sample and sieve to remove large debris.
-
Step 1.2: Homogenize the sample by grinding.
-
Step 1.3: Mix a 10 g aliquot of the homogenized soil with a drying/dispersing agent like diatomaceous earth or anhydrous sodium sulfate.
-
-
Extraction Cell Loading:
-
Objective: To pack the extraction cell for optimal solvent flow.
-
Step 2.1: Place a cellulose or glass fiber filter at the bottom of the PLE cell.
-
Step 2.2: Load the soil/dispersant mixture into the cell.
-
Step 2.3: An in-line cleanup sorbent like Florisil can be added to the bottom of the cell to perform simultaneous extraction and cleanup.[12]
-
Step 2.4: Place a second filter on top of the sample.
-
-
PLE Instrument Cycle:
-
Objective: To perform the automated extraction.
-
Step 3.1: Set the instrument parameters. Typical conditions for pesticides in soil are:
-
Step 3.2: Run the automated extraction cycle. The instrument will pressurize the cell, heat it, hold for the static time, and then purge the extract into a collection vial.
-
-
Post-Extraction Cleanup (if needed):
-
Objective: To remove co-extractives if in-line cleanup was insufficient.
-
Step 4.1: The collected extract can be further cleaned using a simple pass-through SPE cartridge (e.g., silica or Florisil) if matrix interferences are still present.
-
Step 4.2: Concentrate the final extract under nitrogen to 1.0 mL for analysis.
-
Protocol III: Extraction from Food & Biological Matrices via QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized pesticide residue analysis in food. It is a streamlined approach that combines extraction and cleanup into a simple, rapid procedure.
Principle of QuEChERS: The method consists of two main stages. First, a homogenized sample is extracted with acetonitrile. A salt mixture (commonly anhydrous magnesium sulfate and sodium chloride or sodium acetate) is added to induce liquid-liquid partitioning, driving the polar analytes into the acetonitrile layer while removing the majority of water.[13][14] Second, an aliquot of the acetonitrile supernatant is subjected to dispersive SPE (dSPE). In dSPE, a small amount of sorbent is added directly to the extract, vortexed, and then centrifuged. The cleaned supernatant is then ready for analysis. The choice of dSPE sorbent is critical and matrix-dependent.[15]
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.
-
C18 (Octadecyl): Removes non-polar interferences like fats and oils.
-
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll and carotenoids (use with caution, as it can adsorb some planar pesticides).
Detailed QuEChERS Protocol (AOAC Method 2007.01 variant)
-
Sample Extraction and Partitioning:
-
Objective: To extract analytes into acetonitrile and separate from the aqueous phase.
-
Step 1.1: Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.
-
Step 1.2: Add 15 mL of 1% acetic acid in acetonitrile.
-
Step 1.3: Cap and shake vigorously for 1 minute.
-
Step 1.4: Add the salt packet: 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).[13]
-
Step 1.5: Immediately cap and shake vigorously for 1 minute. The anhydrous MgSO₄ absorbs water and promotes partitioning, generating an exothermic reaction that aids extraction.
-
Step 1.6: Centrifuge at ≥3000 rcf for 5 minutes to separate the layers.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Objective: To remove matrix co-extractives from the acetonitrile supernatant.
-
Step 2.1: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube. The tube should contain the appropriate sorbent mixture (e.g., for a typical green vegetable: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[13][15]
-
Step 2.2: Cap and vortex for 30 seconds.
-
Step 2.3: Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Final Preparation:
-
Objective: To prepare the final extract for injection.
-
Step 3.1: Transfer the cleaned supernatant to an autosampler vial.
-
Step 3.2: The sample is now ready for LC-MS/MS analysis.
-
Conclusion and Method Selection
The selection of an appropriate sample preparation technique for Aldicarb, this compound, and its metabolites is fundamentally dependent on the sample matrix and the required analytical sensitivity.
-
For clean aqueous matrices , direct injection following EPA Method 531.2 guidelines is feasible, but for trace analysis, Solid-Phase Extraction is essential for concentration and cleanup.[16]
-
For complex solid matrices like soil , the enhanced efficiency of Pressurized Liquid Extraction offers superior recovery and throughput compared to older methods.[10]
-
For the vast majority of food and agricultural products , the QuEChERS method provides an unparalleled balance of speed, cost-effectiveness, and analytical performance, making it the default choice in most food safety laboratories.[14][17]
Regardless of the method chosen, strict adherence to sample preservation protocols is non-negotiable to prevent analyte degradation and ensure data of the highest quality and integrity. The final analysis by LC-MS/MS provides the necessary sensitivity and selectivity to confirm and quantify these toxicologically significant residues at regulatory limits.[5]
References
-
U.S. EPA. (2001). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. U.S. Environmental Protection Agency. [Link]
-
Hussen, A., & Gobena, A. (2007). Selective pressurized liquid extraction for multi-residue analysis of organochlorine pesticides in soil. Journal of Chromatography A, 1152(1-2), 232-238. [Link]
-
Paragon Laboratories. Drinking Water Analysis by EPA 531.2. [Link]
-
U.S. EPA. (2015). Analytical method for aldicarb and it metabolites, aldicarb-sulfone and aldicarb-sulfoxide, in soil. Regulations.gov. [Link]
-
Navarro, M., et al. (2001). Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 917(1-2), 277-284. [Link]
-
Jaborska, A., et al. (2020). A new, simple, efficient and robust multi-residue method based on pressurised-liquid extraction of agricultural soils to analyze pesticides by liquid chromatography coupled with a high resolution quadrupole time-of-flight mass spectrometer. International Journal of Environmental Analytical Chemistry, 102(15), 1-17. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
U.S. EPA. Method 531.2 PDF. [Link]
-
Hussen, A., et al. (2007). Selective Pressurized Liquid Extraction for Multi-Residue Analysis of Organochlorine Pesticides in Soil. ResearchGate. [Link]
-
World Health Organization. (1996). Aldicarb in Drinking-water. WHO. [Link]
-
Yang, S. S., & Smetena, I. (1994). Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in tobacco using high-performance liquid chromatography with dual post-column reaction and fluorescence detection. Journal of Chromatography A, 664(2), 289-294. [Link]
-
National Environmental Methods Index. EPA-OGWDW/TSC: 531.2. [Link]
-
Restek. 531.2 Carbamate Pesticide Calibration Mixture. [Link]
-
Calvete-Sogo, H., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4296. [Link]
-
Miles, C. J., & Zhou, M. (1990). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Placke, M. E., et al. (2017). QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. Journal of analytical toxicology, 41(5), 419-426. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2001). Review of Aldicarb - Final Report - Chemistry Assessment. [Link]
-
Food and Agriculture Organization of the United Nations. Provisional FAO for plant protection products - ALDICARB. [Link]
-
Acosta-Dacal, A., et al. (2023). Optimization and validation of a QuEChERS-based method with a freezing-out clean-up for pesticide residues in commercial dry food for cats and dogs. Food Chemistry, 405, 134933. [Link]
-
Condo, D. P., & Janauer, G. E. (1987). Reactive pre-concentration of trace amounts of pesticides in environmental analysis procedures. Part I. Determination of Carbamates by indirect spectrophotometry. Analyst, 112, 1027-1031. [Link]
-
U.S. EPA. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
-
Occupational Safety and Health Administration. Aldicarb (Temik). [Link]
-
U.S. EPA. (2015). Analytical method for aldicarb in Temik 15G in soil. Regulations.gov. [Link]
-
Lehotay, S. J. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
Thermo Fisher Scientific. (2015). Food Safety Sample Preparation: QuEChERS Method for Pesticides. YouTube. [Link]
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Topic: High-Sensitivity Detection of Aldicarb Oxime via Post-Column Derivatization HPLC with Fluorescence Detection
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Aldicarb and its primary toxic metabolites, aldicarb sulfoxide (aldicarb oxime) and aldicarb sulfone, are N-methylcarbamate pesticides that pose significant environmental and health concerns due to their high acute toxicity and potential for groundwater contamination.[1][2] Direct analysis of these compounds is challenging due to their thermal lability, which complicates gas chromatography, and their lack of a strong native chromophore for sensitive UV detection in complex matrices.[3][4] This application note provides a detailed protocol and technical guide for the robust and highly sensitive analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a post-column derivatization (PCD) system and fluorescence detection. The methodology is grounded in the principles of U.S. Environmental Protection Agency (EPA) Method 531.2, a validated and widely adopted standard for carbamate analysis in drinking water.[5][6] We will explore the causality behind the experimental design, from sample preservation to the intricacies of the post-column chemical reactions, ensuring a self-validating and reproducible workflow.
Introduction and Scientific Principle
The analysis of N-methylcarbamoyloximes like this compound hinges on converting the non-fluorescent parent molecule into a detectable derivative. Post-column derivatization is the method of choice as it circumvents the potential degradation of the thermally labile carbamates that can occur with other methods like gas chromatography.[3][4] The process leverages a two-step chemical reaction that occurs after the analyte has been separated from the sample matrix by the HPLC column.
The core principle involves:
-
Alkaline Hydrolysis: The effluent from the HPLC column, containing the separated this compound, is mixed with a strong base (sodium hydroxide) and heated to a high temperature (typically 80-100°C).[7] This step rapidly hydrolyzes the carbamate ester linkage, quantitatively yielding methylamine as a common product for all N-methylcarbamates.[1]
-
Fluorogenic Derivatization: The stream containing methylamine is then cooled and mixed with a reagent solution of o-phthalaldehyde (OPA) and a thiol-containing compound, such as 2-mercaptoethanol (MCE) or thiofluor.[8] At ambient temperature, the primary amine (methylamine) reacts with OPA and the thiol to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[9][10]
This resulting isoindole product is then detected by a fluorescence detector, providing excellent sensitivity and selectivity, as potential matrix interferences that do not form methylamine upon hydrolysis will not be detected.[11]
Chemical Derivatization Pathway
The reaction proceeds in two distinct stages within the post-column reactor system.
Caption: Post-column reaction scheme for this compound detection.
Instrumentation and Materials
Instrumentation
-
HPLC System: A gradient-capable HPLC system with a high-pressure pump, autosampler, and column oven.
-
Analytical Column: A reversed-phase C18 or C8 column is recommended for optimal separation.[3] (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Post-Column Derivatization System:
-
Reagent Pump: A low-pulsation pump for delivering hydrolysis and derivatization reagents.
-
Heated Reactor: A temperature-controlled reactor coil (e.g., 10 m length) capable of maintaining temperatures up to 100°C for the hydrolysis step.
-
Cooling/Reaction Coil: A secondary coil at ambient temperature for the OPA reaction.
-
Mixing Tees: Low-dead-volume tees for combining column effluent with reagents.
-
-
Detector: Fluorescence detector.
Reagents and Standards
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: Reagent water (ASTM Type I or equivalent).
-
Standards: Certified analytical standards of Aldicarb, Aldicarb sulfoxide (oxime), and Aldicarb sulfone.
-
Hydrolysis Reagent (CB130): 0.05 N Sodium Hydroxide (NaOH). Dissolve 2.0 g of NaOH in 1 L of reagent water. Degas before use.
-
OPA Derivatization Reagent:
-
OPA Diluent: Borate Buffer. Dissolve 19.1 g of sodium borate decahydrate (Na₂B₄O₇·10H₂O) in 1 L of reagent water.
-
Thiol: Thiofluor™ (2-(Dimethylamino)ethanethiol HCl) or 2-Mercaptoethanol (MCE).
-
Final Reagent: To 1 L of borate buffer, add 100 mg of OPA (dissolved in 10 mL methanol) and 2 g of Thiofluor™.[8] This solution is light-sensitive and should be stored in an amber bottle.
-
-
Sample Preservatives: Potassium dihydrogen citrate and Sodium thiosulfate.[12]
Experimental Protocols
Sample Preservation and Preparation
Rationale: Aldicarb and its metabolites are susceptible to degradation in neutral or basic water and are rapidly oxidized by residual chlorine.[1][7] Proper preservation is critical for accurate quantification.
-
Collection: Collect samples in amber glass vials to protect from light.[6]
-
Dechlorination: For chlorinated water samples, add 80 mg of sodium thiosulfate per liter of sample to quench residual chlorine.[12]
-
pH Adjustment: Add potassium dihydrogen citrate to buffer the sample pH to approximately 3.8. This inhibits both microbial degradation and chemical hydrolysis.[7][12]
-
Storage: Store samples refrigerated at >0°C to ≤6°C until analysis. The holding time under these conditions is up to 28 days.[6]
-
Filtration: Prior to injection, filter the sample through a 0.45 µm filter compatible with aqueous solutions.
HPLC and Post-Column System Setup
The following parameters are based on EPA Method 531.2 and serve as a robust starting point.[5][12]
| Parameter | Setting | Rationale |
| HPLC Column | C18, 4.6 x 250 mm, 5 µm | Provides excellent separation for N-methylcarbamates. |
| Mobile Phase A | Reagent Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting analytes from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Gradient | 10% B to 90% B over 35 min | A typical gradient to resolve early-eluting polar compounds from later-eluting non-polar ones. |
| Injection Volume | 100 - 400 µL | Larger injection volumes increase sensitivity for trace analysis. |
| Hydrolysis Reagent | 0.05 N NaOH | Sufficiently basic to ensure complete and rapid hydrolysis of the carbamate linkage. |
| Hydrolysis Flow Rate | 0.3 mL/min | Provides adequate mixing and reaction time without excessive dilution. |
| Hydrolysis Temp. | 95 °C | Ensures the hydrolysis reaction proceeds to completion quickly. |
| OPA Reagent Flow Rate | 0.3 mL/min | Delivers the derivatization reagent for the fluorescence reaction. |
| Fluorescence Ex. | 340 nm | Optimal excitation wavelength for the isoindole derivative. |
| Fluorescence Em. | 455 nm | Optimal emission wavelength for the isoindole derivative. |
System Workflow Diagram
Caption: Experimental workflow from injection to data acquisition.
Method Validation and Quality Control
To ensure the trustworthiness of the results, a rigorous quality control protocol must be followed.
-
Calibration: A multi-point calibration curve (minimum of 5 points) should be generated using external standards. The concentration range should bracket the expected sample concentrations.
-
Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. The LRB is used to determine if contamination is present in the lab environment or reagents.[7]
-
Laboratory Fortified Blank (LFB): A reagent water sample spiked with known quantities of the target analytes. The LFB is used to verify the accuracy of the method. Recoveries should typically be within 80-120%.
-
Method Detection Limit (MDL): The MDL should be determined by analyzing at least seven replicate LFBs spiked at a concentration near the estimated detection limit. The MDL for this compound using this method is typically in the sub-µg/L range.[6]
-
Interferences: Be aware of potential interferences from ammonia or other primary amines in solvents or reagents, which can cause elevated baselines or artifact peaks.[7] Using high-purity reagents is essential.
Conclusion
The post-column derivatization method detailed here, based on the principles of EPA Method 531.2, provides a highly sensitive, selective, and reliable approach for the quantification of this compound in various matrices. By understanding the underlying chemistry of the hydrolysis and OPA-thiol reaction, researchers can effectively implement and troubleshoot this powerful analytical technique. The key to success lies in meticulous sample preservation, the use of high-purity reagents, and a well-maintained HPLC and post-column derivatization system. This method stands as the authoritative standard for ensuring compliance with regulatory limits and for conducting accurate environmental monitoring and toxicological studies.
References
-
U.S. EPA. (2001). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. U.S. Environmental Protection Agency. [Link]
-
U.S. EPA. Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. [Link]
-
Paragon Laboratories. Drinking Water Analysis by EPA 531.2. [Link]
-
U.S. EPA, Office of Ground Water and Drinking Water. Method 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Water. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Aldicarb. In Occupational Exposures in Insecticide Application, and Some Pesticides. International Agency for Research on Cancer. [Link]
-
Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry A. [Link]
-
Food and Agriculture Organization of the United Nations. (1992). Aldicarb. In Pesticide residues in food - 1992. [Link]
-
Miles, C. J., & Zhou, M. (1990). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry. [Link]
-
Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship, University of California. [Link]
-
Al-Adnani, H. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]
-
U.S. EPA. Method 531: Measurement Of N-methyl Carbamoyloximes And N-methyl Carbamates In Drinking Water By Direct Aqueous Injection Hplc With Post Column Derivatization. [Link]
-
Kılıç, M., & Gürbay, A. (2008). Determination of Aldicarb, Propoxur, Carbofuran, Carbaryl and Methiocarb Residues in Honey by HPLC with Post-Column Derivatization and Fluorescence Detection. Journal of Food and Drug Analysis. [Link]
-
Simons, S. S., & Johnson, D. F. (1977). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry. [Link]
-
SciSpec. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]
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- 12. epa.gov [epa.gov]
Application Note: Robust Cleanup of Aldicarb Oxime from Complex Matrices using Solid-Phase Extraction (SPE)
Abstract
This application note presents a detailed guide and optimized protocol for the cleanup and concentration of aldicarb oxime from various sample matrices using Solid-Phase Extraction (SPE). Aldicarb, a systemic carbamate insecticide, and its principal metabolites, aldicarb sulfoxide and aldicarb sulfone, are compounds of significant environmental and toxicological concern.[1][2] this compound is a key intermediate in the synthesis of aldicarb and a potential degradation product.[3] Accurate quantification of these analytes requires efficient sample preparation to remove interfering matrix components. This document provides researchers, scientists, and drug development professionals with the foundational principles and a step-by-step methodology for employing SPE for the robust cleanup of this compound samples prior to chromatographic analysis.
Introduction: The Analytical Challenge of Aldicarb and its Metabolites
Aldicarb is a potent cholinesterase inhibitor used as a systemic insecticide, nematicide, and acaricide.[2] Its high acute toxicity necessitates sensitive and reliable analytical methods for monitoring its presence in environmental and biological samples.[2] Aldicarb is metabolized in soil and organisms into two toxicologically significant compounds: aldicarb sulfoxide and aldicarb sulfone.[1] this compound, 2-methyl-2-(methylthio)propanal oxime, is the precursor to aldicarb and can be present in samples due to incomplete synthesis or degradation.[3]
The analysis of aldicarb and its related compounds is often complicated by the complexity of sample matrices such as soil, water, and agricultural products. These matrices contain a multitude of endogenous compounds (e.g., humic acids, lipids, pigments) that can interfere with analytical detection, leading to inaccurate quantification and reduced instrument performance. Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique that addresses these challenges by isolating and concentrating analytes of interest from complex mixtures.[4]
This guide focuses on the specific application of SPE for the cleanup of this compound, providing a scientifically grounded protocol that ensures high recovery and reproducibility.
Principles of Solid-Phase Extraction for this compound
SPE is a chromatographic technique used for the selective retention and subsequent elution of an analyte from a liquid sample. The process involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). The selection of the appropriate sorbent and solvents is critical for successful SPE and is dictated by the physicochemical properties of the analyte and the sample matrix.
Analyte and Sorbent Chemistry
This compound is a relatively polar compound. This polarity guides the selection of an appropriate SPE mechanism. For polar analytes in aqueous matrices, reversed-phase SPE is the most common and effective approach.
-
Reversed-Phase SPE: In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used to retain hydrophobic and moderately polar compounds from a polar sample matrix (e.g., water). Aldicarb and its metabolites can be effectively retained on C18 sorbents.[5][6][7] Graphitized carbon-based sorbents have also demonstrated high recovery rates for aldicarb and its metabolites from water samples.[8]
-
Sorbent Selection Rationale:
-
C18 (Octadecyl): This is the most widely used reversed-phase sorbent. It consists of silica particles chemically bonded with C18 alkyl chains, creating a nonpolar surface. This sorbent effectively retains nonpolar to moderately polar compounds from aqueous matrices through hydrophobic interactions. C18 is an excellent choice for the initial cleanup of water samples containing this compound.
-
Polymeric Sorbents (e.g., Oasis HLB): These sorbents offer a water-wettable, copolymeric structure that provides both hydrophobic and hydrophilic retention characteristics. This makes them suitable for a broad range of analytes with varying polarities and less susceptible to drying out, which can negatively impact recovery with silica-based sorbents.[9]
-
Graphitized Carbon Black (GCB): GCB is a highly effective sorbent for removing pigments and other interfering compounds from complex matrices. However, it can strongly retain planar molecules, which may require specific elution solvents to ensure good recovery.[10]
-
Primary Secondary Amine (PSA): Often used in the cleanup step of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, PSA is an anion-exchange sorbent that effectively removes organic acids, fatty acids, and sugars.[11]
-
The Four Steps of SPE
A typical SPE procedure consists of four distinct steps, each with a specific purpose. The choice of solvents in each step is crucial for achieving optimal cleanup and recovery.
-
Conditioning (Solvation): The sorbent is treated with a solvent (e.g., methanol) to wet the bonded functional groups on the stationary phase. This activates the sorbent for consistent interaction with the sample.[12][13]
-
Equilibration: The sorbent is then rinsed with a solvent that has a similar polarity and pH to the sample matrix (e.g., deionized water). This step ensures that the sorbent environment is compatible with the sample, maximizing the retention of the analyte.[12][13]
-
Sample Loading: The sample is passed through the conditioned and equilibrated SPE cartridge. The analyte and some matrix components will be retained on the sorbent, while the bulk of the sample matrix passes through to waste.
-
Washing: The cartridge is washed with a solvent that is strong enough to remove weakly retained matrix interferences but weak enough to leave the analyte of interest bound to the sorbent.[12][13]
-
Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the analyte from the cartridge into a collection tube. The elution solvent should be strong enough to ensure complete recovery of the analyte in a minimal volume.[12][14]
Application Workflow and Protocols
This section provides a detailed, step-by-step protocol for the cleanup of this compound from aqueous samples using a C18 reversed-phase SPE cartridge. This protocol is a robust starting point and can be further optimized based on the specific sample matrix and analytical requirements.
SPE Workflow Diagram
Caption: Workflow for this compound Cleanup using SPE.
Detailed Protocol for this compound Cleanup from Water Samples
This protocol is designed for a 100 mL water sample using a C18 SPE cartridge.
Materials:
-
SPE Cartridges: C18, 500 mg, 6 mL (or similar)
-
SPE Vacuum Manifold
-
Collection Vials (e.g., 15 mL glass tubes)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water
-
Sample: 100 mL aqueous sample, adjusted to pH ~7
Protocol Steps:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge at a slow, dropwise pace. Do not allow the sorbent to go dry. This step solvates the C18 functional groups.
-
-
Cartridge Equilibration:
-
Pass 5 mL of deionized water through each cartridge. Ensure the sorbent bed remains submerged in water. This step prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the 100 mL water sample onto the cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 5-10 mL/min. A slower flow rate enhances the interaction between the analyte and the sorbent, improving retention.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution. This step removes polar interferences that may have been retained on the sorbent.
-
Dry the cartridge under full vacuum for 5-10 minutes to remove excess water. Residual water can interfere with the elution step and subsequent analysis.
-
-
Elution:
-
Place clean collection vials in the manifold.
-
Elute the retained this compound with two 3 mL aliquots of methanol. Allow the first aliquot to soak the sorbent for 1-2 minutes before applying vacuum to draw it through. Methanol is a strong solvent that effectively disrupts the hydrophobic interactions between this compound and the C18 sorbent.
-
-
Post-Elution Processing:
-
The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC analysis).
-
Alternative and Complementary Techniques: QuEChERS
For solid or semi-solid samples, particularly in the food and agricultural sectors, the QuEChERS method offers a streamlined approach to sample preparation.[11][15] QuEChERS combines salting-out liquid-liquid extraction with dispersive SPE (dSPE) for cleanup.
QuEChERS Workflow Overview
Caption: General Workflow for the QuEChERS Method.
In a typical QuEChERS procedure for a food matrix, a homogenized sample is first extracted with acetonitrile and a salt mixture (commonly magnesium sulfate and sodium chloride) to induce phase separation.[16] An aliquot of the acetonitrile supernatant is then transferred to a tube containing a dSPE sorbent mixture. For this compound in a moderately fatty and pigmented matrix, a combination of PSA (to remove organic acids and sugars) and C18 (to remove fats) would be a suitable choice.[11] After vortexing and centrifugation, the final extract is ready for analysis.
Data Presentation and Performance
The effectiveness of an SPE method is evaluated based on the recovery of the analyte and the precision of the method, typically expressed as the relative standard deviation (RSD).
Table 1: Performance Data for Aldicarb and Metabolite Extraction using SPE
| Analyte | Sorbent | Matrix | Recovery (%) | RSD (%) | Reference |
| Aldicarb | Graphitized Carbon | Water | >90 | 3-9 | [8] |
| Aldicarb Sulfoxide | Graphitized Carbon | Water | >90 | 3-9 | [8] |
| Aldicarb Sulfone | Graphitized Carbon | Water | >90 | 3-9 | [8] |
| Aldicarb | Graphitized Carbon | Soil | 80-95 | N/A | [8] |
| Aldicarb Sulfoxide | Graphitized Carbon | Soil | 80-95 | N/A | [8] |
| Aldicarb Sulfone | Graphitized Carbon | Soil | 80-95 | N/A | [8] |
| Aldicarb | C18 | Excreta | 79 ± 5.4 | 6.8 | [17] |
| Aldicarb Sulfoxide | C18 | Excreta | 120 ± 7.7 | 6.4 | [17] |
| Aldicarb Sulfone | C18 | Excreta | 93 ± 6.2 | 6.7 | [17] |
| Aldicarb | C18 | GI Tissue | 70 ± 5.0 | 7.1 | [17] |
| Aldicarb Sulfoxide | C18 | GI Tissue | 80 ± 12.1 | 15.1 | [17] |
| Aldicarb Sulfone | C18 | GI Tissue | 85 ± 6.7 | 7.9 | [17] |
N/A: Not Available in the cited source.
Conclusion
Solid-Phase Extraction is an indispensable tool for the reliable cleanup and concentration of this compound from complex environmental and biological matrices. The selection of an appropriate sorbent, primarily C18 for aqueous samples, and the careful optimization of the four-step SPE process are paramount to achieving high analyte recovery and minimizing matrix effects. The protocol detailed in this application note provides a validated starting point for method development. For more complex solid matrices, the QuEChERS approach offers a rapid and effective alternative. By implementing these robust sample preparation strategies, researchers can significantly enhance the accuracy and sensitivity of their analytical methods for this compound and its related compounds.
References
-
Solid-Phase Extraction of Aldicarb and its Metabolites from Water and Soil. (n.d.). FAO AGRIS. Retrieved from [Link]
-
Jordan, T., et al. (2009). Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 394(8), 2257-66. Retrieved from [Link]
-
Evaluation of C18 solid-phase extraction cartridges for the isolation of select pesticides and metabolites. (n.d.). FAO AGRIS. Retrieved from [Link]
-
EPA Method 8318A (SW-846): N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (2007). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA: 8318 A: N-methylcarbamates in soil, water, and waste matrices by high... (n.d.). National Environmental Methods Index. Retrieved from [Link]
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Sample Preparation Product Guidebook. (2023). Shimadzu. Retrieved from [Link]
-
SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved from [Link]
-
Activation and Sample Loading of SPE Cartridge. (2023). Hawach. Retrieved from [Link]
-
Novak, J. M., & Watts, D. W. (1996). Evaluation of C18 solid-phase extraction cartridges for the isolation of select pesticides and metabolites. Journal of Environmental Quality, 25(3), 564-570. Retrieved from [Link]
-
ANALYTICAL METHOD SUMMARIES. (2018). Eurofins. Retrieved from [Link]
-
Novak, J. M., & Watts, D. W. (1996). EVALUATION OF C18 SOLID-PHASE EXTRACTION CARTRIDGES FOR THE ISOLATION OF SELECT PESTICIDES AND METABOLITES. USDA ARS. Retrieved from [Link]
-
Ratanapongleka, K., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12267-12277. Retrieved from [Link]
-
SOLID PHASE EXTRACTION APPLICATIONS MANUAL. (2010). NTK Kemi. Retrieved from [Link]
-
EPA Method 8318A (SW-846): N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (2007). U.S. Environmental Protection Agency. Retrieved from [Link]
-
QuEChERS Kits & Standards for Sample Preparation. (n.d.). Agilent. Retrieved from [Link]
-
Andersen, J. F., et al. (1997). Extraction of aldicarb and its metabolites from excreta and gastrointestinal tissue. Journal of agricultural and food chemistry, 45(11), 4449-4454. Retrieved from [Link]
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How to Select a Sorbent. (n.d.). GL Sciences. Retrieved from [Link]
-
QuEChERS extraction cleanup - How Micro SPE Works. (n.d.). PAL System. Retrieved from [Link]
-
QuEChERS Made Even Easier: Comprehensive Solutions Simplify Sample Prep and Analysis. (2020). Restek. Retrieved from [Link]
-
Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. (2014). Journal of the Chinese Chemical Society, 61(6), 661-667. Retrieved from [Link]
-
Simultaneous Determination of Aldicarb, Ethiofencarb, Methiocarb and Their Oxidized Metabolites in Grains, Fruits and Vegetables by High Performance Liquid Chromatography. (1989). Journal of the Food Hygienic Society of Japan, 30(5), 418-425. Retrieved from [Link]
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Journal of Chromatography A. (n.d.). SciSpace. Retrieved from [Link]
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Journal of Chromatography A. (n.d.). Elsevier. Retrieved from [Link]
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Sample Preparation. (n.d.). Agilent. Retrieved from [Link]
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Sample Preparation Solutions. (n.d.). Waters Corporation. Retrieved from [Link]
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The environmental dynamics of the carbamate insecticide aldicarb in soil and water. (1989). Environmental Pollution, 61(2), 127-155. Retrieved from [Link]
-
N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (2007). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Aldicarb. (n.d.). PubChem. Retrieved from [Link]
-
Aldicarb. (1991). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 53. Retrieved from [Link]
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- 3. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Solid-Phase Extraction of Aldicarb and its Metabolites from Water and Soil [agris.fao.org]
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Application Note: High-Sensitivity Quantification of Aldicarb and Its Metabolites in Biological Matrices by LC-MS/MS
For: Researchers, toxicologists, and drug development professionals engaged in the analysis of carbamate pesticides.
Abstract
Aldicarb is a carbamate insecticide with exceptionally high acute toxicity, acting as a potent cholinesterase inhibitor.[1][2] Its rapid metabolism in biological systems presents a significant analytical challenge. This application note provides a comprehensive, field-proven protocol for the simultaneous quantification of aldicarb, its primary toxic metabolites (aldicarb sulfoxide and aldicarb sulfone), and its hydrolysis product (aldicarb oxime) in various biological matrices, including blood, plasma, urine, and tissue. Leveraging the specificity and sensitivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), this guide details every critical step from sample handling and preparation to data acquisition and analysis, ensuring trustworthy and reproducible results for toxicokinetic, forensic, and safety assessment studies.
Introduction: The Analytical Imperative for Aldicarb Monitoring
Aldicarb is a systemic pesticide used to control nematodes and other pests on a variety of agricultural products.[2] However, its extreme toxicity, which is significantly higher than many other carbamates, has led to strict regulations and bans in over 100 countries.[1][3] Accidental or intentional ingestion can lead to severe cholinergic crisis, characterized by symptoms such as weakness, blurred vision, nausea, and in high doses, fatal respiratory paralysis.[1][4]
The analytical challenge in forensic and toxicological cases stems from aldicarb's rapid metabolic transformation. In vivo, the parent compound is quickly oxidized to aldicarb sulfoxide, which is then more slowly oxidized to aldicarb sulfone.[5][6] Both of these metabolites are also potent cholinesterase inhibitors and are often present at higher concentrations than the parent compound in biological samples.[2][6] Furthermore, hydrolysis of these compounds leads to the formation of their corresponding oximes and nitriles.[1][7] Therefore, a reliable analytical method must be capable of detecting not just aldicarb, but this suite of related compounds to accurately assess exposure.
This guide focuses on an LC-MS/MS-based method, which has become the gold standard for its ability to handle thermally labile carbamates without the degradation issues sometimes seen in Gas Chromatography (GC).[8][9] It offers superior sensitivity and selectivity, crucial for detecting trace levels in complex biological matrices.[10][11]
Metabolic Pathway of Aldicarb
The primary metabolic route for aldicarb involves oxidation of the sulfur atom, a process that bioactivates the compound before eventual detoxification and excretion.
Caption: Metabolic transformation of Aldicarb in biological systems.
Core Protocol: Quantification by LC-MS/MS
This protocol is designed for robustness and high sensitivity, employing Solid-Phase Extraction (SPE) for sample cleanup, which is generally preferred over simpler methods like protein precipitation for its superior removal of matrix interferences.[12]
Critical Considerations: Sample Collection and Stability
Carbamate pesticides can degrade in biological samples post-collection, leading to inaccurate quantification.[10] This is a critical pre-analytical variable that must be controlled.
-
Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Storage Temperature: Process samples immediately if possible. If storage is necessary, freeze samples at -80°C. Studies have shown significant degradation of aldicarb at ambient temperatures, while stability is maintained at lower temperatures.[10]
-
Urine Preservation: For urine samples, preservatives such as boric acid can improve the stability of aldicarb.[10]
Materials and Reagents
-
Analytical Standards: Aldicarb, Aldicarb Sulfoxide, Aldicarb Sulfone, this compound (≥98% purity).
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., Aldicarb-d3) is highly recommended. If unavailable, a structurally similar carbamate not expected in the samples can be used.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate.
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Waters Oasis HLB, Agilent Bond Elut Plexa), 30-60 mg bed mass.
-
Biological Matrices: Blank human or animal blood, plasma, urine, and tissue homogenate for calibration and quality control (QC) standards.
Sample Preparation: Solid-Phase Extraction (SPE)
This procedure provides a clean extract suitable for sensitive LC-MS/MS analysis.[12]
-
Sample Pre-treatment:
-
Plasma/Urine: Thaw samples and vortex. Take 500 µL of the sample and add 500 µL of 2% formic acid in water. Add the internal standard solution. Vortex to mix.
-
Whole Blood: Perform protein precipitation prior to SPE. To 500 µL of whole blood, add 1.5 mL of cold acetonitrile containing the internal standard. Vortex vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 500 µL of 2% formic acid in water.
-
Tissue: Homogenize 1 g of tissue in 4 mL of acetonitrile/water (1:1, v/v).[13] Centrifuge to pellet solids. Take the supernatant and proceed as with the whole blood extract (evaporation and reconstitution).
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the target analytes with 1 mL of acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
-
LC-MS/MS Instrumentation and Parameters
The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Typical Setting | Causality and Justification |
| LC System | UPLC/UHPLC System | Provides high resolution and shorter run times, improving throughput and separation efficiency. |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) | Offers excellent retention and separation for moderately polar compounds like aldicarb and its metabolites. The small particle size enhances peak sharpness and sensitivity. |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | Formic acid and ammonium formate act as mobile phase modifiers, promoting analyte ionization (protonation) in positive ESI mode, which significantly enhances MS signal intensity.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography, providing good elution strength for the target analytes. |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5-7 minutes, hold, then return to initial conditions for re-equilibration. | A gradient is necessary to elute compounds with varying polarities (oxime and sulfoxide are more polar than the parent aldicarb and sulfone) within a reasonable time while maintaining good peak shape. |
| Flow Rate | 0.3 - 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic performance. |
| Injection Volume | 5 - 10 µL | A small injection volume minimizes potential matrix effects and column overload while being sufficient for high-sensitivity detection with modern MS instruments. |
| MS System | Triple Quadrupole Mass Spectrometer (QqQ) | The gold standard for quantitative analysis due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Aldicarb and its metabolites contain nitrogen and oxygen atoms that are readily protonated in an acidic mobile phase, making ESI+ the most sensitive ionization mode.[10] |
| MRM Transitions | See Table 2 below. | MRM provides high specificity by monitoring a specific precursor ion to product ion fragmentation. A quantifier transition is used for calculation, and a qualifier is used for identity confirmation, ensuring the trustworthiness of the results. |
Table 2: Example MRM Transitions for Aldicarb and Metabolites
Note: These values must be empirically optimized on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| Aldicarb | 191.1 | 116.1 | 89.1 |
| Aldicarb Sulfoxide | 207.1 | 132.1 | 89.1 |
| Aldicarb Sulfone | 223.1 | 148.1 | 69.1 |
| This compound | 148.1 | 73.1 | 90.1 |
| Aldicarb-d3 (IS) | 194.1 | 119.1 | 92.1 |
Workflow for Biological Sample Analysis
The entire process, from sample receipt to final data reporting, must follow a systematic and validated workflow to ensure data integrity.
Caption: End-to-end workflow for aldicarb quantification.
Method Validation and Quality Control
To ensure that the protocol provides trustworthy and authoritative results, it must be validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the matrix. Assessed by analyzing at least six different blank matrix sources.
-
Linearity and Range: The method should be linear over a defined concentration range. A calibration curve with at least six non-zero points should be prepared, with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be evaluated at a minimum of four QC levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High). Acceptance criteria are typically within ±15% (±20% at the LLOQ).[11]
-
Matrix Effect: The effect of matrix components on analyte ionization. Assessed by comparing the response of an analyte in a post-extraction spiked blank sample to that of a pure solution.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[11]
-
Stability: Analyte stability must be tested under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[10]
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust protocol for the quantification of aldicarb, its toxic metabolites, and this compound in complex biological matrices. By implementing rigorous sample handling procedures, an efficient SPE cleanup, and optimized LC-MS/MS parameters, researchers can generate high-quality, defensible data critical for toxicological assessment, forensic investigation, and regulatory compliance. The emphasis on the causality behind each step ensures that users can adapt and troubleshoot the method effectively for their specific applications.
References
-
Chapman, T. E., & Yost, R. A. (1989). GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Journal of Chromatographic Science, 27(5), 244–248. Available at: [Link]
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(7), 1281–1284. Available at: [Link]
-
World Health Organization. (1991). Aldicarb. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon: International Agency for Research on Cancer. Available at: [Link]
-
Leighton, T., et al. (2012). In vivo acetylcholinesterase inhibition, metabolism, and toxicokinetics of aldicarb in channel catfish: role of biotransformation in acute toxicity. Aquatic Toxicology, 122-123, 114-121. Available at: [Link]
-
Naidoo, V., et al. (2019). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. UPSpace Institutional Repository, University of Pretoria. Available at: [Link]
-
Risher, J. F., Mink, F. L., & Stara, J. F. (1987). The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review. Environmental Health Perspectives, 72, 267–281. Available at: [Link]
-
Rotterdam Convention. (2011). PIC Circular XXXIV - December 2011. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Burgess, J. L., & Hurlbut, K. M. (1994). Aldicarb poisoning: a case report with prolonged cholinesterase inhibition and improvement after pralidoxime therapy. Archives of Internal Medicine, 154(2), 221-224. Available at: [Link]
-
Cobb, G. P., & Rusty, M. (1998). Extraction of aldicarb and its metabolites from excreta and gastrointestinal tissue. Journal of Agricultural and Food Chemistry, 46(7), 2795-2798. Available at: [Link]
-
Lemus, R., & Bowers, G. D. (1999). Solid-Phase Extraction of Aldicarb and its Metabolites from Water and Soil. Journal of AOAC International, 82(1), 136-141. Available at: [Link]
-
Tracqui, A., et al. (2001). Repeated measurements of aldicarb in blood and urine in a case of nonfatal poisoning. Journal of Analytical Toxicology, 25(1), 25-29. Available at: [Link]
-
U.S. Environmental Protection Agency. (2015). Aldicarb: Analytical Method AU-269R0 for Water. EPA MRID 49515901, 49515902. Available at: [Link]
-
Moreno, I., et al. (2022). Determination of Aldicarb, Carbofuran and Methamidophos in Blood Derived from Forensic Cases through Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC--ESI-MS-MS). Journal of Analytical Toxicology, 46(1), 37-46. Available at: [Link]
-
Caldas, C. A. M., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Toxics, 10(5), 263. Available at: [Link]
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Troubleshooting & Optimization
Overcoming Aldicarb oxime degradation during GC analysis
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<New_Turn>
<New_Turu>
Welcome to the technical support center for overcoming challenges in the gas chromatography (GC) analysis of Aldicarb and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter issues with the thermal lability of N-methylcarbamates. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and expert-driven protocols to ensure the scientific integrity and accuracy of your results.
Introduction: The Challenge of Aldicarb Oxime Analysis by GC
Aldicarb, a potent carbamate pesticide, and its primary metabolites, Aldicarb sulfoxide and Aldicarb sulfone, are notoriously difficult to analyze using gas chromatography.[1][2] Their thermal instability leads to significant degradation within the hot GC inlet and analytical column.[3][4][5] The primary degradation pathway involves the elimination of methyl isocyanate to form the corresponding nitrile, or hydrolysis to the oxime, leading to inaccurate quantification and misinterpretation of results.[1][6] This guide provides a systematic approach to diagnosing and solving these common analytical hurdles.
Troubleshooting Guide: Diagnosing and Solving this compound Degradation
This section is structured to help you identify the symptoms of degradation, understand the root causes, and implement effective solutions.
Symptom 1: Low or No Recovery of this compound
You inject a known concentration of an this compound standard, but the resulting peak is significantly smaller than expected or completely absent. You may, however, observe a new, unidentified peak eluting earlier in the chromatogram.
Potential Cause A: Thermal Degradation in the GC Inlet
The high temperatures required to volatilize analytes in a standard split/splitless inlet are often the primary source of carbamate degradation.[4]
Solutions:
-
Lower the Inlet Temperature: This is the most straightforward approach. Many conventional methods use unnecessarily high inlet temperatures.[4]
-
Protocol: Begin by reducing the inlet temperature by 25-50°C increments. A starting point of 200°C or even lower can be effective. Monitor the peak shape of a stable compound in your mix to ensure volatilization is still efficient.
-
-
Use a Gentle Injection Technique: Programmed Temperature Vaporization (PTV) or Cool On-Column (COC) injection can significantly reduce thermal stress on the analyte.[3][5][7][8]
-
PTV Injection: This technique introduces the sample into a cool inlet, which then rapidly heats to transfer the analytes to the column. This minimizes the time the analyte spends in the hot zone.
-
Cool On-Column Injection: This is the gentlest injection technique, depositing the sample directly onto the column at a temperature below the solvent's boiling point, thus avoiding any hot inlet entirely.[3][5][7]
-
-
Optimize the Inlet Liner: The liner's surface can have active sites that catalyze degradation.
-
Recommendation: Use an ultra-inert, deactivated liner. Liners with a glass wool packing can sometimes create more active sites; a liner without wool or with deactivated wool is often a better choice.[9]
-
Potential Cause B: On-Column Degradation
Active sites within the GC column itself, such as exposed silanol groups, can also cause degradation, even if the analyte survives the inlet.[4][10]
Solutions:
-
Use an Inert GC Column: Select a column specifically designed for low-level analysis of active compounds. These columns have advanced deactivation technologies.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use to remove any residual contaminants and ensure a uniform, inert surface.
-
Matrix-Matched Standards: The sample matrix can sometimes have a protective effect by masking active sites in the GC system.[9][10] Prepare calibration standards in a blank matrix extract that is similar to your samples. This can improve the response of labile analytes.
Symptom 2: Poor Peak Shape (Tailing or Broadening)
The this compound peak is present but shows significant tailing or is broader than other peaks in the chromatogram.
Potential Cause: Active Sites in the Flow Path
This is another indicator of interaction between the analyte and active sites in the liner, column, or even the detector.[11]
Solutions:
-
System-Wide Inertness: Ensure the entire flow path, from the injection port liner and septum to the column and detector, is as inert as possible. Utilize ultra-inert consumables.
-
Inlet Maintenance: Regularly perform inlet maintenance, including changing the septum, O-rings, and liner. A contaminated inlet is a common source of peak tailing.[4]
-
Column Trimming: If the front end of the column becomes contaminated with non-volatile matrix components, it can create active sites. Trim 10-20 cm from the front of the column to restore performance.
Visualizing the Problem: Degradation Pathways
The following diagram illustrates the common points of degradation within a GC system and the resulting breakdown products of this compound.
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- 3. EURL | Pesticides in Fruits and Vegetables | Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables [eurl-pesticides.eu]
- 4. Activity and Decomposition | Separation Science [sepscience.com]
- 5. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. hpst.cz [hpst.cz]
- 11. agilent.com [agilent.com]
Aldicarb Oxime Analysis: A Technical Guide to Achieving Optimal Chromatographic Peak Shape
Welcome to our dedicated technical support center for the chromatographic analysis of Aldicarb oxime. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak shape during their experiments. Poor peak shape—be it tailing, fronting, or excessive broadening—can compromise resolution, sensitivity, and the accuracy of quantification.
This document moves beyond generic advice, offering a structured, in-depth troubleshooting guide in a practical question-and-answer format. We will explore the underlying chemical principles governing the chromatographic behavior of this compound and provide systematic, field-proven protocols to diagnose and resolve common issues.
Understanding the Analyte: this compound
Before troubleshooting, it is crucial to understand the physicochemical properties of this compound (2-methyl-2-(methylthio)propionaldehyde oxime). It is a relatively polar molecule and a metabolite of the carbamate pesticide Aldicarb.[1][2] Its structure includes an oxime functional group (-C=N-OH) and a sulfide group, which influence its retention and interaction with stationary phases. The oxime group can exhibit weak basic properties, making the molecule susceptible to secondary interactions with silica-based columns, a primary cause of poor peak shape.[3][4]
Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing. What is the most likely cause?
Answer: Peak tailing for a compound like this compound in reversed-phase liquid chromatography (RPLC) is most commonly caused by secondary interactions between the analyte and the stationary phase.[5][6]
-
Primary Cause: Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[4][7] At mid-range pH values (typically > 3), these silanols can deprotonate to form negatively charged silanates (Si-O⁻). If this compound becomes protonated (positively charged), a strong ionic interaction can occur with these silanates.[3][8] This interaction is stronger than the desired hydrophobic retention mechanism, and it exhibits slow kinetics, leading to a "tail" as the analyte molecules slowly elute from these active sites.[6][9]
-
Other Potential Causes:
Q2: How can I systematically troubleshoot and eliminate peak tailing for this compound?
Answer: A logical, step-by-step approach is the most effective way to identify and solve the issue. We recommend the following workflow:
Experimental Protocols:
Protocol 1: Diagnosing Column Overload
-
Prepare a series of dilutions of your this compound standard (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL).
-
Inject the highest concentration first and record the chromatogram and tailing factor.
-
Sequentially inject the lower concentrations under the same chromatographic conditions.
-
Analysis: If the peak shape becomes more symmetrical and the tailing factor decreases significantly at lower concentrations, the issue is column overload.[5] If tailing persists even at low concentrations, the primary cause is likely secondary chemical interactions.
Protocol 2: Mobile Phase pH Adjustment The goal is to suppress the ionization of residual silanol groups.
-
Baseline: Prepare your standard mobile phase (e.g., Acetonitrile:Water) and record the chromatogram.
-
Acidification: Prepare the aqueous component of your mobile phase and adjust the pH to ~3.0 using formic acid or phosphoric acid. It is critical to use a buffer to maintain a stable pH.[11][12] A 10-20 mM ammonium formate or acetate buffer is a good starting point.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Injection: Inject the this compound standard.
-
Causality: At a low pH, silanol groups are primarily in their neutral (Si-OH) form, which significantly reduces the strong ionic interaction with any protonated analyte molecules. This should lead to a more symmetrical peak shape based on hydrophobic interactions.[4][13]
| Parameter | Condition 1 (No pH control) | Condition 2 (pH 3.0, Buffered) | Expected Outcome |
| Mobile Phase A | Water | 10 mM Ammonium Formate in Water, pH 3.0 | |
| Mobile Phase B | Acetonitrile | Acetonitrile | |
| Tailing Factor | > 1.5 | < 1.2 | Improved Symmetry |
| Retention Time | May vary | May decrease slightly | More stable retention |
Q3: Adjusting the pH helped, but there is still some residual tailing. What is my next step?
Answer: If pH optimization alone is insufficient, the next steps involve either masking the remaining active silanols with a mobile phase additive or, more preferably, switching to a more inert column technology.
-
Option A: Mobile Phase Additives (A "Competitive" Approach) Adding a small concentration of a basic compound, like triethylamine (TEA), to the mobile phase can be effective.[14] The positively charged TEA ions will preferentially interact with and "block" the negatively charged silanol sites, preventing the this compound from accessing them.[3][15]
Protocol 3: Using a Silanol Blocking Agent
-
To your buffered aqueous mobile phase (from Protocol 2), add TEA to a final concentration of 0.05% - 0.1% (v/v).
-
Re-adjust the pH to your target value (e.g., 3.0) as TEA is basic.
-
Thoroughly equilibrate the column and inject your sample.
-
Caution: TEA can be difficult to remove from a column and may cause baseline disturbances with mass spectrometry (MS) detectors due to ion suppression. Use with care and dedicate a column for this type of mobile phase if possible.
-
-
Option B: Modern Column Chemistries (A "Preventive" Approach) This is often the best long-term solution. Column technology has advanced significantly to minimize silanol activity.
-
High-Purity, End-Capped Columns: Switch to a column made from high-purity "Type B" silica with exhaustive end-capping. End-capping uses small silanes (like trimethylsilane) to chemically bond with and cover a majority of the residual silanol groups.[4]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar functional group incorporated near the base of the alkyl chain or on the end-capping molecule. This creates a hydrating layer near the silica surface that shields analytes from interacting with underlying silanols.
-
Hydrophilic Interaction Chromatography (HILIC): For very polar compounds that are poorly retained in RPLC, HILIC is an excellent alternative.[16] It uses a polar stationary phase and a high-organic mobile phase, providing a different retention mechanism that is often better suited for polar analytes and can yield excellent peak shape.[16][17]
-
| Column Type | Mechanism for Improved Peak Shape | Ideal For |
| Modern End-Capped C18 | Minimizes available silanols through chemical bonding.[4] | General purpose; first choice for RPLC. |
| Polar-Embedded C18 | Steric hindrance and surface hydration shield silanols. | Basic compounds, improved retention of polar analytes. |
| HILIC | Retention via partitioning into a water-enriched layer on a polar surface.[16] | Very polar compounds with low RPLC retention. |
Q4: My peak is now fronting. What causes this and how do I fix it?
Answer: Peak fronting is typically caused by two main issues: column overload (different from the tailing mechanism) or a mismatch between the sample solvent and the mobile phase.[5]
-
Solvent Mismatch: This is a very common cause. If your this compound is dissolved in a solvent that is significantly "stronger" (more eluting power) than your initial mobile phase, the sample band will begin to travel down the column before the gradient or isocratic flow can properly focus it at the column head. This causes the peak to spread out in the direction of flow, resulting in fronting.[8][10]
-
Solution: The ideal sample solvent is the initial mobile phase itself. If solubility is an issue, use the weakest solvent possible that can fully dissolve the analyte. For a typical RPLC gradient starting at 95% water / 5% acetonitrile, your sample solvent should be as close to this composition as possible.
-
-
Column Overload (Injection Volume): Injecting too large a volume of sample, even if the concentration is low, can lead to fronting. The physical volume of the sample plug is too large for the column to adequately focus into a sharp band.
-
Solution: Reduce the injection volume. If you need to inject a large volume for sensitivity reasons, consider using an online solid-phase extraction (SPE) system for sample concentration.
-
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Improvements in reversed-phase HPLC columns designed for polar compound retention: Introducing Atlantis® T3 columns. (n.d.). ResearchGate. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. [Link]
-
Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]
-
Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. (2008). SciELO. [Link]
-
Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. (1981). ResearchGate. [Link]
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This compound | C5H11NOS. (n.d.). PubChem. [Link]
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Performance of amines as silanol suppressors in reversed-phase liquid chromatography. (n.d.). ResearchGate. [Link]
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Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc. [Link]
-
Aldicarb concentrations determined by HPLC in liquid medium containing... (n.d.). ResearchGate. [Link]
-
Development and validation of a HPLC method for the determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in liquid samples from anaerobic reactors. (2008). SciELO. [Link]
-
Development and Validation of a HPLC Method for the Determination of Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone in Liquid Samples from Anaerobic Reactors. (n.d.). ResearchGate. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2024). LCGC International. [Link]
-
EXTOXNET PIP - ALDICARB. (n.d.). Oregon State University. [Link]
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The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. (1997). PubMed. [Link]
-
Why Do Peaks Tail?: LC Troubleshooting. (n.d.). Scribd. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]
-
Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. (1981). ACS Publications. [Link]
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ALDICARB (117) EXPLANATION. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube. [Link]
-
Effect of pH on retention time of all analytes. Mobile phase: a mixture... (n.d.). ResearchGate. [Link]
-
Aldicarb (Temik). (n.d.). OSHA. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (n.d.). Research Journal of Pharmacy and Technology. [Link]
-
HPLC Mobile Phases – 10 bad habits to avoid. (n.d.). LCGC International. [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]
-
Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. (n.d.). PubMed Central. [Link]
-
Why it matters and how to get good peak shape. (2023). Agilent. [Link]
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Addressing matrix effects in LC-MS/MS analysis of Aldicarb oxime
A Senior Application Scientist's Guide to Navigating Matrix Effects
Welcome to the technical support center for the LC-MS/MS analysis of Aldicarb oxime. This resource is designed for researchers, analytical scientists, and professionals in drug development and food safety who are encountering challenges with matrix effects in their quantitative analyses. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your methods effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the context of this compound analysis.
Q1: What are matrix effects in LC-MS/MS and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] In LC-MS/MS, especially with electrospray ionization (ESI), components of the sample matrix (e.g., salts, lipids, sugars, proteins) can either suppress or enhance the ionization of the target analyte, in this case, this compound.[3][4] This leads to inaccurate and unreliable quantitative results.[1][2] this compound, being a relatively polar compound, is often analyzed in complex matrices like fruits, vegetables, and biological fluids, which are rich in interfering components.[5][6]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike comparison.[4] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a pure solvent standard at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects.[4] A qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is infused into the LC eluent post-column. Injection of a blank matrix extract will show a dip or rise in the baseline signal at the retention times of interfering compounds, indicating ion suppression or enhancement, respectively.[1]
Q3: What is a stable isotope-labeled internal standard and is it useful for this compound analysis?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, D). A SIL internal standard for this compound would be chemically identical to the analyte and co-elute chromatographically.[7] This is the most effective way to compensate for matrix effects, as the SIL internal standard will experience the same ionization suppression or enhancement as the analyte.[1][7][8] The ratio of the analyte signal to the SIL internal standard signal remains constant, leading to accurate quantification. While highly effective, the availability and cost of a specific SIL internal standard for this compound should be investigated with commercial suppliers.[9]
Q4: What are the primary strategies to mitigate matrix effects?
A4: The main strategies can be categorized as:
-
Sample Preparation: Employing techniques to remove interfering matrix components. This includes methods like Solid-Phase Extraction (SPE)[10][11], Liquid-Liquid Extraction (LLE)[12], and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[13][14][15][16]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.[1]
-
Calibration Strategy: Using matrix-matched calibration standards or the standard addition method to compensate for matrix effects.[8][17][18]
-
Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound.[1][7][8]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your this compound analysis.
Issue 1: Poor reproducibility of this compound quantification in different sample lots.
Possible Cause: Variable matrix effects between different batches of the same sample type.[4]
Solution:
-
Assess Matrix Variability: Analyze blank extracts from several different lots of your matrix to understand the extent of variability in ion suppression or enhancement.
-
Implement a Robust Sample Cleanup:
-
QuEChERS: This is a highly effective and widely used method for pesticide residue analysis in food matrices.[13][14][15][16][19] It involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. The choice of d-SPE sorbent is critical and can be tailored to the matrix.
-
Solid-Phase Extraction (SPE): For aqueous samples, SPE can provide excellent cleanup.[10][11][20][21][22] A reversed-phase sorbent (e.g., C18) can be used to retain this compound while more polar interferences are washed away.
-
Workflow for QuEChERS Sample Preparation
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Optimizing extraction efficiency of Aldicarb oxime from complex samples
Welcome to the technical support center for optimizing the extraction of Aldicarb oxime from complex samples. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical analyte. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of your experimental work. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure you achieve the highest standards of accuracy and reproducibility in your results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the extraction of this compound. We delve into the root causes of these issues and provide detailed, step-by-step protocols to resolve them.
Issue 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)
Symptom: The final concentration of this compound is significantly lower than expected after elution from the SPE cartridge.
Root Cause Analysis: Low recovery in SPE is a frequent challenge that can stem from several factors.[1][2][3][4] The most common culprits include an incorrect choice of sorbent material, improper conditioning of the cartridge, a sample loading solvent that is too strong, or an elution solvent that is too weak.[2][4] this compound is a polar compound, and therefore, the selection of an appropriate stationary phase and solvent system is critical for effective retention and subsequent elution.
Solutions and Step-by-Step Protocol:
-
Verify Sorbent Selection: For a polar analyte like this compound, a reversed-phase sorbent is typically the most effective.[5][6][7][8]
-
Recommendation: C18 (Octadecyl) or a polymeric sorbent (e.g., divinylbenzene-polystyrene) are excellent starting points.[5] C18 offers strong hydrophobic interactions suitable for aqueous samples, while polymeric sorbents provide versatility, especially under extreme pH conditions.[5]
-
Action: If you are using a normal-phase sorbent with an aqueous sample, switch to a reversed-phase cartridge.
-
-
Optimize Cartridge Conditioning: The sorbent bed must be properly wetted to ensure proper interaction with the analyte.[2][9]
-
Protocol:
-
Condition the cartridge with one to two column volumes of a strong solvent like methanol or isopropanol to activate the stationary phase.
-
Equilibrate the column with one to two column volumes of a solution that mimics your sample matrix (e.g., reagent water adjusted to the same pH as your sample) but without the analyte.
-
Crucially, do not let the sorbent bed dry out between the conditioning, equilibration, and sample loading steps.[1]
-
-
-
Adjust Sample Loading Conditions: The solvent in which your sample is dissolved can prematurely elute the analyte if it is too strong.
-
Action: If your sample is in a high-percentage organic solvent, dilute it with a weaker solvent (e.g., water) before loading it onto the SPE cartridge.[2] This will enhance the analyte's affinity for the sorbent.
-
-
Strengthen the Elution Solvent: If the analyte remains bound to the sorbent after elution, your elution solvent may not be strong enough.
Issue 2: Poor Reproducibility and High Variability in Results
Symptom: You are observing significant variation in this compound concentrations across replicate samples.
Root Cause Analysis: Poor reproducibility can be traced back to inconsistencies in the experimental workflow.[1] This can include variations in sample pH, inconsistent flow rates during SPE, or the cartridge drying out before sample application.[1] The stability of this compound is also pH-dependent, and failure to control this parameter can lead to degradation and variable results.
Solutions and Step-by-Step Protocol:
-
Control Sample pH: Aldicarb and its metabolites are more stable in neutral to acidic conditions.[10]
-
Action: Ensure that the pH of your samples and standards is consistent and ideally buffered in the range of pH 5-7.
-
-
Maintain Consistent Flow Rates: The interaction time between the analyte and the sorbent is critical for consistent binding.
-
Action: Use a vacuum manifold or a positive pressure system to maintain a consistent and slow flow rate (approximately 1-2 mL/min) during sample loading.[1]
-
-
Prevent Sorbent Bed from Drying: As mentioned previously, a dry sorbent bed will lead to inconsistent analyte retention.
-
Action: Ensure a continuous flow of liquid through the cartridge from the conditioning step until the sample is loaded.[1]
-
-
Ensure Complete Elution: Incomplete elution will leave a variable amount of analyte on the cartridge.
-
Action: Try a soak step during elution. After adding the elution solvent, allow it to sit in the cartridge for a few minutes before applying pressure or vacuum to collect the eluate. This can improve the desorption of the analyte from the sorbent.
-
Issue 3: Significant Matrix Effects in LC-MS Analysis
Symptom: You observe ion suppression or enhancement in your LC-MS data, leading to inaccurate quantification of this compound.
Root Cause Analysis: Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer source.[11][12][13] This is a common issue in complex matrices such as blood, urine, soil, and food products.[11][14][15]
Solutions and Step-by-Step Protocol:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before analysis.
-
Action - Dispersive SPE (d-SPE) with QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for cleaning up complex samples.[16][17][18][19] After an initial extraction with acetonitrile, a d-SPE cleanup step using a combination of sorbents can remove a wide range of interferences. For this compound, a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences is a good choice.[18][20]
-
Action - SPE Optimization: If using traditional SPE, consider adding a wash step with a solvent that is strong enough to remove interferences but weak enough to leave the this compound on the sorbent.
-
-
Optimize Chromatographic Separation:
-
Action: Modify your LC gradient to better separate the this compound from co-eluting matrix components. A slower, more shallow gradient can often improve resolution.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
Action: A stable isotope-labeled internal standard (e.g., this compound-d3) will co-elute with the analyte and experience the same matrix effects. This allows for accurate correction during data analysis.
-
-
Matrix-Matched Calibration:
-
Action: Prepare your calibration standards in a blank matrix extract that has been processed through the same extraction procedure as your samples. This helps to compensate for any remaining matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for extraction method development?
A1: this compound is a relatively polar molecule with moderate water solubility.[21][22] Its LogP (octanol-water partition coefficient) is lower than that of its parent compound, Aldicarb, indicating its more hydrophilic nature.[10] It is also susceptible to hydrolysis, especially under alkaline conditions.[10][23] These properties suggest that reversed-phase extraction techniques are generally more suitable than normal-phase methods.
| Property | Value | Source |
| Molecular Weight | 133.21 g/mol | [21] |
| Water Solubility | 10 to 50 mg/mL at 68°F | [21][22] |
| LogP | Lower than Aldicarb (1.13) | [10] |
| Stability | Stable in neutral and acidic media; hydrolyzes in alkaline conditions | [10] |
Q2: Which extraction technique is best for this compound: LLE, SPE, or QuEChERS?
A2: The choice of extraction technique depends on the sample matrix and the desired level of cleanup.
-
Liquid-Liquid Extraction (LLE): LLE can be effective, particularly for cleaner matrices like water.[24] However, it can be labor-intensive and may not provide sufficient cleanup for complex samples. Optimization of solvent choice and pH is crucial for good recovery.[25][26]
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and cleanup compared to LLE.[1] It is well-suited for a variety of matrices, including biological fluids and environmental samples.[14][27]
-
QuEChERS: For complex matrices like food, soil, and biological tissues, QuEChERS is often the preferred method.[16][18][19] It combines the benefits of LLE with a highly effective d-SPE cleanup step, resulting in high-throughput and excellent removal of matrix interferences.[17]
Q3: How can I prevent the degradation of this compound during sample storage and preparation?
A3: To ensure the stability of this compound, it is crucial to control temperature and pH.
-
Storage: Samples should be stored at low temperatures, ideally at -80°C for long-term storage, to minimize degradation.[14] For short-term storage, refrigeration at 4°C is acceptable.
-
pH Control: Maintain the sample pH in a neutral to slightly acidic range (pH 5-7).[10] Avoid exposure to strong acids or bases. If necessary, use a buffer to stabilize the pH.
-
Minimize Exposure to Heat: During sample preparation steps like solvent evaporation, use gentle heating and avoid prolonged exposure to high temperatures.
Visualizations
Workflow for Troubleshooting Low SPE Recovery
Caption: A step-by-step diagram of the QuEChERS extraction process.
References
-
Aldicarb. (n.d.). Canada.ca. Retrieved from [Link]
-
Aldicarb (117) Explanation. (1992). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
-
Aldicarb. (n.d.). PubChem. Retrieved from [Link]
-
Aldicarb. (n.d.). EXTOXNET. Retrieved from [Link]
-
Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. (2018). University of Pretoria. Retrieved from [Link]
-
Review of Aldicarb - Final Report - Chemistry Assessment. (2003). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. (2014). ResearchGate. Retrieved from [Link]
-
How To Choose The Right SPE Sorbent For Your Application? (2023). Blogs - News. Retrieved from [Link]
-
Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. (1987). ResearchGate. Retrieved from [Link]
-
Aldicarb. (1991). IARC Publications. Retrieved from [Link]
-
Optimization and validation of liquid-liquid extraction with low temperature partitioning for determination of carbamates in water. (2010). PubMed. Retrieved from [Link]
-
What Sorbent should I Use? Selecting the correct SPE Chemistry. (2023). Biotage. Retrieved from [Link]
-
How to Select a Sorbent. (n.d.). GL Sciences. Retrieved from [Link]
-
Common SPE sorbents used in analytical methods for pesticides. (2002). ResearchGate. Retrieved from [Link]
-
Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. (1987). ACS Publications. Retrieved from [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2022). Welch Materials. Retrieved from [Link]
-
Aldicarb (PC 098301) MRID 49515901, 49515902. (2014). EPA. Retrieved from [Link]
-
Analytical method for aldicarb and it metabolites, aldicarb-sulfone and aldicarb-sulfoxide, in soil. (2015). Regulations.gov. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC–MS bioanalysis. (2024). PMC. Retrieved from [Link]
-
QuEChERS sample prep. (2022). AperTO. Retrieved from [Link]
-
QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. (2015). SciSpace. Retrieved from [Link]
-
QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2007). LCGC International. Retrieved from [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. Retrieved from [Link]
-
Aldicarb (Temik). (n.d.). OSHA. Retrieved from [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI. Retrieved from [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. Retrieved from [Link]
-
Aldicarb poisoning. (1988). ResearchGate. Retrieved from [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst (RSC Publishing). Retrieved from [Link]
-
The Reason of Poor Sample Recovery When Using SPE. (2022). Hawach. Retrieved from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2022). YouTube. Retrieved from [Link]
-
Aldicarb. (1991). IARC Publications. Retrieved from [Link]
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- 27. researchgate.net [researchgate.net]
Stabilization of Aldicarb oxime in analytical standards and samples
Welcome to the technical support center for the handling and stabilization of Aldicarb oxime. This guide is designed for researchers, analytical scientists, and professionals in drug development who work with this thermally labile and chemically sensitive compound. Here, we provide in-depth, field-proven insights to ensure the integrity of your analytical standards and samples.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnostic workflow and corrective actions grounded in the chemical principles governing this compound stability.
Issue 1: Low or No Recovery of this compound in Standards or Samples
You've prepared a standard or processed a sample, but upon analysis (e.g., by HPLC), the peak for this compound is significantly smaller than expected or absent entirely.
Probable Causes & Solutions
-
Improper pH (Most Common Cause): this compound is highly susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions.[1][2] Alkaline conditions (pH > 7) are particularly destructive, rapidly degrading the molecule.[1][3] Conversely, strongly acidic conditions (pH < 3) can also promote degradation.[4]
-
Immediate Action: Check the pH of your sample, standard diluent, and mobile phase.
-
Solution: For aqueous samples and standards, preservation at a slightly acidic pH is critical. U.S. EPA Method 531.2 recommends buffering water samples to a pH of approximately 3.8 using potassium dihydrogen citrate.[4][5][6] This pH range offers a zone of maximum stability by minimizing both acid and base-catalyzed hydrolysis.[7]
-
-
Presence of Oxidizing Agents (Especially in Water Samples): Residual chlorine or other oxidants in water samples will rapidly degrade this compound.[5][6] The sulfide group in the molecule is particularly vulnerable to oxidation, which can convert it to aldicarb sulfoxide and subsequently to aldicarb sulfone.[7][8][9]
-
Elevated Temperature: this compound is thermally labile.[10] Storage at ambient or elevated temperatures accelerates both hydrolysis and oxidative degradation.[3]
-
Immediate Action: Check the storage temperature of your standards and samples. Review the temperature conditions during sample shipment and processing.
-
Solution: Store all stock solutions, standards, and samples under refrigerated conditions (e.g., ≤6 °C) when not in use.[11] For long-term storage, freezing (e.g., -20 °C) may be appropriate, but verify stability for your specific matrix.
-
-
Exposure to Light: Photodegradation can contribute to the loss of carbamate pesticides, although Aldicarb itself is more susceptible than its oxidized metabolites.[12]
-
Immediate Action: Assess whether your samples or standards were exposed to direct sunlight or strong laboratory light for extended periods.
-
Solution: Always store standards and samples in amber glass vials or protect them from light by wrapping clear vials in aluminum foil.[4]
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Your chromatogram shows the this compound peak, but also other significant, unidentified peaks that are not present in your blank.
Probable Causes & Solutions
-
Oxidative Degradation: The most likely culprits are the oxidation products: Aldicarb sulfoxide and Aldicarb sulfone .[8][9] These are common metabolites and degradants that are also toxicologically relevant.[13] Their presence indicates that the sample has been exposed to oxidizing conditions.
-
Solution: Confirm the identity of these peaks by analyzing certified standards of Aldicarb sulfoxide and Aldicarb sulfone. Implement the corrective actions for oxidation described in Issue 1 (i.e., use a quenching agent like sodium thiosulfate for chlorinated water).
-
-
Hydrolytic Degradation: Hydrolysis breaks down this compound into other products.[8][12] Depending on the pH, you might see the formation of 2-methyl-2(methylthio)propanal or corresponding nitriles.[1]
-
Solution: This points to a failure in pH control. Review and strictly implement the pH buffering protocols as described in Issue 1.
-
This compound Degradation Pathway
Caption: Simplified degradation pathways of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for storing aqueous this compound solutions?
A1: The ideal pH for maximizing the stability of this compound in aqueous solutions is slightly acidic, specifically in the range of 3.5 to 4.5. U.S. EPA Method 531.2 specifies buffering samples to a pH of approximately 3.8.[4][5][6] This condition significantly slows the rate of hydrolysis, which is the primary non-oxidative degradation pathway in water.[2][7]
Q2: I need to prepare a stock solution of this compound. What solvent should I use?
A2: For primary stock solutions, high-purity methanol or acetonitrile are commonly used and are excellent choices. These organic solvents minimize the risk of hydrolysis. When preparing aqueous working standards from the stock, use reagent water that has been buffered to the appropriate pH (~3.8) as discussed above.
Q3: How long can I store my processed samples before analysis?
A3: This depends on proper preservation. If samples are correctly preserved (i.e., pH adjusted to ~3.8, dechlorinated if necessary, and stored at ≤6°C in the dark), they should be analyzed as soon as possible. While specific holding time studies should be conducted by your laboratory to validate your procedures, EPA methods for related carbamates suggest that properly preserved samples are stable for up to 28 days. However, for maximum confidence, analysis within 14 days is a common target.
Q4: My sample matrix is soil/tissue. Do the same stabilization principles apply?
A4: Yes, the core principles of pH control and temperature control are still paramount. However, the matrix itself introduces complexity.
-
Extraction: The extraction solvent should be chosen to efficiently recover the analyte while minimizing co-extractives. Buffered solutions are often used.
-
Matrix Effects: Soil and tissue extracts can contain endogenous enzymes or chemical constituents that may accelerate degradation.
-
Recommendation: Perform a matrix-specific stability study. Fortify a blank matrix extract with a known concentration of this compound and analyze it at different time points (e.g., 0, 24, 48 hours) under your intended storage conditions to determine its stability in that specific matrix.
Q5: Can I use GC to analyze this compound?
A5: While possible, it is challenging. This compound, like many carbamates, is thermally labile and can degrade in a hot GC injection port.[14] This can lead to poor reproducibility and low recovery. The preferred and more robust analytical technique is High-Performance Liquid Chromatography (HPLC), often with post-column derivatization and fluorescence detection or with mass spectrometry (LC-MS).[14][15]
Data Summary Table
| Parameter | Recommended Condition | Rationale & Source |
| pH (Aqueous) | 3.5 - 4.5 (Target ~3.8) | Minimizes acid/base catalyzed hydrolysis.[2][4][7] |
| Storage Temperature | ≤ 6°C (Refrigerated) | Slows all degradation pathways (hydrolysis, oxidation).[11] |
| Light Exposure | Store in dark/amber vials | Prevents potential photodegradation.[4][12] |
| Chlorinated Water | Quench with Sodium Thiosulfate | Prevents rapid oxidative degradation.[5][6] |
| Stock Solvent | Methanol or Acetonitrile | Aprotic solvents prevent hydrolysis. |
Experimental Protocol: Preservation of Aqueous Samples for this compound Analysis
This protocol is adapted from U.S. EPA Method 531.2 guidelines.[5][6]
Objective: To properly preserve a water sample at the time of collection to ensure the stability of this compound until analysis.
Materials:
-
40 mL or 60 mL amber glass vials with PTFE-lined screw caps.
-
Potassium dihydrogen citrate (reagent grade).
-
Sodium thiosulfate (reagent grade).
Procedure:
-
Prepare Vials Before Collection:
-
For each 40 mL vial, add the following dry reagents before traveling to the sampling site:
-
~375 mg of potassium dihydrogen citrate (to achieve a final concentration of ~9.4 g/L, buffering the pH to ~3.8).
-
~4 mg of sodium thiosulfate (to achieve a final concentration of ~100 mg/L, to quench residual chlorine).
-
-
Cap the vials securely for transport.
-
-
Sample Collection:
-
At the sampling site, uncap a prepared vial.
-
Collect the water sample directly into the vial, filling it to the shoulder. Do not pre-rinse the vial , as this will wash out the preservatives.
-
Leave a small headspace to ensure proper mixing.
-
-
Post-Collection:
-
Securely cap the vial immediately after collection.
-
Invert the vial several times to ensure the preservatives are fully dissolved and mixed.
-
Place the sample in a cooler with ice or cold packs immediately. The sample must be cooled to and maintained at ≤6°C.
-
-
Storage and Transport:
-
Transport the samples to the laboratory on ice, maintaining the cold chain.
-
Upon arrival at the lab, store the samples in a refrigerator at ≤6°C until extraction and analysis.
-
References
-
Unknown. (n.d.). Metabolic steps involved in the oxime-based carbamate pesticide degradation. ResearchGate. Retrieved January 14, 2026, from [Link]
-
FAO. (1992). 19 ALDICARB (117) EXPLANATION. Food and Agriculture Organization of the United Nations. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Aldicarb. PubChem. Retrieved January 14, 2026, from [Link]
-
IARC Publications. (1991). Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. Retrieved January 14, 2026, from [Link]
-
Unknown. (n.d.). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Howard, P. H. (n.d.). Aldicarb – Knowledge and References. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Unknown. (2019). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Drinking Water by LC-MS/MS. Regulations.gov. Retrieved January 14, 2026, from [Link]
-
U.S. EPA. (2001). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. Retrieved January 14, 2026, from [Link]
-
Unknown. (2012). Photoremediation of Carbamate Residues in Water. SciSpace. Retrieved January 14, 2026, from [Link]
-
U.S. EPA. (n.d.). EPA-OGWDW/TSC: 531.2: N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. NEMI.gov. Retrieved January 14, 2026, from [Link]
-
OSHA. (n.d.). Aldicarb (Temik). Occupational Safety and Health Administration. Retrieved January 14, 2026, from [Link]
-
U.S. EPA. (2001). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Retrieved January 14, 2026, from [Link]
-
Miles, C. J., & Delfino, J. J. (1983). Kinetics of aqueous base and acid hydrolysis of aldicarb, aldicarb sulfoxide and aldicarb sulfone. Journal of Environmental Science and Health, Part B, 18(2), 189-206. Retrieved January 14, 2026, from [Link]
-
U.S. EPA. (2019). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
-
IPCS. (1991). Aldicarb (HSG 64, 1991). INCHEM. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]
-
Mogica, E., & Marce, R. M. (2001). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Aldicarb - Final Report - Chemistry Assessment. Retrieved January 14, 2026, from [Link]
-
Saraji, M., & Farajzadeh, M. A. (2008). Analysis of carbamate pesticides in water samples using single-drop microextraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 391(3), 1073-1081. Retrieved January 14, 2026, from [Link]
-
Unknown. (n.d.). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Unknown. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. ResearchGate. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Minimizing Interferences in Aldicarb Oxime Environmental Analysis
Welcome to the technical support hub for the environmental analysis of Aldicarb and its metabolites. This guide is designed for researchers, analytical scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of Aldicarb oxime analysis. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring your experimental choices are both effective and scientifically sound. Our goal is to empower you with the expertise to anticipate, troubleshoot, and resolve common interferences, thereby enhancing the accuracy and reliability of your results.
Section 1: Understanding the Core Challenge: The Aldicarb Family and Its Interferences
Aldicarb, a carbamate pesticide, is metabolized in the environment into toxicologically significant compounds: Aldicarb sulfoxide and Aldicarb sulfone.[1][2][3] this compound is a key degradation product and a precursor in some syntheses.[4][5] The primary analytical challenge lies in accurately quantifying these compounds, often at trace levels, within complex environmental matrices like soil, water, and agricultural products.[6] Interferences can arise from the matrix itself (matrix effects), the chemical instability of the analytes, and the presence of structurally similar compounds.
FAQ 1.1: What are the primary metabolites of Aldicarb I should be concerned about, and why do they interfere with this compound analysis?
Answer: The primary metabolites of concern are Aldicarb sulfoxide and Aldicarb sulfone .[1][2][3] Aldicarb is rapidly oxidized to Aldicarb sulfoxide, which is then more slowly oxidized to Aldicarb sulfone.[2][3][6] These compounds are not only toxic but also structurally similar to Aldicarb and its oxime, leading to potential chromatographic co-elution and isobaric interference in mass spectrometry. Furthermore, the degradation of Aldicarb can lead to the formation of Aldicarb nitrile, which can also interfere with the analysis, particularly in GC-based methods.[7]
Section 2: Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a powerful technique for the sensitive and selective determination of Aldicarb and its metabolites.[8][9] However, matrix effects and improper chromatographic conditions can significantly compromise data quality.
FAQ 2.1: I'm observing significant signal suppression/enhancement for this compound in my soil/produce extracts. How can I mitigate these matrix effects?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples. They are caused by co-eluting matrix components that affect the ionization efficiency of the target analyte in the mass spectrometer's ion source.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Employing a robust SPE cleanup step is crucial. For soil and food matrices, a combination of sorbents may be necessary. For instance, a C18 sorbent can retain this compound while allowing more polar interferences to pass through. Graphitized carbon black (GCB) can be effective for removing pigments from vegetable extracts, but be cautious as it can also retain planar analytes.
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for pesticide residue analysis in food.[10] It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup. The choice of dSPE sorbents is critical for minimizing matrix effects.
-
-
Employ Matrix-Matched Calibration: This is often the most effective way to compensate for matrix effects.[11] Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your unknown samples. This ensures that the standards and samples experience similar ionization suppression or enhancement.
-
Use Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., Aldicarb-(N-methyl-13C,d3)) is the gold standard for correcting both matrix effects and variations in extraction recovery. The internal standard should be added to the sample at the beginning of the extraction process.
-
Dilution: If the concentration of this compound in your sample is sufficiently high, a simple dilution of the extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.
Workflow for Mitigating Matrix Effects in LC-MS/MS
Caption: Decision workflow for addressing matrix effects.
FAQ 2.2: My chromatographic peak shape for this compound is poor (e.g., tailing, fronting, or broad). What are the likely causes and solutions?
Answer: Poor peak shape can lead to inaccurate integration and reduced sensitivity. The causes can be chemical or physical in nature.
Troubleshooting Steps:
-
Check Mobile Phase Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion. If using a gradient, the initial mobile phase should be similar in strength to the sample solvent.
-
Evaluate Column Health:
-
Contamination: The column inlet frit or the stationary phase itself may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent or reversing the column (if permissible by the manufacturer) and flushing.
-
Column Age: Over time, columns degrade. If flushing doesn't resolve the issue, it may be time to replace the column.
-
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with small adjustments to the pH to see if peak shape improves.
-
Inspect for System Voids: Voids in the column packing or dead volumes in the HPLC system (e.g., from poorly fitted connections) can cause peak broadening and tailing. Check all fittings and consider using a guard column to protect the analytical column.
Section 3: Troubleshooting Gas Chromatography (GC) Based Methods
While less common than LC-MS/MS for carbamates due to their thermal lability, GC-based methods are still used.[12][13] A key challenge with GC is the thermal degradation of Aldicarb and its metabolites in the hot injector.[12][13]
FAQ 3.1: My GC analysis of Aldicarb is showing multiple peaks, and my recoveries are inconsistent. What is happening?
Answer: Aldicarb and its metabolites are known to be thermally unstable, which can lead to on-column degradation.[12][13] Aldicarb sulfoxide is particularly labile and can degrade to the corresponding nitrile.[12][13]
Troubleshooting Steps:
-
Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization of the analytes. This will reduce thermal degradation.
-
Use a Gentle Injection Technique: A splitless or on-column injection can be gentler than a hot split injection.
-
Select an Appropriate Column: A column with a less active stationary phase, such as a 2% OV-17 (phenyl-methyl silicone polymer), has been shown to minimize degradation.[12][13]
-
Consider Derivatization: While this adds a step to the sample preparation, derivatization can improve the thermal stability and chromatographic behavior of the analytes.
-
Analyze for Degradation Products: Instead of trying to prevent degradation, some methods intentionally convert Aldicarb and its metabolites to a single, more stable derivative (e.g., Aldicarb sulfone) for analysis.[14][15]
GC Degradation Pathway of Aldicarb Metabolites
Caption: On-column reactions of Aldicarb and its metabolites in GC.
Section 4: Sample Preparation and Extraction Protocols
The quality of your data is fundamentally linked to the quality of your sample preparation. Here are detailed protocols for common sample types.
Protocol 4.1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is designed for the extraction of this compound from groundwater or surface water.
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 20-30 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes with 2 x 3 mL of acetonitrile into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 4.2: QuEChERS for Vegetable Samples (e.g., Cabbage, Ginger)
This protocol is adapted from established methods for pesticide residue analysis in produce.[8][9]
Materials:
-
Homogenized vegetable sample (10 g)
-
Acetonitrile (10 mL)
-
Magnesium sulfate (anhydrous, 4 g)
-
Sodium chloride (1 g)
-
Dispersive SPE tubes containing:
-
Primary secondary amine (PSA) sorbent (150 mg)
-
Anhydrous magnesium sulfate (900 mg)
-
-
Centrifuge and centrifuge tubes (50 mL and 2 mL)
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the magnesium sulfate and sodium chloride.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at >5000 g for 2 minutes.
-
-
Final Extract:
-
The supernatant is ready for analysis by LC-MS/MS or GC-MS. It may require dilution with the initial mobile phase.
-
Section 5: Data Interpretation and Validation
Accurate data interpretation requires an understanding of potential pitfalls and adherence to validation best practices.
FAQ 5.1: What are typical recovery rates and limits of detection (LODs) I should expect for this compound and its metabolites?
Answer: Recovery rates and LODs are highly dependent on the matrix, analytical technique, and specific method used. However, published literature provides a general benchmark.
| Compound | Matrix | Method | Recovery (%) | LOD/LOQ | Reference |
| Aldicarb | Ginger | UPLC-MS/MS | 71.4 - 89.8 | 1.0 µg/kg (LOQ) | [8] |
| Aldicarb sulfoxide | Ginger | UPLC-MS/MS | 71.4 - 89.8 | 1.0 µg/kg (LOQ) | [8] |
| Aldicarb sulfone | Ginger | UPLC-MS/MS | 71.4 - 89.8 | 2.0 µg/kg (LOQ) | [8] |
| Aldicarb | Cabbage | LC-MS/MS | 78.9 - 108.5 | 0.005 mg/L | [9] |
| Aldicarb sulfoxide | Cabbage | LC-MS/MS | 78.9 - 108.5 | 0.005 mg/L | [9] |
| Aldicarb sulfone | Cabbage | LC-MS/MS | 78.9 - 108.5 | 0.005 mg/L | [9] |
| Aldicarb | Urine | GC/FPD | 90.9 | 0.0024 mg/L | [14] |
| Aldicarb sulfoxide | Urine | GC/FPD | 86.6 | 0.0024 mg/L | [14] |
| Aldicarb sulfone | Urine | GC/FPD | 92.6 | 0.0024 mg/L | [14] |
| Aldicarb | Water | GC/MS | - | 0.3 ng | [7] |
| This compound | Water | GC/MS | - | 1.2 ng | [7] |
| Aldicarb nitrile | Water | GC/MS | - | 0.15 ng | [7] |
Note: LOQ is the Limit of Quantification. Values are converted to be as comparable as possible.
FAQ 5.2: How does the stability of Aldicarb and its metabolites in samples affect my analysis?
Answer: The stability of Aldicarb and its metabolites is influenced by pH and temperature. Aldicarb hydrolysis is pH-dependent, with half-lives ranging from a few days at alkaline pH to thousands of days at acidic pH.[10] It is crucial to store samples at a low temperature (e.g., 4°C or frozen) and, if necessary, adjust the pH to maintain the integrity of the analytes. For example, acidification of water samples can prolong the stability of N-methyl carbamates.[16] Always perform stability studies as part of your method validation to understand how storage conditions affect your results.
References
-
GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Journal of Chromatographic Science.[Link]
-
GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Oxford Academic.[Link]
-
Aldicarb | C7H14N2O2S. PubChem, National Institutes of Health.[Link]
-
[Gas Chromatographic Analysis of Aldicarb and Its Metabolites in Urine]. PubMed.[Link]
-
Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. ResearchGate.[Link]
-
[Analysis of aldicarb and its metabolites in ginger using ultra performance liquid chromatography-tandem mass spectrometry coupled with multiplug filtration clean up with multiwalled carbon nanotubes]. PubMed.[Link]
-
[Dynamic behavior of aldicarb and its metabolites in cabbage by liquid chromatography-tandem mass spectrometry]. PubMed.[Link]
-
Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ResearchGate.[Link]
-
Substitute Chemical Program: Initial Scientific and Minieconomic Review of Aldicarb. EPA NEPI.[Link]
-
The environmental dynamics of the carbamate insecticide aldicarb in soil and water. Environmental Pollution.[Link]
-
Hapten designs based on aldicarb for the development of a colloidal gold immunochromatographic quantitative test strip. PMC, National Institutes of Health.[Link]
-
Foodinformatic prediction of the retention time of pesticide residues detected in fruits and vegetables using UHPLC/ESI. CONICET.[Link]
-
Review of Aldicarb - Final Report - Chemistry Assessment. Australian Pesticides and Veterinary Medicines Authority.[Link]
-
Method 531 Measurement Of N-methyl Carbamoyloximes And N-methyl Carbamates In Drinking Water By Direct Aqueous Injection Hplc With Post Column Derivatization. EPA NEPI.[Link]
-
Microbial Fuel Cell Transformation of Recalcitrant Organic Compounds in Support of Biosensor Research. CORE.[Link]
-
458. Aldicarb (Pesticide residues in food: 1979 evaluations). Inchem.org.[Link]
-
837. Aldicarb (Pesticide residues in food: 1992 evaluations Part II Toxicology). Inchem.org.[Link]
-
Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ACS Publications.[Link]
-
Aldicarb (Temik). OSHA.[Link]
-
Aldicarb. publications.gc.ca.[Link]
-
1982, Society of Toxicology. Society of Toxicology.[Link]
-
James R. Fleeker's research works. University of Guelph.[Link]
-
Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate.[Link]
-
NEW TRENDS FOR CONDUCTING HAZARD & OPERABILITY (HAZOP) STUDIES IN CONTINUOUS CHEMICAL PROCESSES. UPC.[Link]
-
Simplifying the setup for vacuum-outlet GC: Using a restriction inside the injection port. ResearchGate.[Link]
-
260 2024 Mitraetal Pesticidesintheenvironment. Scribd.[Link]
-
The Use and Storage of Methyl Isocyanate (MIC) at Bayer CropScience. U.S. Chemical Safety and Hazard Investigation Board.[Link]
-
Microbial degradation of two carbamate insecticides and their main metabolites in soil. ResearchGate.[Link]
-
DEVELOPING RESPONSE TACTICS. National Academic Digital Library of Ethiopia.[Link]
Sources
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- 9. [Dynamic behavior of aldicarb and its metabolites in cabbage by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Method Development for Sensitive Detection of Aldicarb Oxime
Welcome to the technical support center for the sensitive detection of Aldicarb oxime. This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with this specific analyte. Here, we move beyond simple protocols to provide in-depth, field-proven insights into method development, troubleshooting, and data interpretation. Our goal is to empower you with the knowledge to develop robust, sensitive, and reliable analytical methods for this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when developing methods for this compound analysis.
Q1: What are the primary analytical techniques for the sensitive detection of this compound?
A1: The most common and sensitive techniques are High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] HPLC-MS/MS is often preferred due to its high sensitivity and specificity, particularly for complex matrices.[1][4] GC-MS can also be highly effective, though derivatization may be necessary to improve the volatility and thermal stability of this compound.[2][3] Immunoassays and spectroscopic methods like Surface-Enhanced Raman Spectroscopy (SERS) have also been explored for rapid screening purposes.[5][6]
Q2: Why is this compound often analyzed alongside Aldicarb and its other metabolites, Aldicarb sulfoxide and Aldicarb sulfone?
A2: this compound is a key compound in the environmental fate of Aldicarb. Aldicarb can hydrolyze to this compound, and Aldicarb itself is metabolized in organisms to the more toxic Aldicarb sulfoxide and Aldicarb sulfone.[7][8] Therefore, to assess total toxic residue and understand the degradation pathways, a multi-analyte method that includes this compound is often necessary from a regulatory and toxicological perspective.[7][9][10]
Q3: What are the main challenges in analyzing this compound?
A3: Key challenges include:
-
Thermal Instability: this compound, like other carbamates, can be thermally labile, which poses a challenge for GC analysis, potentially leading to degradation in the injector port.[2][3]
-
Matrix Effects: Complex sample matrices (e.g., soil, food, biological fluids) can cause ion suppression or enhancement in LC-MS/MS, affecting accuracy and sensitivity.[11][12][13]
-
Analyte Stability: this compound can be susceptible to degradation depending on the pH and storage conditions of the sample and extracts.[2][7]
-
Low Detection Limits: Regulatory requirements often demand very low limits of detection (LOD) and quantification (LOQ), necessitating highly sensitive instrumentation and optimized methods.[4][14]
Q4: Is derivatization necessary for the GC-MS analysis of this compound?
A4: While direct GC-MS analysis of this compound is possible under carefully controlled, mild conditions, derivatization is often recommended to improve its thermal stability and chromatographic behavior.[2][3] Silylation is a common derivatization technique for compounds with active hydrogens, like the oxime group, to make them more amenable to GC analysis.[15]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during method development for this compound.
HPLC-MS/MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the stationary phase. - Column contamination or degradation. - Inappropriate mobile phase pH. | - Add a small amount of a weak acid (e.g., formic acid) to the mobile phase to suppress silanol interactions. - Use a guard column and ensure proper sample cleanup.[16] - Adjust mobile phase pH to ensure the analyte is in a single ionic form. |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression from matrix components.[12] - Suboptimal ionization source parameters (e.g., temperature, gas flows). - Analyte degradation in the source. | - Implement a more rigorous sample cleanup procedure (e.g., Solid Phase Extraction - SPE). - Prepare calibration standards in a matrix-matched solvent to compensate for suppression.[11][17] - Optimize MS source parameters specifically for this compound. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations in the column compartment.[16] - Column aging or contamination. | - Ensure proper solvent degassing and pump performance.[18] - Use a thermostatically controlled column compartment. - Flush the column or replace it if necessary. |
| High Background Noise | - Contaminated mobile phase or solvents. - Carryover from previous injections. - Contamination in the MS source. | - Use high-purity (LC-MS grade) solvents and additives. - Optimize the injector wash procedure with a strong solvent. - Perform routine cleaning of the MS source components. |
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak for this compound | - Thermal degradation in the injector or column.[2][3] - Adsorption at active sites in the GC system. - Incomplete derivatization (if applicable). | - Use a lower injector temperature and a splitless injection. - Employ a deactivated liner and column. - Consider derivatization to increase thermal stability.[15] - Optimize derivatization reaction conditions (time, temperature, reagent concentration). |
| Broad or Tailing Peaks | - Active sites in the GC system (liner, column). - Non-volatile matrix components contaminating the system. - Suboptimal flow rate or temperature program. | - Use a deactivated liner and perform regular maintenance. - Enhance sample cleanup to remove non-volatile residues. - Optimize the GC method parameters (carrier gas flow, oven temperature ramp). |
| Poor Reproducibility | - Inconsistent injection volumes. - Variability in derivatization efficiency. - Sample degradation prior to analysis. | - Ensure the autosampler is functioning correctly. - Use an internal standard added before the derivatization step to correct for variability. - Analyze samples promptly after preparation and derivatization. |
| Matrix Interference | - Co-eluting compounds from the sample matrix.[19] - Matrix-induced signal enhancement or suppression.[11][17] | - Improve the selectivity of the sample cleanup procedure. - Use high-resolution mass spectrometry or select more specific MRM transitions in MS/MS. - Employ matrix-matched calibration standards.[17][19] |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for Soil Matrix
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in various matrices.[14]
Steps:
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent blend (e.g., PSA and C18) to remove interfering matrix components.
-
Final Preparation: Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS or GC-MS analysis (after derivatization for GC).
Protocol 2: Derivatization for GC-MS Analysis
This protocol outlines a typical silylation procedure to enhance the volatility and stability of this compound.[15]
Steps:
-
Solvent Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add a small volume of a suitable solvent (e.g., pyridine).
-
Derivatization Reaction: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the reconstituted sample.
-
Incubation: Cap the vial tightly and heat at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete reaction.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.
Visualizations
Logical Workflow for Method Development
This diagram illustrates the key decision points and workflow in developing a sensitive detection method for this compound.
Caption: Workflow for this compound Method Development.
Troubleshooting Logic for Low Signal Intensity in LC-MS/MS
This diagram provides a logical path for troubleshooting low signal intensity, a common and critical issue.
Caption: Troubleshooting Low Signal in LC-MS/MS.
References
-
U.S. EPA. (2001). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. [Link]
-
Wageningen University & Research. Validation of Chemical Methods for Residue Analysis. [Link]
-
Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. [Link]
-
European Commission. (2021). Method validation and quality control procedures for pesticide residues analysis in food and feed. Document No. SANTE/11312/2021. [Link]
-
Semantic Scholar. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. [Link]
-
U.S. EPA. (2000). EPA Method 8318A (SW-846): N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
-
Regulations.gov. (2015). Analytical method for aldicarb and it metabolites, aldicarb-sulfone and aldicarb-sulfoxide, in soil. [Link]
-
ResearchGate. Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. [Link]
-
OSHA. Aldicarb (Temik). [Link]
-
U.S. EPA. (2014). Aldicarb (PC 098301) MRID 49515901, 49515902. [Link]
-
ResearchGate. Sensitive SERS Characterization and Analysis of Chlorpyrifos and Aldicarb Residues in Animal Feed using Gold Nanoparticles. [Link]
-
U.S. EPA. Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. [Link]
-
Oxford Academic. GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. [Link]
-
Royal Society of Chemistry. Reactive pre-concentration of trace amounts of pesticides in environmental analysis procedures. Part I. Determination of Carbamates by indirect spectrophotometry. [Link]
-
NIH. Dichlorvos, Chlorpyrifos Oxon, and Aldicarb adducts of butyrylcholinesterase, detected by mass spectrometry, in human plasma following deliberate overdose. [Link]
-
MAG. Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. [Link]
-
Restek. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
CABI. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. [Link]
-
Analytical and Bioanalytical Chemistry Research. Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. [Link]
-
ACS Publications. Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. [Link]
-
U.S. EPA. (2015). Analytical method for aldicarb in Temik 15G in soil. [Link]
-
MDPI. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]
-
IARC Publications. Aldicarb. [Link]
-
NCBI. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. [Link]
-
FAO. Aldicarb. [Link]
-
Journal of Food and Drug Analysis. Determination of Aldicarb, Propoxur, Carbofuran, Carbaryl and Methiocarb Residues in Honey by HPLC with. [Link]
-
ResearchGate. Oxime derivatization prior to TMS application for GC analysis ?. [Link]
-
Rotterdam Convention. Aldicarb. [Link]
-
Chromedia. HPLC Troubleshooting Guide. [Link]
-
PubChem. This compound. [Link]
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ResearchGate. Simplified Cleanup and Capillary Gas Chromatographic Analysis of Residues of Aldicarb and Its Oxidation Products in Chrysanthemum Leaves. [Link]
-
International Labmate. Gas Chromatographic Techniques for the Analysis of Chemical Warfare Agents. [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
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NIH. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. [Link]
-
NCBI. Immunoassay Methods - Assay Guidance Manual. [Link]
-
PubChem. Aldicarb. [Link]
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Technical Support Center: Troubleshooting Low Recovery of Aldicarb Oxime
Welcome to the technical support center for troubleshooting issues related to the analysis of Aldicarb and its metabolites. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low recovery of Aldicarb oxime during sample preparation. Here, we delve into the science behind the problem, offering logical, field-proven solutions to optimize your analytical workflow.
Introduction: The Challenge of this compound Analysis
Aldicarb is a carbamate insecticide that undergoes metabolic transformation in the environment and biological systems, primarily through oxidation to Aldicarb sulfoxide and Aldicarb sulfone, and hydrolysis to this compound.[1][2][3][4] While Aldicarb and its sulfoxide and sulfone metabolites are potent cholinesterase inhibitors, this compound represents a key degradation product.[3][4] Accurate quantification of this compound is crucial for comprehensive toxicological and environmental fate studies.
However, analysts often face the frustrating issue of low and inconsistent recovery of this compound during sample preparation. This guide will walk you through the potential causes and provide systematic troubleshooting strategies to enhance your recovery rates and ensure the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm experiencing consistently low recovery of this compound across all my samples. What are the most likely general causes?
Low recovery is often a multi-faceted issue stemming from the inherent chemical properties of this compound and its interaction with the sample matrix and preparation workflow. The primary culprits can be broadly categorized as:
-
Analyte Degradation: this compound can be susceptible to degradation under certain pH and temperature conditions.[5][6]
-
Inefficient Extraction: The chosen solvent and extraction technique may not be optimal for partitioning this compound from the sample matrix.
-
Losses During Cleanup: The sorbents used in solid-phase extraction (SPE) or dispersive SPE (dSPE) may irreversibly adsorb the analyte.
-
Matrix Effects: Co-extracted matrix components can interfere with the analytical signal, leading to apparent low recovery.[7][8][9]
To begin troubleshooting, it's essential to systematically evaluate each step of your sample preparation process.
Q2: Could the pH of my extraction solvent be causing degradation of this compound?
Yes, this is a critical factor. Aldicarb itself is unstable in alkaline media, and its degradation products can also be pH-sensitive.[5][10][11] this compound is known to be incompatible with strong acids and alkalis.[6]
Troubleshooting Protocol: pH Optimization
-
Evaluate Current pH: Measure the pH of your current extraction solvent and the resulting sample extract.
-
Test pH Range: Prepare small-scale extractions of a spiked control sample using a range of buffered extraction solvents (e.g., pH 4, 5, 6, 7). A slightly acidic to neutral pH is generally recommended. For example, using 0.1% formic acid in acetonitrile has been shown to be effective.[12]
-
Analyze and Compare: Analyze the extracts and compare the recovery of this compound across the different pH conditions to identify the optimal range for your matrix.
Q3: I am using a QuEChERS-based method. How can I optimize this for better this compound recovery?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular and effective method for pesticide residue analysis.[13][14][15] However, standard QuEChERS protocols may require optimization for specific analyte-matrix combinations.
Key Optimization Points for QuEChERS:
-
Extraction Solvent: Acetonitrile is the most common and generally effective extraction solvent for QuEChERS.[13][14][15]
-
Salts: The type and amount of salting-out salts (e.g., MgSO₄, NaCl, Sodium Acetate) are crucial for inducing phase separation and partitioning the analyte into the acetonitrile layer.[13][14] If you are experiencing low recovery, consider adjusting the salt composition. AOAC and EN methodologies propose slightly different salt combinations that are worth comparing.[15]
-
Dispersive SPE (dSPE) Cleanup: This is a frequent source of analyte loss.
-
PSA (Primary Secondary Amine): While effective at removing organic acids and sugars, PSA can also adsorb polar compounds like this compound. If your recovery is low, try reducing the amount of PSA or eliminating it if your matrix is not excessively acidic.
-
C18: This is used to remove non-polar interferences like fats and lipids.[13] It is generally compatible with this compound.
-
GCB (Graphitized Carbon Black): GCB is very effective at removing pigments and sterols but can cause significant loss of planar analytes. While this compound is not strictly planar, it's advisable to use GCB with caution and only if necessary for your matrix.
-
Experimental Workflow: Optimizing dSPE for this compound Recovery
Caption: Workflow for optimizing dSPE cleanup.
Q4: My sample matrix is complex (e.g., soil, fatty foods). Could matrix effects be the reason for my low recovery?
Absolutely. Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[7][8][9]
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: A more rigorous cleanup step can remove interfering compounds. Consider using a Solid Phase Extraction (SPE) cartridge with a sorbent tailored to your matrix. For complex matrices, Matrix Solid Phase Dispersion (MSPD) can also be a powerful cleanup technique.[16]
-
Dilute the Extract: A simple "dilute-and-shoot" approach can significantly reduce matrix effects. A 5 to 10-fold dilution of the final extract with the initial mobile phase can often be effective, provided your instrument has sufficient sensitivity.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.
-
Employ an Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d₃) is the most robust way to correct for matrix effects and losses during sample prep. The internal standard will behave almost identically to the native analyte throughout the entire process.
Data Presentation: Illustrating Matrix Effects
| Calibration Method | Apparent Recovery of this compound | RSD (%) | Comments |
| Solvent-Based Standards | 35% | 25% | Significant signal suppression is likely occurring. |
| Matrix-Matched Standards | 95% | 8% | Compensates for signal suppression, revealing better actual recovery. |
| Isotope-Labeled Internal Standard | 98% | 5% | The gold standard for correcting both matrix effects and procedural losses. |
Q5: I suspect thermal degradation during my GC analysis. Is this compound suitable for GC, and what can I do to improve its stability?
Aldicarb and its metabolites are known to be thermally labile, making GC analysis challenging.[17] Direct analysis by GC can lead to degradation in the hot injector port and on the column, resulting in low recovery and poor peak shape.
Recommendations for GC Analysis:
-
Use a Cool On-Column or PTV Injector: This minimizes the initial thermal stress on the analyte.
-
Employ a Short, Low-Bleed GC Column: A shorter column reduces the residence time of the analyte at high temperatures.
-
Derivatization: While this adds a step to your workflow, converting this compound to a more thermally stable derivative can significantly improve GC performance. However, modern LC-MS/MS methods are generally preferred for their ability to analyze these compounds directly without derivatization.[18]
Logical Relationship: Analytical Technique and Analyte Stability
Caption: Suitability of GC vs. LC for thermally labile compounds.
Given these challenges, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique for this compound and its related compounds. It avoids high temperatures and provides excellent sensitivity and selectivity.[13][16][19]
Summary and Key Takeaways
Troubleshooting low recovery of this compound requires a systematic and logical approach. By understanding the chemical properties of the analyte and the potential pitfalls in each step of the sample preparation workflow, you can effectively diagnose and resolve the issue.
Final Checklist:
-
Verify pH: Ensure your extraction and final solution are in a slightly acidic to neutral pH range.
-
Optimize Extraction: If using QuEChERS, systematically test different dSPE sorbent combinations. For other methods, evaluate solvent choice and extraction efficiency.
-
Assess Matrix Effects: Use matrix-matched standards or, ideally, a stable isotope-labeled internal standard to correct for signal suppression or enhancement.
-
Choose the Right Analytical Technique: Strongly prefer LC-MS/MS over GC for the analysis of thermally labile carbamates like this compound.
By implementing these strategies, you can significantly improve the accuracy and reliability of your this compound analysis.
References
-
Malhotra, K., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. ResearchGate. Available at: [Link]
-
Ceto, S., et al. (2016). QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. PMC - NIH. Available at: [Link]
-
Rajagopal, B.S., et al. (1984). Aldicarb – Knowledge and References. Taylor & Francis. Available at: [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Aldicarb. Occupational Exposures in Insecticide Application, and Some Pesticides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Aldicarb. PubChem. Available at: [Link]
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Pérez-Ruiz, T., et al. (1996). Reactive pre-concentration of trace amounts of pesticides in environmental analysis procedures. Part I. Determination of Carbamates by indirect spectrophotometry. Analyst (RSC Publishing). Available at: [Link]
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Aldicarb. Available at: [Link]
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry - ACS Publications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
Blasco, C., et al. (2004). Application of matrix solid phase dispersion to the determination of imidacloprid, carbaryl, aldicarb, and their main metabolites in honeybees by liquid chromatography-mass spectrometry detection. PubMed. Available at: [Link]
-
Akita, G., et al. (2012). Simultaneous Determination of Aldicarb, Ethiofencarb, Methiocarb and Their Oxidized Metabolites in Grains, Fruits and Vegetables by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Aldicarb - Final Report - SUMMARY. Available at: [Link]
-
AZoLifeSciences. (2022). Overcoming challenges associated with analyzing pesticides. Available at: [Link]
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FAO/WHO. (1979). 458. Aldicarb (Pesticide residues in food: 1979 evaluations). Inchem.org. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Aldicarb - Final Report - Chemistry Assessment. Available at: [Link]
-
Lehotay, S.J. (2005). QUICK, EASY, CHEAP, EFFECTIVE, RUGGED AND SAFE (QUECHERS) APPROACH FOR DETERMINING PESTICIDE RESIDUES. USDA ARS. Available at: [Link]
-
FAO. (n.d.). 19 ALDICARB (117) EXPLANATION. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Aldicarb (Temik). Available at: [Link]
-
University of Hertfordshire. (n.d.). Aldicarb (Ref: ENT 27093). AERU. Available at: [Link]
-
Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. Available at: [Link]
-
U.S. Environmental Protection Agency. (2015). Analytical method for aldicarb in Temik 15G in soil Reports: ECM: EPA MRID No. Available at: [Link]
-
Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. Available at: [Link]
-
Cole-Parmer. (2025). The QuEChERS Workflow for Pesticide Residue Analysis. Cole-Parmer Application Lab. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Aldicarb (PC 098301) MRID 49515901, 49515902. Available at: [Link]
-
SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. Available at: [Link]
-
Agilent Technologies. (2016). QuEChERS Sample Prep Part 1 - Pesticide Analysis. YouTube. Available at: [Link]
-
Kesić, A., et al. (n.d.). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Available at: [Link]
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Best practices for storage and handling of Aldicarb oxime
Answering the user's request.
Technical Support Center: Aldicarb Oxime
This guide provides best practices, troubleshooting, and frequently asked questions for the safe storage and handling of this compound (CAS No. 1646-75-9). It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Overview and Physicochemical Properties
This compound, or 2-methyl-2-(methylthio)propanal oxime, is a key intermediate in the synthesis of the carbamate insecticide Aldicarb.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage. It is a clear, colorless, viscous liquid with a distinct sulfurous odor, which can condense into crystals at temperatures below 15°C (59°F).[1][2]
The stability of this compound is a critical consideration. The compound is sensitive to heat and may decompose with prolonged exposure to moisture.[1][2][3][4] This reactivity profile necessitates stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Clear colorless, viscous liquid with an unpleasant sulfurous or musty odor. | [2] |
| Molecular Weight | 133.21 g/mol | [4] |
| Melting Point | 70°F (21.1°C) | [2][4] |
| Boiling Point | 410°F (210°C) with partial decomposition | [2][4] |
| Water Solubility | 10 to 50 mg/mL at 68°F (20°C) | [2][4] |
| Density | 1.05 g/cm³ (Denser than water) | [2] |
| Vapor Pressure | < 0.1 mmHg at 68°F (20°C) | [2][4] |
| Stability | Sensitive to heat; may decompose with prolonged exposure to moisture. | [2][3] |
| Incompatibilities | Oxidizers, acids, and alkalis. | [3][4] |
Storage Protocols: Q&A
Proper storage is crucial to maintain the purity and stability of this compound.
Q: What is the recommended storage temperature for this compound? A: You should store this chemical under refrigerated temperatures.[2][4] This minimizes the risk of thermal degradation.
Q: What are the primary environmental conditions to control during storage? A: this compound must be protected from moisture.[2][4] It is water-soluble and may decompose with prolonged exposure to moisture.[3][4] Therefore, it should be stored in a tightly sealed container in a dry environment.
Q: What materials should this compound be stored away from? A: Store this compound away from incompatible materials, which include oxidizers, acids, and alkalis.[3][4][5] Contact with these substances can cause violent decomposition or explosions.[2][3]
Safe Handling and Personal Protective Equipment (PPE)
Due to its potential hazards, including irritation to the skin, eyes, and respiratory tract, strict handling procedures must be followed.[3][4][6]
Q: What is the minimum required PPE for handling this compound? A: The minimum PPE includes:
-
Gloves: Chemical-resistant, unlined, elbow-length gloves (e.g., nitrile, neoprene) are mandatory.[3][7]
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[7]
-
Body Covering: A lab coat or chemical-resistant coveralls should be worn over regular work attire.[3][7] When mixing or there is a risk of splashing, a chemical-resistant apron is also required.[7]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably a chemical fume hood.[3] If there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6]
Q: What are the key procedural steps for handling this compound? A:
-
Preparation: Read the Safety Data Sheet (SDS) thoroughly before beginning work. Ensure the work area (e.g., fume hood) is clean and operational.
-
Don PPE: Put on all required PPE as outlined above.
-
Dispensing: Handle the compound in a well-ventilated area.[3] Avoid all personal contact, including inhalation.[8] Use spark-proof tools to prevent ignition.[3]
-
Post-Handling: Tightly seal the container immediately after use. Clean the work surface thoroughly.
-
Doff PPE: Remove PPE carefully to avoid contaminating yourself. Wash hands and any exposed skin with soap and water after handling.[5]
Troubleshooting Guide
Issue: The compound has solidified in the container.
-
Causality: this compound has a melting point of approximately 70°F (21°C).[2][4] If stored in a refrigerator, it will be in a solid state.
-
Solution: Allow the container to warm to room temperature in a fume hood before opening. Do not apply direct heat, as the compound is heat-sensitive.[1][3]
Issue: An unpleasant, strong sulfurous odor is detected outside the fume hood.
-
Causality: This may indicate a leak in the container or a spill. This compound has a musty, sulfurous odor.[2]
-
Solution: Immediately evacuate the area and follow emergency spill procedures. Do not re-enter until the area is confirmed to be safe.
Issue: The compound appears discolored or has formed precipitates in solution.
-
Causality: This could indicate degradation due to exposure to moisture, heat, or incompatible substances.[2][3]
-
Solution: Do not use the compound. Quarantine it for proper disposal and obtain a new, verified lot. Using a degraded compound will compromise experimental results.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical for safety.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access and remove all sources of ignition.[4][6]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Don PPE: Wear, at a minimum, a NIOSH-approved respirator, chemical-resistant gloves, coveralls, and eye protection.[6]
-
Contain and Absorb: For small liquid spills, use absorbent paper or a non-combustible absorbent material like sand to pick up the material.[2][4][6]
-
Collect Waste: Carefully place the contaminated absorbent material and any contaminated clothing into a vapor-tight plastic bag or a sealed container for disposal.[2][4][6]
-
Decontaminate: Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough wash with soap and water.[2][4][6]
-
Verification: Do not re-enter the contaminated area for normal work until a Safety Officer has verified that the area has been properly cleaned.[2][4][6]
First Aid Measures
-
Skin Contact: Immediately flood the affected skin with water while removing all contaminated clothing. Gently wash the area thoroughly with soap and water. Seek immediate medical attention.[4]
-
Eye Contact: Rinse eyes with large amounts of water. Get medical attention if irritation develops and persists.[5]
-
Inhalation: Immediately leave the contaminated area and move to fresh air. Seek immediate medical attention even if no symptoms develop.[4]
-
Ingestion: If the victim is conscious and not convulsing, consider the risk of inducing vomiting due to the high toxicity. DO NOT induce vomiting if the person is unconscious. Seek immediate medical transport to a hospital.[2]
Waste Disposal
Q: How should I dispose of this compound waste and empty containers? A: All waste material must be treated as hazardous.
-
Chemical Waste: Collect all this compound waste, including contaminated absorbent materials, in sealed, clearly labeled containers.[5]
-
Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste.[5] Puncture containers to prevent reuse.[8]
-
Regulatory Compliance: Dispose of all waste in accordance with all applicable local, state, and federal regulations.[5][9] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9570092, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9570071, Aldicarb. Retrieved from [Link]
-
Chem Service (2015). Safety Data Sheet - this compound. Retrieved from [Link]
- Australian Pesticides and Veterinary Medicines Authority (n.d.). Review of Aldicarb - Final Report - Chemistry Assessment.
-
International Programme on Chemical Safety (n.d.). ICSC 0094 - ALDICARB. Retrieved from [Link]
-
New Jersey Department of Health (2023). Hazardous Substance Fact Sheet - Aldicarb. Retrieved from [Link]
- Rotterdam Convention (2011). PIC CIRCULAR XXXIV - 10 DECEMBER 2011 - ALDICARB.
- Food and Agriculture Organization of the United Nations (1990). 19 ALDICARB (117) EXPLANATION.
- Santa Cruz Biotechnology (n.d.). Aldicarb Safety Data Sheet. Retrieved from the Santa Cruz Biotechnology website.
- Sigma-Aldrich (2024). Safety Data Sheet - Aldicarb.
- Cayman Chemical (2024). Safety Data Sheet - Aldicarb.
-
International Programme on Chemical Safety (1979). 458. Aldicarb (Pesticide residues in food: 1979 evaluations). Retrieved from [Link]
- AgLogic Chemical (2016). Safety Data Sheet - AgLogic 15G Aldicarb Pesticide.
- National Oceanic and Atmospheric Administration (n.d.). This compound - Report | CAMEO Chemicals.
- Bayer CropScience (n.d.). TEMIK® BRAND 15G ALDICARB PESTICIDE Material Safety Data Sheet.
- Occupational Safety and Health Administration (n.d.). Aldicarb (Temik).
- HPC Standards GmbH (n.d.). High-Purity Aldicarb Reference Materials for Accurate Residue Analysis.
- Cornell University Cooperative Extension (n.d.). Personal Protection for the Applicator and Worker Module.
- Pacific Northwest Pest Management Handbooks (n.d.). Minimum Personal Protective Equipment and Work Clothing for Handling Activities.
- Growing Produce (n.d.). Personal Protective Equipment A Must For Safe Pesticide Use.
- Oregon OSHA (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
-
U.S. Environmental Protection Agency (2024). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
- National Oceanic and Atmospheric Administration (n.d.). ALDICARB in CAMEO Chemicals.
- U.S. Environmental Protection Agency (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- ResearchGate (n.d.). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry.
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- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
Preventing thermal decomposition of Aldicarb oxime in GC injectors
Welcome to the technical support center for the gas chromatography (GC) analysis of Aldicarb and its related compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the thermal instability of N-methylcarbamate pesticides, specifically Aldicarb oxime, during GC analysis. Here, we provide in-depth troubleshooting advice, scientifically grounded explanations, and validated protocols to ensure the integrity and accuracy of your results.
Introduction: The Challenge of this compound Analysis
Aldicarb and its metabolites, such as this compound, are potent N-methylcarbamate pesticides. A significant analytical challenge arises from their considerable thermal instability.[1] When subjected to the high temperatures typically used in conventional split/splitless GC injectors, these compounds are prone to thermal decomposition. This degradation leads to inaccurate quantification, poor reproducibility, and the potential for misidentification of analytes. The primary degradation pathway in the hot injector involves the elimination of methyl isocyanate to form the corresponding nitrile.[1]
This guide will walk you through a systematic approach to diagnose and resolve issues related to the thermal decomposition of this compound in your GC system.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is small, broad, or completely absent, but other compounds in my mix look fine. What's happening?
A1: This is a classic symptom of on-column or injector-induced thermal decomposition. this compound is particularly susceptible to breaking down at high temperatures. The hot metal and glass surfaces of a standard GC inlet provide an ideal environment for this degradation, often converting the parent molecule into more volatile degradation products, such as the corresponding nitrile, which will elute at a different retention time or be lost entirely.[1]
Initial Diagnostic Steps:
-
Confirm the problem: Inject a standard containing only this compound. If you see a small parent peak and potentially other, earlier-eluting peaks that are not expected, degradation is highly likely.
-
Lower the injector temperature: As a first step, reduce your injector temperature significantly. Try a series of injections with the inlet temperature set to 200 °C, 180 °C, and 150 °C. While this may compromise the volatilization of less volatile matrix components, it will quickly tell you if temperature is the primary culprit.
Q2: I've lowered my injector temperature, but I'm still seeing significant peak tailing and poor response. What else could be wrong?
A2: The issue likely lies with active sites within your GC inlet, specifically on the liner. The glass surfaces of GC liners contain acidic silanol (Si-OH) groups.[2] These active sites can interact with polar analytes like carbamates, catalyzing their degradation even at lower temperatures.[2][3]
Solutions:
-
Use an Ultra-Inert (UI) or Base-Deactivated Liner: Standard liners, even those described as "deactivated," may not be sufficiently inert for highly sensitive compounds.[2] UI liners undergo a more rigorous deactivation process to cap residual silanol groups, providing a much less active surface.[3][4] For basic compounds, a base-deactivated liner can further improve peak shape and response.[2]
-
Liner Geometry Matters: A single taper or double taper liner can help to focus the sample onto the column, minimizing contact time with the hot metal surfaces at the bottom of the inlet.[5]
-
Regular Liner Maintenance: Liners become contaminated with non-volatile matrix components over time, creating new active sites.[3] A frequent replacement schedule is crucial for maintaining system inertness.
Q3: Are there alternative injection techniques that can prevent this degradation altogether?
A3: Yes. Modifying the injection technique to introduce the sample at a lower temperature is a highly effective strategy.
-
Programmed Temperature Vaporization (PTV) Injection: A PTV inlet allows for a "cool" or "cold" injection. The sample is injected into a cooled liner, and then the temperature is rapidly ramped to transfer the analytes to the column. This technique minimizes the time the analyte spends at high temperatures in the gas phase, significantly reducing degradation.[6][7]
-
Cold On-Column (COC) Injection: This is the gentlest injection technique. The sample is deposited directly onto the column at or near the oven temperature, completely avoiding a hot injector.[8][9][10] This method is ideal for thermally labile compounds but can be less tolerant of "dirty" sample matrices.[6][10]
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting this compound degradation.
Caption: Logical workflow for troubleshooting this compound degradation in a GC system.
Advanced Solutions & Protocols
If optimizing the injector temperature and liner selection does not fully resolve the issue, more advanced techniques may be necessary.
Derivatization: A Robust Alternative
For particularly challenging matrices or when maximum sensitivity is required, chemical derivatization can be employed. This process modifies the this compound molecule to create a more volatile and thermally stable compound.[11] Silylation is a common approach, where an active hydrogen is replaced with a trimethylsilyl (TMS) group.
Experimental Protocol: Silylation of this compound with BSTFA
This protocol provides a general guideline for derivatization. Optimization may be required based on your specific sample and concentration.
-
Sample Preparation: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will react with the silylating agent.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the residue. Then, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 70-80 °C for 30-45 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Mechanism of Derivatization
The following diagram illustrates the silylation reaction, which enhances thermal stability.
Caption: Silylation reaction to improve this compound's thermal stability for GC analysis.
Quantitative Data Summary
The following table summarizes recommended GC parameters to minimize thermal decomposition. These are starting points and should be optimized for your specific instrument and application.
| Parameter | Conventional Split/Splitless | PTV Injection (Cool On-Column Mode) |
| Inlet Temperature | Start at 150-180 °C ; avoid >200 °C | Initial: 60 °C ; Ramp: 60-120 °C/min to 250 °C |
| Liner Type | Ultra-Inert, Single Taper | Baffled, Deactivated PTV liner [12] |
| Injection Volume | 1 µL | 1-5 µL (solvent vent mode may be needed) |
| Column Flow Rate | 1.0 - 1.5 mL/min (Helium) | 1.0 - 1.5 mL/min (Helium) |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 15-25°C/min to 280°C | Initial: 60°C (hold 1 min), Ramp: 15-25°C/min to 280°C |
Note: The use of analyte protectants (APs) can further improve the recovery of labile pesticides, especially when analyzing complex matrices.
By systematically addressing injector temperature, liner activity, and injection technique, the thermal decomposition of this compound can be effectively minimized, leading to accurate and reliable quantitative results.
References
-
Uclés, S., Hakme, E., Ferrer, C., & Fernández-Alba, A. R. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry, 410, 6861–6871. [Link]
-
Maman, O., Tzemach, D., & Amirav, A. (1979). GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Journal of Agricultural and Food Chemistry, 27(6), 1269–1274. [Link]
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(7), 1281–1284. [Link]
-
Zhou, W., & Yang, S. (2006). Fast gas chromatography analysis of N-carbamates with cold on-column injection. LCGC North America. [Link]
-
Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Technical Overview. [Link]
-
Godfrey, T. L. (2020). Use of a deactivated PTV injector liner and GCMS/MS for the quantitative determination of multiple pesticide residues in fruit and vegetables. MethodsX, 8, 101180. [Link]
-
Hajšlová, J., & Kocourek, V. (2001). Optimization and application of the PTV injector for the analysis of pesticide residues. Journal of Separation Science, 24(5), 355-366. [Link]
-
Chromtech. Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. [Link]
-
European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. Splitless liners in gas chromatography. [Link]
-
Johnson, K. J., et al. (2015). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Journal of Chromatography A, 1394, 154-158. [Link]
-
Agilent Technologies. (2012). Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. Technical Overview. [Link]
-
SilcoTek Corporation. An Evaluation of Inlet Liner Deactivation Surfaces for a Wide Range of Analytes. [Link]
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Bishop, R. W., et al. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. ACS Omega. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. agilent.com [agilent.com]
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- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. web.vscht.cz [web.vscht.cz]
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- 9. Fast gas chromatography analysis of N-carbamates with cold on-column injection. | Semantic Scholar [semanticscholar.org]
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- 12. Use of a deactivated PTV injector liner and GCMS/MS for the quantitative determination of multiple pesticide residues in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Toxicological Assessment of Aldicarb Oxime, Aldicarb Sulfoxide, and Aldicarb Sulfone
This guide provides an in-depth comparative analysis of the acute toxicity of the carbamate pesticide aldicarb and its primary oxidative and hydrolytic metabolites: aldicarb sulfoxide, aldicarb sulfone, and aldicarb oxime. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes key toxicological data, elucidates the underlying mechanisms of action, and presents detailed experimental protocols for empirical validation.
Introduction: The Metabolic Transformation and Toxicological Significance of Aldicarb
Aldicarb, chemically known as 2-methyl-2-(methylthio)propionaldehyde-O-methylcarbamoyloxime, is a potent, systemic carbamate insecticide, nematicide, and acaricide.[1][2] Its high acute toxicity is a subject of significant environmental and health concern.[3][4] Upon entering a biological system or the environment, aldicarb undergoes rapid metabolic transformation. The primary pathway involves the oxidation of the sulfur atom, first yielding aldicarb sulfoxide and subsequently the more stable aldicarb sulfone.[5][6] Hydrolysis of the carbamate ester bond can also occur, leading to the formation of this compound.[7][8]
These metabolites are not mere degradation products; they possess distinct toxicological profiles. Understanding the relative toxicity of the parent compound versus its metabolites is critical for accurate risk assessment, as exposure often involves a mixture of these chemical species.[5] This guide will dissect the toxicological differences between these compounds, grounded in quantitative data and mechanistic insights.
Comparative Acute Oral Toxicity
The most common metric for comparing acute toxicity is the median lethal dose (LD50), the dose required to be fatal to 50% of a test population.[9] The oral LD50 values in rats clearly demonstrate a significant toxicity differential among aldicarb and its metabolites. Aldicarb and its initial metabolite, aldicarb sulfoxide, exhibit exceptionally high acute toxicity. In contrast, further oxidation to aldicarb sulfone or hydrolysis to this compound results in a dramatic reduction in toxicity.
| Compound | Chemical Structure | Oral LD50 in Rats (mg/kg) | Relative Toxicity |
| Aldicarb | CNC(=O)O/N=C/C(C)(C)SC | 0.46 - 1.13[8][10][11] | Very High |
| Aldicarb Sulfoxide | CNC(=O)O/N=C/C(C)(C)S(=O)C | 0.49 - 1.13[8][12] | Very High |
| Aldicarb Sulfone | CNC(=O)O/N=C/C(C)(C)S(=O)(=O)C | 20 - 38[8][12] | Moderate |
| This compound | HO/N=C/C(C)(C)SC | ~2380[8] | Very Low |
Data compiled from studies in rats, typically using corn oil as a vehicle. The range for aldicarb reflects variations reported across different studies.
The data unequivocally shows that aldicarb sulfoxide retains a toxicity comparable to the parent aldicarb. However, aldicarb sulfone is approximately 20 to 80 times less toxic than aldicarb and aldicarb sulfoxide. This compound is markedly less toxic, with an LD50 value several orders of magnitude higher.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for aldicarb and its active metabolites is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3] AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.[13]
By inhibiting AChE, these carbamate compounds cause an accumulation of ACh in the synaptic cleft. This leads to excessive and prolonged stimulation of muscarinic and nicotinic receptors, resulting in the clinical signs of cholinergic crisis: weakness, blurred vision, headache, nausea, excessive salivation, tremors, and, at high doses, paralysis of the respiratory system and death.[2][14]
The interaction is one of reversible carbamoylation of the serine hydroxyl group at the active site of AChE.[1][5] Unlike organophosphates, which cause nearly irreversible phosphorylation, the carbamate-enzyme complex is relatively unstable, allowing for spontaneous reactivation of the enzyme.[6][10] This reversibility accounts for the typically rapid onset and subsidence of symptoms in non-lethal poisonings.[1]
The key to the high toxicity of aldicarb and aldicarb sulfoxide lies in their molecular structure, which mimics that of acetylcholine, allowing for a high affinity to the active site of AChE.[2] The significant drop in toxicity observed with aldicarb sulfone and the near-absence of toxicity in this compound are directly related to their reduced ability to effectively bind to and inhibit the enzyme.
Caption: Metabolic pathway of aldicarb and its inhibitory effect on acetylcholinesterase.
Experimental Protocols
To ensure scientific integrity, the protocols described below are foundational methodologies for assessing acute toxicity and the primary mechanism of action.
Protocol for Determination of Acute Oral Toxicity (LD50)
This protocol is a generalized methodology based on established guidelines for determining the median lethal dose.[9][15] The Up-and-Down Procedure (UDP) is a modern alternative that can significantly reduce the number of animals used.[16]
Objective: To determine the single dose of a substance that causes mortality in 50% of a group of test animals within a specified timeframe.
Materials:
-
Test animals: Wistar or Sprague-Dawley rats (typically one sex, fasted for ~18 hours prior to dosing).[15][16]
-
Test substances: this compound, aldicarb sulfoxide, aldicarb sulfone.
-
Vehicle: Corn oil or an appropriate solvent.
-
Oral gavage needles.
-
Syringes.
-
Animal cages and appropriate housing.
Methodology:
-
Dose Range Finding (Sighting Study): Administer doses to single animals sequentially to approximate the range of toxicity. Start with a dose expected to be non-lethal and increase by a set factor (e.g., 3.2x) for each subsequent animal until mortality is observed. This minimizes animal use while identifying the critical dose range.
-
Main Study - Dose Preparation: Prepare a series of graded doses of the test substance in the vehicle. Concentrations should be calculated to deliver the desired mg/kg dose in a consistent volume (e.g., 1 mL/100 g body weight).[15]
-
Animal Dosing:
-
Weigh each fasted animal to determine the precise volume of the dose solution to be administered.
-
Administer the calculated dose orally via gavage.
-
House animals individually or in small groups post-dosing.
-
-
Observation:
-
Observe animals continuously for the first few hours post-dosing for clinical signs of toxicity (e.g., tremors, convulsions, salivation, lethargy).
-
Record observations systematically at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) and then daily for up to 14 days.
-
Record the time of death for any mortalities.
-
-
Data Analysis:
-
Record the number of animals that died at each dose level within 24 hours.
-
Calculate the LD50 value using a recognized statistical method, such as Probit Analysis, which plots the percentage of mortality (converted to probits) against the logarithm of the dose.[10][15] The LD50 is the dose corresponding to a probit value of 5.0.
-
Caption: Workflow for determining the acute oral LD50 of a test compound.
Protocol for In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the colorimetric method developed by Ellman, which is a standard high-throughput screening assay for AChE inhibitors.[13][17]
Objective: To quantify the inhibitory potential of a compound on AChE activity by measuring the reduction in the rate of substrate hydrolysis.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[18] The rate of color formation is directly proportional to AChE activity.
Materials:
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
Purified AChE (e.g., from electric eel or recombinant human).
-
Test compounds (Aldicarb, Sulfoxide, Sulfone, Oxime) dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate buffer (pH 7.5-8.0).
-
DTNB solution.
-
Acetylthiocholine iodide (ATCh) solution.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer. Ensure the final solvent concentration is low (<1%) to avoid affecting enzyme activity.
-
Prepare working solutions of DTNB and ATCh in phosphate buffer. These should be prepared fresh.[17]
-
-
Assay Plate Setup (per well):
-
Add 25 µL of phosphate buffer.
-
Add 25 µL of the test compound dilution (or buffer for control wells).
-
Add 25 µL of the AChE enzyme solution. For blank wells (no enzyme activity), add 25 µL of buffer instead.
-
Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the DTNB solution to all wells.
-
Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for an in vitro acetylcholinesterase (AChE) inhibition assay.
Conclusion
The acute toxicity of aldicarb is profoundly influenced by its metabolic fate. The initial oxidation product, aldicarb sulfoxide , is a potent acetylcholinesterase inhibitor with an acute oral toxicity comparable to the parent compound. Further oxidation to aldicarb sulfone significantly diminishes this toxicity, and hydrolysis to This compound results in a compound with very low acute toxicity. This hierarchy is directly linked to their respective abilities to carbamoylate and inhibit the acetylcholinesterase enzyme. This comparative guide underscores the necessity of considering metabolic activation and deactivation pathways in toxicological risk assessment for environmental and human health. The provided protocols offer a robust framework for the empirical validation of these findings.
References
-
Title: Aldicarb in Drinking-water Source: World Health Organization (WHO) URL: [Link]
-
Title: The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review Source: PubMed URL: [Link]
-
Title: Organoleptic assessment and median lethal dose determination of oral aldicarb in rats Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Aldicarb ChemicalWatch Factsheet Source: Beyond Pesticides URL: [Link]
-
Title: Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides Source: NCBI Bookshelf URL: [Link]
-
Title: Aldicarb - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry Source: PubMed URL: [Link]
-
Title: Extraction of Aldicarb and Its Metabolites from Excreta and Gastrointestinal Tissue Source: ACS Publications URL: [Link]
-
Title: 19 ALDICARB (117) EXPLANATION Source: Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: Suborganismic and organismic effects of aldicarb and its metabolite aldicarb-sulfoxide to the zebrafish embryo (Danio rerio) Source: PubMed URL: [Link]
-
Title: Understanding Pesticide Toxicity Source: Virginia Cooperative Extension URL: [Link]
-
Title: [Determination of aldicarb and its metabolites in peanuts by high performance liquid chromatography-linear ion trap triple stage mass spectrometry] Source: PubMed URL: [Link]
-
Title: Review of Aldicarb - Final Report - Toxicology Assessment Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]
-
Title: In vivo acetylcholinesterase inhibition, metabolism, and toxicokinetics of aldicarb in channel catfish: role of biotransformation in acute toxicity Source: PubMed URL: [Link]
-
Title: Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy Source: The Permanente Journal URL: [Link]
-
Title: ALDICARB - Rotterdam Convention Source: Rotterdam Convention URL: [Link]
-
Title: Organoleptic assessment and median lethal dose determination of oral aldicarb in rats Source: Annals of the New York Academy of Sciences URL: [Link]
-
Title: Review of Aldicarb - Final Report - SUMMARY Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]
-
Title: Effect of the carbamate "aldicarb" on acetyl cholinesterase extracted from whole and different parts of rat brain (in vitro and in vivo studies) Source: PubMed URL: [Link]
-
Title: In Vivo Acetylcholinesterase Inhibition, Metabolism, and Toxicokinetics of Aldicarb in Channel Catfish: Role of Biotransformation in Acute Toxicity Source: ResearchGate URL: [Link]
-
Title: Subchronic oral toxicity study of Aldicarb sulfoxide in Sprague-Dawley rats Source: bioRxiv URL: [Link]
-
Title: Effective alternative methods of LD50 help to save number of experimental animals Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone Source: EPA NEPIC URL: [Link]
-
Title: EXTOXNET PIP - ALDICARB Source: Oregon State University URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PubMed Central URL: [Link]
-
Title: Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat Source: PubMed Central URL: [Link]
-
Title: Acute Toxicity Tests LD50 (LC50) Determinations and Alternatives Source: ECETOC URL: [Link]
-
Title: Alternative Methods for the Median Lethal Dose (LD50) Test: The Up-and-Down Procedure for Acute Oral Toxicity Source: ILAR Journal | Oxford Academic URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160) Source: Assay Genie URL: [Link]
-
Title: Acetylcholinesterase Inhibition Assay (Tick or Eel) Source: Attogene URL: [Link]
-
Title: Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay Source: Protocols.io URL: [Link]
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A Comparative Guide to Method Validation for the Analysis of Aldicarb Oxime in Food
This guide provides an in-depth comparison of validated analytical methods for the determination of Aldicarb and its toxic metabolite, Aldicarb oxime, in various food matrices. The selection of a robust and reliable analytical method is paramount for ensuring food safety and regulatory compliance. This document delves into the nuances of prevalent techniques, offering supporting experimental data and explaining the rationale behind specific methodological choices.
Aldicarb, a carbamate insecticide, is effective but poses significant health risks due to its high toxicity.[1][2] Its primary metabolites, Aldicarb sulfoxide and Aldicarb sulfone (collectively referred to as this compound for the purpose of this guide), are also of toxicological concern.[3] Therefore, sensitive and accurate analytical methods are crucial for their detection in food products.
Core Analytical Techniques: A Head-to-Head Comparison
The two most widely employed techniques for this compound analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence or UV detection. Gas Chromatography (GC) methods are less common for the direct analysis of these thermally labile compounds.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for pesticide residue analysis due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation.
Principle: This technique separates compounds using liquid chromatography, followed by ionization and detection using a tandem mass spectrometer. The mass spectrometer filters ions based on their mass-to-charge ratio, fragments them, and then detects the resulting fragment ions, providing a highly specific fingerprint for the target analyte.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation approach widely adopted for multi-residue pesticide analysis in food.[6][7][8][9]
Step-by-Step Methodology:
-
Sample Homogenization: A representative 10-15 g portion of the food sample is homogenized. For certain matrices, cryogenic grinding can be employed to prevent degradation.[9]
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (often containing 1% acetic acid). The tube is shaken vigorously.[6][7]
-
Salting-Out Liquid-Liquid Partitioning: Magnesium sulfate (MgSO₄) and sodium acetate (NaOAc) or sodium chloride (NaCl) are added to induce phase separation and drive the pesticides into the acetonitrile layer.[6][10] The mixture is centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a clean tube containing a mixture of sorbents. Common sorbents for Aldicarb analysis include primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids.[6] The tube is vortexed and centrifuged.
-
Analysis: The final extract is diluted and injected into the LC-MS/MS system.
Causality Behind Experimental Choices:
-
Acetonitrile: Chosen for its ability to efficiently extract a wide range of pesticides, including the polar this compound, while minimizing the co-extraction of lipids from fatty matrices.
-
PSA Sorbent: Effectively removes matrix components like organic acids, sugars, and some pigments that can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect.[11][12][13]
-
C18 Sorbent: Ideal for removing non-polar interferences such as lipids, which are prevalent in many food samples.
Caption: LC-MS/MS workflow for this compound analysis.
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization
This is a more traditional but still widely used method, particularly for routine monitoring.
Principle: The method involves separating Aldicarb and its metabolites on an HPLC column. After separation, the column effluent is mixed with a reagent that converts the non-fluorescent carbamates into fluorescent derivatives. These derivatives are then detected by a fluorescence detector.[3][10][14]
Step-by-Step Methodology:
-
Sample Preparation: Extraction and cleanup are similar to the initial steps of the QuEChERS protocol, often involving solvent extraction (e.g., with methanol or acetone) followed by liquid-liquid partitioning and solid-phase extraction (SPE) cleanup using cartridges like Florisil or aminopropyl.[10][14][15]
-
HPLC Separation: The cleaned extract is injected into an HPLC system, typically equipped with a C18 reversed-phase column.[14][16]
-
Post-Column Derivatization: The column eluent is passed through a reaction coil where it is hydrolyzed with a strong base (e.g., NaOH) at an elevated temperature to form methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[3]
-
Fluorescence Detection: The fluorescent derivative is detected by a fluorescence detector set at appropriate excitation and emission wavelengths.
Causality Behind Experimental Choices:
-
Post-Column Derivatization: Aldicarb and its metabolites lack native fluorescence. The derivatization step is essential to convert them into compounds that can be detected with high sensitivity by a fluorescence detector. This approach enhances selectivity as only compounds that form fluorescent derivatives under these specific conditions will be detected.
-
C18 Column: Provides good separation for the moderately polar Aldicarb and its metabolites from other matrix components based on their hydrophobic/hydrophilic properties.
Caption: HPLC-FLD workflow for this compound analysis.
Performance Comparison: LC-MS/MS vs. HPLC-FLD
The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or confirmatory data.
| Parameter | LC-MS/MS | HPLC-FLD/UV | Rationale & Justification |
| Limit of Detection (LOD) | 0.05 - 1 µg/L[17] | 1 - 4 µg/kg[14] | LC-MS/MS offers superior sensitivity due to the low background noise and high specificity of mass detection. |
| Limit of Quantification (LOQ) | 0.1 - 2 µg/L[17] | 0.5 - 5 µg/kg | The higher signal-to-noise ratio in LC-MS/MS allows for more reliable quantification at lower concentrations. |
| Linearity (r²) | >0.99 | >0.99 | Both techniques can achieve excellent linearity over a defined concentration range. |
| Accuracy (Recovery %) | 70-120% | 60-103%[14] | Both methods provide acceptable recoveries as per regulatory guidelines (e.g., SANTE).[18][19][20][21] |
| Precision (RSD %) | <15% | <20% | LC-MS/MS generally exhibits better precision due to the robustness of the detection system. |
| Matrix Effects | High potential | Low potential | LC-MS/MS is more susceptible to ion suppression or enhancement from co-eluting matrix components.[11][12][13] |
| Confirmation Capability | High | Low | MS/MS provides structural information (fragment ions), offering unequivocal identification. HPLC-FLD relies on retention time, which is less specific. |
| Throughput | High | Moderate | LC-MS/MS methods with minimal sample cleanup like QuEChERS allow for higher sample throughput. |
| Cost & Complexity | High | Moderate | LC-MS/MS instrumentation is more expensive to purchase and maintain, and requires more specialized expertise. |
Regulatory Framework and Validation Standards
Method validation must be performed in accordance with internationally recognized guidelines to ensure the reliability and comparability of data. Key regulatory documents include:
-
SANTE/SANCO Guidelines: The European Commission's guidance documents on analytical quality control and method validation procedures for pesticide residue analysis in food and feed are widely followed.[18][19][20][21]
-
AOAC International: Provides Official Methods of Analysis (OMA) that are globally recognized standards.[22][23][24]
-
U.S. EPA Methods: The Environmental Protection Agency has published methods for the analysis of Aldicarb in water, which can be adapted for food matrices.[25][26][27]
Validation parameters that must be assessed include selectivity, linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Conclusion and Recommendations
For laboratories requiring high sensitivity, definitive confirmation, and high throughput for the analysis of this compound in a variety of food matrices, LC-MS/MS coupled with QuEChERS sample preparation is the recommended method. Its superior performance in terms of sensitivity and specificity outweighs the higher initial investment and the need to manage matrix effects through strategies like matrix-matched calibration or the use of isotopically labeled internal standards.
HPLC with post-column derivatization and fluorescence detection remains a viable and cost-effective alternative , particularly for quality control laboratories that analyze a limited number of matrices and where the utmost sensitivity is not the primary driver. It is a robust and well-established technique that can provide reliable quantitative data when properly validated.
Ultimately, the choice of method should be based on a thorough evaluation of the laboratory's specific needs, resources, and the regulatory requirements of the target market.
References
-
European Union Reference Laboratories for Residues of Pesticides. (2024). DG-SANTE Guidance Documents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2001). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. Retrieved from [Link]
-
Amadeo R. Fernández-Alba, et al. (2017). EU Document on Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed - An Update. ResearchGate. Retrieved from [Link]
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European Commission. (2021). Publication of a new guidance document on analytical methods (SANTE/2020/12830, Rev.1). Retrieved from [Link]
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European Commission. Guidelines - Maximum Residue levels. Retrieved from [Link]
-
Tsumura, Y., Ujita, K., Nakamura, Y., Tonogai, Y., & Ito, Y. (1994). Simultaneous Determination of Aldicarb, Ethiofencarb, Methiocarb and Their Oxidized Metabolites in Grains, Fruits and Vegetables by High Performance Liquid Chromatography. Journal of Food Protection, 57(11), 1001-1006. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Aldicarb (PC 098301) MRID 49515901, 49515902. Retrieved from [Link]
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C. M. Reddy, et al. (2015). QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. Bioanalysis. Retrieved from [Link]
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European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Retrieved from [Link]
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A. Garrido Frenich, et al. (2000). Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
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Agilent Technologies. (2012). EPA Method 538. Retrieved from [Link]
-
Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry, 56(7), 1281-1284. Retrieved from [Link]
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Tsumura, Y., Ujita, K., Nakamura, Y., Tonogai, Y., & Ito, Y. (1995). Simultaneous Determination of Aldicarb, Ethiofencarb, Methiocarb and Their Oxidized Metabolites in Grains, Fruits and Vegetables by High Performance Liquid Chromatography. Journal of Food Protection. Retrieved from [Link]
-
ASTM International. (2023). D7645 Standard Test Method for Determination of Aldicarb, Aldicarb Sulfone, Aldicarb Sulfoxide, Carbofuran, Methomyl, Oxamyl, and Thiofanox in Water by Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]
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Lehotay, S. J., & Mastovska, K. (2005). Evaluation of two fast and easy methods for pesticide residue analysis in fatty food matrixes. Journal of AOAC International. Retrieved from [Link]
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Journal of AOAC International. (1991). Volume 74, No. 3. Retrieved from [Link]
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U.S. Environmental Protection Agency. Method 531 Measurement Of N-methyl Carbamoyloximes And N-methyl Carbamates In Drinking Water By Direct Aqueous Injection Hplc With Post Column Derivatization. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (1995). 19 ALDICARB (117) EXPLANATION. Retrieved from [Link]
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Trehy, M. L., Yost, R. A., & McCreary, J. J. (1984). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry. Retrieved from [Link]
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Koc, F., Yiğit, Y., Das, Y. K., & Yaralı, C. (2008). Determination of Aldicarb, Propoxur, Carbofuran, Carbaryl and Methiocarb Residues in Honey by HPLC with Post-column Derivatization and Fluorescence Detection after Elution from a Florisil Column. Journal of Food and Drug Analysis, 16(4). Retrieved from [Link]
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D. T. T. T. Tran, et al. (2018). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria. Retrieved from [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. Aldicarb. PubChem Compound Database. Retrieved from [Link]
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Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Retrieved from [Link]
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Cole-Parmer. (2023). The QuEChERS Workflow for Pesticide Residue Analysis. Retrieved from [Link]
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Occupational Safety and Health Administration. Aldicarb (Temik). Retrieved from [Link]
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W. M. T. M. Wan-Daud, et al. (2023). LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF CARBAMATE PESTICIDES IN VEGETABLES. Acta Scientiarum Polonorum, Technologia Alimentaria. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2015). Analytical method for aldicarb in Temik 15G in soil Reports. Retrieved from [Link]
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J. Wang, et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules. Retrieved from [Link]
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W. Li, et al. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Retrieved from [Link]
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Ingenieria Analitica Sl. Analysis of Aldicarb, Methomyl, and Methiocarb by GC/PFPD in Under Five Minutes! Retrieved from [Link]
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Waters Corporation. (2005). Multi-Residue Pesticide Analysis of Food Matrices using GC/MS/MS and LC/MS/MS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Studies of Aldicarb Oxime Analytical Methods
This guide provides an in-depth comparison of analytical methodologies for the determination of Aldicarb oxime, a primary metabolite of the N-methylcarbamate pesticide Aldicarb. As researchers, scientists, and drug development professionals, the accuracy and reproducibility of analytical data are paramount. This document is structured to provide not only a comparative overview of available methods but also to delve into the causal relationships behind experimental choices, ensuring a robust understanding of method validation through the lens of inter-laboratory comparison.
The Critical Role of Inter-laboratory Studies for this compound Analysis
Aldicarb and its toxic metabolites, including Aldicarb sulfoxide and Aldicarb sulfone, are potent acetylcholinesterase inhibitors.[1] The accurate quantification of these residues, including the non-carbamate metabolite this compound, in various matrices such as food, water, and biological tissues is crucial for regulatory compliance, food safety, and toxicological studies.[1][2]
Inter-laboratory studies, also known as proficiency tests (PTs) or round-robin studies, are the cornerstone of method validation. They provide an objective assessment of a method's performance across multiple laboratories, highlighting its robustness, reproducibility, and any potential biases. For a thermally labile compound like Aldicarb and its metabolites, which can be challenging to analyze, inter-laboratory validation is indispensable for establishing a reliable and standardized analytical approach.[3]
Comparative Analysis of Key Analytical Methodologies
The two primary analytical techniques employed for the determination of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the analysis of pesticide residues, including Aldicarb and its metabolites.[4][5] Its high selectivity and sensitivity allow for the direct analysis of thermally labile compounds without the need for derivatization, which is often required in GC.
Causality Behind Experimental Choices:
-
Chromatography: Reversed-phase chromatography, typically with a C18 column, is the preferred mode of separation. This choice is dictated by the polarity of this compound. The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[6][7]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of N-methylcarbamates and their metabolites. This is because the molecular structure of these compounds allows for efficient protonation, leading to the formation of a strong [M+H]⁺ ion.[6]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides exceptional selectivity through Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high degree of specificity minimizes the potential for matrix interference, which is a significant challenge in complex samples like food and biological tissues.[6][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common for the direct analysis of intact carbamates due to their thermal instability, GC-MS can be employed, particularly for the analysis of degradation products like Aldicarb nitrile.[3] For the analysis of this compound itself, derivatization is often necessary to improve volatility and thermal stability.
Causality Behind Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique used to increase the volatility of polar compounds like this compound, making them amenable to GC analysis.
-
Injection: The use of a split/splitless injector is common. A splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.
-
Column: A non-polar or mid-polar capillary column is typically used for the separation of the derivatized analytes.
-
Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS, providing characteristic fragmentation patterns that can be used for identification.
Sample Preparation: The QuEChERS Revolution
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the standard for sample preparation in pesticide residue analysis.[9][10][11] It offers significant advantages over traditional liquid-liquid extraction and solid-phase extraction (SPE) methods, including higher sample throughput, lower solvent consumption, and excellent recoveries for a wide range of analytes.
There are several variations of the QuEChERS method, with the most common being the original unbuffered method, the AOAC Official Method 2007.01 (acetate-buffered), and the European EN 15662 method (citrate-buffered).[9][10] The choice of buffering is crucial for pH-dependent pesticides to ensure good recoveries. The acetate-buffered version has shown advantages for certain pesticides.[9][10]
A miniaturized QuEChERS approach has also been successfully applied to smaller sample sizes, such as those encountered in clinical and toxicological testing.[7]
Inter-laboratory Performance Data: A Comparative Overview
Direct inter-laboratory study data specifically for this compound is limited in the public domain. However, we can draw valuable insights from independent laboratory validations and proficiency tests for Aldicarb and its other metabolites.
An independent laboratory validation of an LC-MS/MS method for Aldicarb, Aldicarb sulfone, and Aldicarb sulfoxide in water provides a direct comparison of method performance between two laboratories.[6]
Table 1: Inter-laboratory Comparison of an LC-MS/MS Method for Aldicarb and its Metabolites in Water [6]
| Analyte | Laboratory | Fortification Level (µg/L) | Mean Recovery (%) | RSD (%) |
| Aldicarb | Originating | 0.1 (LOQ) | 100-106 | ≤20 |
| Validating | 0.1 (LOQ) | 102-105 | ≤20 | |
| Aldicarb sulfone | Originating | 0.1 (LOQ) | 93.4-106 | ≤20 |
| Validating | 0.1 (LOQ) | 101-109 | ≤20 | |
| Aldicarb sulfoxide | Originating | 0.1 (LOQ) | 93.5-106 | ≤20 |
| Validating | 0.1 (LOQ) | 103-107 | ≤20 |
Data synthesized from the Environmental Protection Agency's review of an independent laboratory validation.[6]
The data demonstrates excellent agreement between the two laboratories, with mean recoveries well within the acceptable range of 70-120% and relative standard deviations (RSDs) below 20%, indicating the method is both repeatable and reproducible.[6]
For broader context, typical performance data from proficiency tests for carbamates in food matrices provide a benchmark for what is achievable.
Table 2: Typical Performance Data for Carbamate Analysis in Fruits and Vegetables from Proficiency Tests
| Performance Parameter | Target Value/Range | Analytical Technique |
| Average Recovery (%) | 70 - 120% | LC-MS/MS |
| Repeatability (RSDr) (%) | < 15% | LC-MS/MS |
| Reproducibility (RSDR) (%) | < 25% | LC-MS/MS |
| Limit of Quantification (LOQ) (mg/kg) | ≤ 0.01 | LC-MS/MS |
These values serve as a general guide for laboratories to assess their performance in carbamate analysis.
Experimental Protocols
Detailed Protocol: QuEChERS Sample Preparation for this compound in a Food Matrix (Adapted from AOAC Official Method 2007.01)[9][10]
-
Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of acetonitrile with 1% acetic acid.
-
Salting-Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥1500 rcf for 1 minute.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing magnesium sulfate and a primary secondary amine (PSA) sorbent.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at ≥1500 rcf for 1 minute.
-
Final Extract: The supernatant is ready for LC-MS/MS analysis.
Detailed Protocol: LC-MS/MS Analysis of this compound
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other matrix components and analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: ESI in positive ion mode.
-
MRM Transitions: Monitor at least two MRM transitions for this compound for confirmation.
Visualization of Workflows
Caption: Workflow of an inter-laboratory study for this compound analysis.
Caption: QuEChERS extraction and LC-MS/MS analysis workflow.
Conclusion
For any laboratory involved in the analysis of Aldicarb residues, participation in proficiency testing schemes is highly recommended to ensure the ongoing quality and comparability of their results. This guide serves as a foundational resource for understanding the critical parameters of method selection and validation, empowering researchers to generate accurate and defensible data.
References
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- Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. (2010).
-
QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. (2015). Analytical Methods. Available at: [Link]
- 19 ALDICARB (117) EXPLANATION.
- Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry.
- Aldicarb (Temik).
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Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. (1991). NCBI. Available at: [Link]
- Analytical method for aldicarb in Temik 15G in soil Reports: ECM: EPA MRID No. (2015).
- Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables.
- Aldicarb (Pesticide residues in food: 1992 evalu
-
Comparison of QuEChERS official methodologies for the analysis of pesticide residues on Colombian fruit by GC-MS. (2014). PubMed. Available at: [Link]
- Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. (2019). University of Pretoria.
-
Determination of Aldicarb, Carbofuran and Methamidophos in Blood Derived from Forensic Cases through Liquid Chromatography with Electrospray Ionization and Tandem Mass Spectrometry (LC-MS-MS). (2022). PubMed. Available at: [Link]
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Aldicarb. (1991). IARC Publications. Available at: [Link]
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A Researcher's Guide to Sourcing Certified Reference Materials for Aldicarb Oxime Analysis
An In-Depth Comparison for Ensuring Analytical Accuracy in Environmental and Food Safety Testing
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This is particularly true in the analysis of pesticide residues like Aldicarb oxime, a toxic degradation product of the carbamate insecticide Aldicarb. The use of high-quality Certified Reference Materials (CRMs) is the cornerstone of generating defensible data, ensuring method validity, and complying with regulatory standards. This guide provides a comprehensive comparison of commercially available this compound CRMs, offering insights into their certification, supporting data, and practical application in analytical workflows.
The Critical Role of CRMs in this compound Analysis
Aldicarb and its principal toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, are potent cholinesterase inhibitors.[1] this compound, a precursor in the synthesis of aldicarb and also a potential degradation product, must be accurately quantified in various matrices such as soil, water, and agricultural products to assess environmental contamination and ensure food safety.
Certified Reference Materials provide a known and stable benchmark for analytical measurements. Their use is essential for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.
-
Instrument Calibration: Creating accurate calibration curves to ensure the instrument's response is proportional to the analyte concentration.
-
Quality Control: Regularly verifying the ongoing performance of an analytical method to ensure the reliability of results.
-
Traceability: Ensuring that measurement results are traceable to a recognized national or international standard.[2]
The quality of analytical results in pesticide residue analysis can be effectively evaluated using matrix CRMs and proficiency testing.[3][4] The use of CRMs is particularly important because the behavior of analytes in these materials is more similar to that in actual samples compared to simple spiked samples.[3][5]
Comparison of Commercially Available this compound CRMs
Several reputable suppliers offer this compound CRMs. The following table summarizes the key specifications of readily available products to aid in the selection process.
| Supplier | Product Name/Number | CAS Number | Purity/Concentration | Format | Certification/Accreditation | Storage Temperature |
| LGC Standards | Aldicarb-oxime / DRE-C10079500 | 1646-75-9 | Not specified, sold as 25 mg | Neat | ISO 17025 | -18°C |
| A Chemtek | This compound / MSK161472 | 1646-75-9 | 99.9+% | Oily liquid | Not specified | -20±5°C |
| AnalytiChem | This compound / MET-11044A-10MG | 1646-75-9 | Not specified, sold as 10 mg | Not specified | ISO 17034, ISO/IEC 17025, ISO 9001 | Not specified |
| CATO | Aldicarb-oxime / CCPD101998 | 1646-75-9 | Not specified | Not specified | Not specified | Room Temp |
Note: Purity and certified values with uncertainties are typically provided on the Certificate of Analysis (CoA), which should be requested from the supplier.
In-Depth Look at Supplier Offerings
LGC Standards: LGC provides Aldicarb-oxime as a neat material, characterized under their ISO 17025 accreditation.[6][7] This accreditation ensures the competency of their testing and calibration laboratories, lending a high degree of confidence to the material's quality.[6] Their product is intended for use in environmental testing to adhere to changing regulations.[7]
A Chemtek: A Chemtek offers this compound with a stated purity of over 99.9% in an oily liquid form.[8] While specific ISO accreditations are not listed on the product page, they emphasize their experience in producing organic reference materials and offer to provide a Certificate of Analysis upon request.[8]
AnalytiChem: AnalytiChem, through its acquisition of Chem Service, provides this compound as part of its extensive portfolio of reference materials.[9] Their products are manufactured under ISO 17034, ISO/IEC 17025, and ISO 9001 certifications, indicating a robust quality management system for the production of reference materials.[9] They state that over 95% of their neat standards have a purity of 98% or greater.[9]
CATO: CATO offers Aldicarb-oxime for analytical testing, highlighting its use for achieving reliable experimental results.[10] Further details regarding certification and purity would need to be obtained directly from the supplier.
Experimental Workflow for this compound Analysis using LC-MS/MS
The analysis of this compound is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. The following is a generalized workflow that can be adapted for various matrices.
Caption: A typical experimental workflow for the analysis of this compound using LC-MS/MS.
Detailed Protocol:
-
Preparation of CRM Stock and Working Solutions:
-
Accurately weigh the neat this compound CRM and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of working standards for generating a calibration curve. The concentration range should bracket the expected concentration of this compound in the samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (QuEChERS Method - a common example):
-
Weigh a homogenized sample (e.g., 10 g of fruit or vegetable tissue) into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (primary secondary amine) to remove interferences.
-
Centrifuge and collect the supernatant.
-
The final extract is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common for this compound.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification and confirmation. For this compound (Molecular Weight: 133.21 g/mol ), potential transitions would need to be optimized on the specific instrument.
-
-
Data Interpretation and Quality Assurance
The concentration of this compound in the samples is determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the CRMs. The inclusion of QC samples at different concentrations helps to ensure the accuracy and precision of the analytical run. The results should fall within the laboratory's established acceptance criteria.
The choice of a CRM provider should be based on the level of certification required for the specific application. For regulatory compliance and applications requiring the highest level of accuracy and traceability, CRMs from suppliers with ISO 17034 and ISO/IEC 17025 accreditation are highly recommended. For research and development purposes, a well-characterized reference material with a detailed Certificate of Analysis may be sufficient.
Conclusion
The selection of an appropriate Certified Reference Material for this compound is a critical step in ensuring the validity of analytical data in environmental and food safety testing. By carefully considering the supplier's accreditations, the information provided on the Certificate of Analysis, and the specific requirements of the analytical method, researchers can confidently choose a CRM that will underpin the accuracy and reliability of their results. This guide serves as a starting point for navigating the available options and implementing a robust analytical workflow for the determination of this important pesticide metabolite.
References
-
Takatsu, A., & Matsuyama, T. (2020). Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. Analytical and Bioanalytical Chemistry, 412(24), 5967–5975. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9570071, Aldicarb. [Link]
-
AnalytiChem. Pesticide and Metabolite Standards Catalog. [Link]
-
CATO. 1646-75-9 | Aldicarb-oxime. [Link]
-
CRM LABSTANDARD. Aldicarb. [Link]
-
Y. Inagaki, et al. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. [Link]
-
Numata, M., et al. (2009). Development of Certified Reference Material for Quantification of Two Pesticides in Brown Rice. Journal of Agricultural and Food Chemistry, 57(18), 8250–8255. [Link]
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-
Occupational Safety and Health Administration. Aldicarb (Temik). [Link]
-
ResearchGate. Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. [Link]
-
Quality Pathshala. (2024, February 29). The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. [Link]
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National Institute of Standards and Technology. Aldicarb. [Link]
-
Food and Agriculture Organization of the United Nations. ALDICARB (117) EXPLANATION. [Link]
-
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A Comparative Analysis of Aldicarb and Its Primary Metabolites: Aldicarb Sulfoxide and Aldicarb Sulfone
This guide provides a detailed comparative analysis of the carbamate insecticide Aldicarb and its two principal oxidative metabolites, Aldicarb sulfoxide and Aldicarb sulfone. For researchers, toxicologists, and environmental scientists, understanding the distinct yet related properties of these three compounds is critical. The parent compound, Aldicarb, is rarely detected in environmental or biological samples due to its rapid metabolism.[1][2] Consequently, toxicological risk assessment and environmental monitoring must focus on the combined presence of Aldicarb and its more persistent and equally toxic metabolites. This document delves into their comparative toxicity, metabolic pathways, environmental fate, and the analytical methodologies required for their accurate quantification.
Metabolic Transformation: The Genesis of Aldicarb's Toxic Legacy
Aldicarb, a potent N-methylcarbamate insecticide, undergoes rapid metabolic transformation in both biological systems and the environment.[3][4] The primary pathway is thiooxidation, a two-step process that converts the parent Aldicarb into its sulfoxide and sulfone analogs.[5]
-
Step 1: Oxidation to Aldicarb Sulfoxide: Aldicarb is rapidly oxidized at its sulfur atom to form Aldicarb sulfoxide. This conversion is so swift that the metabolism of Aldicarb is largely dependent on the fate of this initial metabolite.[1]
-
Step 2: Oxidation to Aldicarb Sulfone: Aldicarb sulfoxide is then more slowly oxidized to form Aldicarb sulfone.[2][5]
Both of these metabolites retain the carbamate moiety responsible for cholinesterase inhibition, making them toxicologically significant.[5][6] Hydrolysis of the carbamate ester bond in all three compounds leads to the formation of corresponding oximes and nitriles, which are significantly less toxic and represent a detoxification pathway.[5][7]
Caption: Metabolic pathway of Aldicarb to its primary toxic metabolites.
Comparative Physicochemical and Toxicological Properties
The structural modifications during metabolism significantly alter the physicochemical properties of these compounds, which in turn influences their environmental mobility and toxicological profiles. Aldicarb sulfoxide and sulfone are more polar and water-soluble than the parent compound, contributing to their potential for leaching into groundwater.[5][8]
Table 1: Comparative Physicochemical and Toxicity Data
| Property | Aldicarb | Aldicarb Sulfoxide | Aldicarb Sulfone |
| Chemical Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₃S | C₇H₁₄N₂O₄S |
| Molar Mass | 190.27 g/mol [7] | 206.27 g/mol | 222.27 g/mol |
| Water Solubility | 4,930 - 6,000 mg/L[7][9] | Highly Soluble[10][11] | Highly Soluble[10] |
| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | 6 - 31 (very mobile)[8] | ~10 (very mobile) | ~10 (very mobile) |
| Acute Oral LD₅₀ (Rat) | 0.5 - 1.5 mg/kg[12] | 0.49 - 1.13 mg/kg[5] | 20 - 38 mg/kg[5] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Aldicarb and its oxidative metabolites is the inhibition of the enzyme acetylcholinesterase (AChE).[3][9][13] By reversibly carbamylating the esteric site of AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine, leading to its accumulation at nerve synapses and subsequent overstimulation of the cholinergic system.[3][7][14] This results in a range of clinical signs, from muscarinic effects (salivation, lacrimation, urination, diarrhea) to nicotinic effects (muscle fasciculations, weakness, paralysis) and central nervous system depression.[15][16][17]
A Critical Difference in Potency
While all three compounds inhibit AChE, their potency varies significantly:
-
Aldicarb Sulfoxide: Exhibits acute toxicity similar to or even greater than the parent Aldicarb. It is a more potent inhibitor of acetylcholinesterase than Aldicarb itself.[2][4][18]
-
Aldicarb Sulfone: Is substantially less toxic than both Aldicarb and its sulfoxide metabolite.[4][5][15][18] Its oral LD₅₀ in rats is approximately 20 to 40 times higher than that of the parent compound.
This hierarchy of toxicity is crucial. Environmental and food safety assessments that only measure the parent compound would grossly underestimate the actual toxic potential, as the highly toxic and more persistent Aldicarb sulfoxide is often the predominant residue.[15][19]
Environmental Fate and Persistence
The physical properties of these compounds dictate their behavior in the environment. Aldicarb itself is moderately persistent, but its metabolites, particularly the sulfoxide and sulfone, are more significant in terms of environmental contamination.[20]
-
Mobility: Due to their high water solubility and low soil organic carbon-water partitioning coefficient (Koc), Aldicarb and its metabolites are highly mobile in soil and have a significant potential to leach into groundwater.[4][8][20] This has led to widespread groundwater contamination in agricultural areas.[3][15][20]
-
Persistence: The degradation half-life of total Aldicarb residues in soil can range from one to several months.[21][22] In groundwater, especially acidic and low-temperature conditions, the half-life for degradation to non-toxic products can extend from weeks to several years.[4]
Analytical Methodologies for Quantification
Accurate quantification of Aldicarb and its metabolites is essential for both toxicological studies and environmental monitoring. Due to the thermal lability of N-methylcarbamates, High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique.
Common methods include:
-
HPLC with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD): A widely used and sensitive method. The separated analytes are hydrolyzed post-column to form methylamine, which then reacts with o-phthalaldehyde (OPA) to produce a highly fluorescent derivative.[23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This has become the gold standard, offering high sensitivity and unparalleled specificity. It allows for the unequivocal identification and quantification of the parent compound and its metabolites, often with minimal sample cleanup.[23][24]
Experimental Protocol: LC-MS/MS Analysis in Soil
This protocol provides a robust workflow for the simultaneous extraction and quantification of Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone from a soil matrix.
Rationale: The choice of an acetonitrile-based extraction is effective for these moderately polar analytes. The use of tandem mass spectrometry (LC-MS/MS) provides the specificity needed to distinguish the analytes from complex soil matrix interferences and the sensitivity to meet low detection limits required for environmental assessment.[24]
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Spike with an appropriate internal standard solution.
-
Add 20 mL of acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Extraction:
-
Place the tube on a mechanical shaker and shake for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.
-
-
Cleanup (if necessary for complex matrices):
-
For soils with high organic content, a solid-phase extraction (SPE) cleanup may be employed. Pass the supernatant through a C18 SPE cartridge preconditioned with acetonitrile.
-
Elute the analytes with additional acetonitrile.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the supernatant (or SPE eluate) into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 20:80 (v/v) acetonitrile:water.
-
Vortex briefly and filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.5 µm).[24]
-
Mobile Phase A: Water with 0.1% formic acid.[24]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[24]
-
Gradient: A typical gradient would start at 5% B, ramp to 100% B, hold, and then return to initial conditions.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard for quantification and confirmation.
-
Caption: General workflow for the analysis of Aldicarb and its metabolites in soil.
Conclusion
A comparative analysis of Aldicarb and its primary metabolites, Aldicarb sulfoxide and Aldicarb sulfone, reveals a complex toxicological profile that cannot be understood by studying the parent compound alone. The rapid oxidation of Aldicarb to the equally, if not more, potent Aldicarb sulfoxide, and the greater environmental persistence and mobility of the metabolites, are critical considerations. Aldicarb sulfone is significantly less toxic, representing a step towards detoxification. For accurate risk assessment in clinical, occupational, and environmental contexts, it is imperative that analytical methods target all three carbamate residues. The continued development and application of sensitive and specific techniques like LC-MS/MS are essential for protecting human health and environmental quality from the legacy of Aldicarb use.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9570071, Aldicarb. Retrieved from [Link]
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Risher, J. F., Mink, F. L., & Stara, J. F. (1987). The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review. Environmental health perspectives, 72, 267–281. [Link]
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Wikipedia. (n.d.). Aldicarb. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2003). Review of Aldicarb - Final Report - SUMMARY. APVMA. [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2003). Review of Aldicarb - Final Report - Toxicology Assessment. APVMA. [Link]
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Food and Agriculture Organization of the United Nations. (1995). 19 ALDICARB (117) EXPLANATION. Retrieved from [Link]
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Pérez, R. A., Fernández-Alba, A. R., & Agüera, A. (2002). Determination of aldicarb, aldicarb sulfoxide and aldicarb sulfone in some fruits and vegetables using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. Journal of chromatography. A, 946(1), 133–141. [Link]
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World Health Organization. (2003). Aldicarb in Drinking-water. WHO. [Link]
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Braselton, W. E., & St. Clair, M. B. (1998). Extraction of Aldicarb and Its Metabolites from Excreta and Gastrointestinal Tissue. Analytical Chemistry, 70(14), 2977–2980. [Link]
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Regulations.gov. (2015). Analytical method for aldicarb and it metabolites, aldicarb-sulfone and aldicarb-sulfoxide, in soil. Retrieved from [Link]
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ASPCApro. (n.d.). Aldicarb Toxicity & Treatment. Retrieved from [Link]
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Light, D. R., & St. Clair, M. B. (1998). Extraction of aldicarb and its metabolites from excreta and gastrointestinal tissue. Journal of analytical toxicology, 22(4), 317–321. [Link]
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Burgess, J. L., Bernstein, J. N., & Hurlbut, K. (1994). Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy. Archives of Internal Medicine, 154(2), 221–224. [Link]
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Oregon State University. (1996). EXTOXNET PIP - ALDICARB. Extension Toxicology Network. [Link]
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Motas-Guzmán, M., Marín-Sánchez, P., & Romero-Salas, D. (2004). Aldicarb poisoning. Veterinary and human toxicology, 46(2), 86–88. [Link]
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Taylor & Francis Online. (n.d.). Aldicarb – Knowledge and References. Retrieved from [Link]
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El-Elaimy, I. A., & Afify, A. M. (1998). Effect of the carbamate "aldicarb" on acetyl cholinesterase extracted from whole and different parts of rat brain (in vitro and in vivo studies). Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 33(4), 439–453. [Link]
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City of Vancouver. (n.d.). Aldicarb, Aldicarb Sulfone, and Aldicarb Sulfoxide. Retrieved from [Link]
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Trevisan, M., Capri, E., & Del Re, A. A. M. (1995). Assessment of leaching potential of aldicarb and its metabolites using laboratory studies. Annali di microbiologia ed enzimologia, 45(2), 169–180. [Link]
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Beltrán, J., Morales, A., & Tadeo, J. L. (1996). Evaluation of the Fate of Aldicarb and Its Metabolites in Oranges. International Journal of Environmental Analytical Chemistry, 58(1-4), 263–272. [Link]
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Al-kazafy, D. A., Zhang, J., & Li, J. (2022). Subchronic oral toxicity study of Aldicarb sulfoxide in Sprague-Dawley rats. bioRxiv. [Link]
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A Comparative Guide to the Cross-Reactivity of Carbamate Immunoassays with Aldicarb Oxime
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the cross-reactivity of commercial carbamate immunoassays with Aldicarb oxime. Understanding this interaction is critical for the accurate detection and quantification of carbamate pesticides in various matrices. This guide synthesizes technical data, field insights, and established protocols to offer a comprehensive resource for professionals in environmental science, food safety, and toxicology.
Introduction: The Challenge of Carbamate Detection
Carbamate insecticides are widely used in agriculture to protect crops from pests.[1][2] However, their potential for environmental contamination and adverse health effects necessitates sensitive and specific detection methods.[3][4] Aldicarb, a potent carbamate insecticide, and its metabolites, including Aldicarb sulfoxide, Aldicarb sulfone, and this compound, are of particular concern due to their high toxicity.[3][5]
Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a rapid and high-throughput screening method for carbamate residues.[1][2] These assays are based on the principle of competitive binding between the target analyte and a labeled antigen for a limited number of antibody binding sites. The specificity of the antibody is paramount for the accuracy of the assay. Cross-reactivity with structurally similar compounds, such as metabolites, can lead to inaccurate quantification and false-positive results. This guide focuses specifically on the cross-reactivity of carbamate immunoassays with this compound, a key degradation product of Aldicarb.[6]
The Principle of Carbamate Immunoassays
Most commercially available carbamate immunoassays are competitive ELISAs.[1][7] In a typical format, the wells of a microtiter plate are coated with antibodies specific to a carbamate compound. The sample, along with a known amount of enzyme-labeled carbamate (conjugate), is added to the wells. The carbamate in the sample competes with the enzyme conjugate for binding to the antibodies. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a color change. The intensity of the color is inversely proportional to the concentration of the carbamate in the sample.
A variation of this is the enzyme inhibition-based assay, such as the Ellman method.[8][9] In this format, the assay measures the inhibition of the enzyme acetylcholinesterase (ACh-E) by organophosphate and carbamate pesticides.[8][10] The presence of these pesticides in a sample will inhibit ACh-E, leading to a reduced or eliminated color formation when a substrate and chromogen are added.[10][11]
Caption: A simplified workflow of a competitive ELISA for carbamate detection.
Understanding Cross-Reactivity with Aldicarb and its Metabolites
Aldicarb is metabolized in the environment and in biological systems into several byproducts, primarily Aldicarb sulfoxide and Aldicarb sulfone, which are also toxic cholinesterase inhibitors.[3][5] Aldicarb can also degrade to this compound and Aldicarb nitrile.[6] The structural similarity between Aldicarb and its metabolites can lead to cross-reactivity in immunoassays designed for the parent compound.
The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay. An antibody that recognizes a common structural feature among Aldicarb and its metabolites will exhibit a higher degree of cross-reactivity. This can be both an advantage and a disadvantage. For general screening purposes, a broad-spectrum assay that detects the parent compound and its toxic metabolites can be beneficial. However, for specific quantification of Aldicarb, cross-reactivity is an interference that can lead to an overestimation of the Aldicarb concentration.
Comparative Analysis of Carbamate Immunoassays
The following table summarizes the performance of various analytical methods and the sensitivity of a commercial immunoassay for Aldicarb and other carbamates. While specific cross-reactivity data for this compound is not always provided in manufacturer's literature, the sensitivity data for Aldicarb and its primary metabolites (sulfoxide and sulfone) can provide an indication of the assay's specificity.
| Method/Assay | Analyte(s) | Limit of Detection (LOD) / IC20 | Matrix | Reference |
| HPLC-UV | Aldicarb | 0.391 - 0.440 mg/L | Water/Synthetic Medium | [12] |
| HPLC-UV | Aldicarb Sulfoxide | 0.069 - 0.192 mg/L | Water/Synthetic Medium | [12] |
| HPLC-UV | Aldicarb Sulfone | 0.033 - 0.068 mg/L | Water/Synthetic Medium | [12] |
| LC-APCI-MS | Aldicarb & Metabolites | 0.2 - 1.3 ng | Fruits and Vegetables | [13] |
| HPLC-IT/MS3 | Aldicarb & Metabolites | 4 - 5 µg/kg | Peanuts | [14] |
| Eurofins Abraxis OP/Carbamate Plate Assay | Aldicarb | 25 ppb | 50% Methanol | [10] |
| Eurofins Abraxis OP/Carbamate Plate Assay | Carbofuran | 0.9 ppb | 50% Methanol | [10] |
| Abraxis OP/Carbamate Tube Assay | Aldicarb | 10 ppb | Water | [15] |
| Abraxis OP/Carbamate Tube Assay | Carbofuran | 1.2 ppb | Water | [15] |
Note: ppb = parts per billion (µg/L); mg/L = parts per million. IC20 refers to the concentration causing 20% inhibition of the enzyme activity.
The data indicates that while immunoassays like the Eurofins Abraxis and Abraxis kits provide rapid screening for Aldicarb, their limits of detection are generally higher than those of chromatographic methods such as HPLC and LC-MS.[10][12][13][14][15] Chromatographic methods also have the advantage of being able to separate and individually quantify Aldicarb and its metabolites.[16][17][18]
Experimental Protocol for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of a carbamate immunoassay with this compound, a systematic experimental approach is required. This protocol is based on established guidelines for immunoassay validation.[19][20][21][22][23]
Objective: To determine the percentage cross-reactivity of a given carbamate immunoassay with this compound.
Materials:
-
Carbamate immunoassay kit (e.g., ELISA plate kit)
-
Aldicarb standard
-
This compound standard
-
Negative control matrix (e.g., certified pesticide-free water)
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Caption: A step-by-step protocol for determining immunoassay cross-reactivity.
Procedure:
-
Preparation of Standard Curves:
-
Prepare a series of dilutions for both the Aldicarb standard and the this compound standard in the negative control matrix. The concentration range should be sufficient to generate a full dose-response curve, typically spanning from the limit of detection to a concentration that gives maximum inhibition.
-
Follow the instructions provided with the carbamate immunoassay kit to run the standards for both compounds.
-
-
Determination of IC50 Values:
-
For each standard curve (Aldicarb and this compound), plot the percentage of inhibition against the logarithm of the analyte concentration.
-
From the resulting sigmoidal curves, determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Aldicarb / IC50 of this compound) x 100
-
Interpretation of Results:
-
A high percentage of cross-reactivity indicates that the immunoassay is not highly specific for Aldicarb and will also detect this compound.
-
A low percentage of cross-reactivity suggests that the assay is specific for Aldicarb and is less likely to be affected by the presence of this compound.
Conclusion and Recommendations
The cross-reactivity of carbamate immunoassays with this compound is a critical parameter to consider when selecting a detection method. While immunoassays offer a rapid and cost-effective screening tool, their specificity can be a limitation. For applications requiring the specific quantification of Aldicarb in the presence of its metabolites, chromatographic methods such as HPLC or LC-MS/MS are recommended.[12][16][24]
When using carbamate immunoassays, it is essential to:
-
Consult the manufacturer's data: Review the product insert for information on cross-reactivity with Aldicarb metabolites.
-
Perform in-house validation: If cross-reactivity data for this compound is not available, conduct a cross-reactivity assessment using the protocol outlined in this guide.
-
Confirm positive results: Any positive results from an immunoassay screening should be confirmed by a more specific analytical method, especially for regulatory purposes.[11]
By understanding the principles of carbamate immunoassays and the potential for cross-reactivity with this compound, researchers and scientists can make informed decisions about the most appropriate analytical method for their specific needs, ensuring the accuracy and reliability of their results.
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A Researcher's Guide to Differentiating Aldicarb Oxime from Structurally Similar Carbamate Metabolites
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate identification of pesticide metabolites is paramount. Among the vast class of carbamate pesticides, Aldicarb and its metabolites present a significant analytical challenge due to their structural similarities with other carbamates. This guide provides an in-depth comparison of analytical methodologies to reliably differentiate Aldicarb oxime from other carbamate pesticide metabolites, supported by experimental data and validated protocols.
The Challenge: Structural Similarities and Analytical Hurdles
Aldicarb, a potent N-methylcarbamate insecticide, undergoes metabolic transformation in the environment and biological systems, primarily through oxidation and hydrolysis.[1][2] The initial oxidation yields Aldicarb sulfoxide and subsequently Aldicarb sulfone, both of which retain cholinesterase-inhibiting activity.[2][3][4] Hydrolysis of Aldicarb and its oxidative metabolites leads to the formation of their respective oximes, such as this compound (2-methyl-2-(methylthio)propanal oxime).[5][6][7]
The primary analytical difficulty arises from the structural resemblance of this compound to the oxime metabolites of other widely used carbamate pesticides, including Methomyl and Oxamyl.[8][9][10] This similarity can lead to co-elution in chromatographic separations and isobaric interference in mass spectrometric analyses, necessitating robust and highly selective analytical methods.
Analytical Strategies for Differentiation
The differentiation of this compound from other carbamate metabolites hinges on leveraging subtle differences in their physicochemical properties. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior sensitivity and specificity over older techniques like gas chromatography (GC), which can cause thermal degradation of carbamates.[11][12][13]
LC-MS/MS provides a two-tiered approach to differentiation:
-
Chromatographic Separation (LC): By optimizing the stationary phase, mobile phase composition, and gradient, it is possible to achieve baseline separation of structurally similar oximes. Reversed-phase columns, such as C18, are commonly employed for the analysis of these moderately polar compounds.[11]
-
Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry allows for the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation into characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), provides a unique "fingerprint" for each compound, enabling unambiguous identification and quantification even in complex matrices.[11][13]
Comparative Analysis: this compound vs. Other Carbamate Metabolites
To illustrate the differentiation process, let's consider the key distinguishing features of this compound, Methomyl oxime, and Oxamyl oxime.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Precursor Ion (m/z) [M+H]+ | Characteristic Product Ions (m/z) |
| This compound | C5H11NOS | 133.21[5][14] | 134.1 | To be determined experimentally |
| Methomyl Oxime | C3H7NOS | 105.16 | 106.1 | To be determined experimentally |
| Oxamyl Oxime | C5H10N2O2S | 162.21 | 163.1 | To be determined experimentally |
Note: The precursor and product ions are predicted based on common fragmentation patterns of N-methylcarbamates and should be experimentally verified.
The significant difference in their molecular weights and, consequently, their precursor ions, forms the primary basis for their differentiation using mass spectrometry.
Experimental Protocol: LC-MS/MS Method for the Differentiation of Carbamate Oximes
This protocol outlines a robust LC-MS/MS method for the simultaneous analysis of this compound, Methomyl oxime, and Oxamyl oxime in a standard solution.
Sample Preparation
-
Prepare individual stock solutions of this compound, Methomyl oxime, and Oxamyl oxime in methanol at a concentration of 100 µg/mL.
-
Prepare a mixed working standard solution containing all three analytes at a concentration of 1 µg/mL by diluting the stock solutions in methanol.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Determine precursor and product ions through infusion and fragmentation experiments.
-
Methomyl Oxime: Determine precursor and product ions through infusion and fragmentation experiments.
-
Oxamyl Oxime: Determine precursor and product ions through infusion and fragmentation experiments.
-
Data Analysis
-
Acquire chromatograms in MRM mode.
-
Identify each compound based on its specific retention time and MRM transition.
-
Quantify each analyte by integrating the peak area of its most intense MRM transition.
Visualizing the Workflow and Logic
To further clarify the analytical process, the following diagrams illustrate the metabolic pathway of Aldicarb and the experimental workflow for metabolite differentiation.
Caption: Metabolic pathway of Aldicarb showing oxidation and hydrolysis routes.
Caption: Experimental workflow for differentiating carbamate metabolites using LC-MS/MS.
Conclusion and Future Perspectives
The differentiation of this compound from other carbamate pesticide metabolites is a critical task in environmental and toxicological analysis. The strategic application of LC-MS/MS, leveraging both chromatographic separation and the specificity of tandem mass spectrometry, provides a reliable and robust solution to this analytical challenge. The distinct molecular weights and fragmentation patterns of these oximes serve as the cornerstone for their unambiguous identification.
Future advancements in high-resolution mass spectrometry (HRMS) may offer even greater confidence in identification through accurate mass measurements, further enhancing the analytical toolkit for researchers in this field.
References
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PubChem. (n.d.). Aldicarb. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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International Agency for Research on Cancer. (1991). Aldicarb. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. Lyon: IARC. Retrieved January 14, 2026, from [Link]
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Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. Retrieved January 14, 2026, from [Link]
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Restek. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved January 14, 2026, from [Link]
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Fu, R., & Zhai, A. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent Technologies. Retrieved January 14, 2026, from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2003). Review of Aldicarb - Final Report - Toxicology Assessment. APVMA. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Aldicarb. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Oxamyl. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Metorri Chemical. (n.d.). Methomyl-Oxime 98%. Retrieved January 14, 2026, from [Link]
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Yadav, S., et al. (2022). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 13, 844198. Retrieved January 14, 2026, from [Link]
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Burgess, J. L., & Waclawski, E. R. (1995). Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy. Journal of Toxicology: Clinical Toxicology, 33(1), 61-65. Retrieved January 14, 2026, from [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to the Accurate and Precise Analysis of Aldicarb Oxime
Introduction: The Analytical Imperative for Aldicarb Oxime
Aldicarb, a potent carbamate insecticide, and its toxic metabolites, including aldicarb sulfoxide and aldicarb sulfone, have been subject to rigorous monitoring due to their significant environmental and health implications.[1][2][3] this compound, a key metabolite and precursor, serves as a critical analyte in toxicological studies and environmental fate assessments.[4] The inherent thermal lability and varying polarity of aldicarb and its derivatives present a considerable challenge for analytical chemists.[5][6][7] Consequently, the selection of an appropriate analytical technique is paramount to achieving the accuracy and precision required for reliable quantification in diverse and complex matrices such as water, soil, and biological samples.
This guide provides an in-depth comparison of the primary analytical techniques employed for the determination of this compound and its related compounds. We will delve into the nuances of each method, from High-Performance Liquid Chromatography (HPLC) with various detectors to the specificity of mass spectrometry-based approaches, supported by experimental data and validated protocols.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. Below is a summary of the performance characteristics of the most prevalent techniques for this compound analysis.
| Analytical Technique | Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-UV | Water/Synthetic Medium | Aldicarb | 0.391 - 0.440 mg/L | - | - | - |
| Aldicarb Sulfoxide | 0.069 - 0.192 mg/L | - | - | - | ||
| Aldicarb Sulfone | 0.033 - 0.068 mg/L | - | - | - | ||
| HPLC with Post-Column Fluorescence | Soil and Water | Aldicarb & Metabolites | 2 ng/mL | - | 77.0 - 98.8 | < 7.5 |
| GC-MS | Water | Aldicarb | 0.3 ng | - | - | - |
| This compound | 1.2 ng | - | - | - | ||
| Aldicarb Nitrile | 0.15 ng | - | - | - | ||
| LC-MS/MS | Water (Surface, Ground, Drinking) | Aldicarb | 0.05 µg/L | 0.1 µg/L | 102 - 105 | < 20 |
| Aldicarb Sulfone | 0.05 µg/L | 0.1 µg/L | 101 - 109 | < 20 | ||
| Aldicarb Sulfoxide | 0.05 µg/L | 0.1 µg/L | 103 - 107 | < 20 | ||
| LC-MS/MS | Soil | Aldicarb & Metabolites | - | 5.00 µg/L | - | - |
| Indirect Spectrophotometry | Water | Aldicarb & Metabolites | - | - | > 95 | < 1 (for 2.5 x 10⁻⁶ M Aldicarb) |
Note: The performance metrics are compiled from various studies and may vary based on the specific experimental conditions, instrumentation, and matrix complexity.
In-Depth Technical Review
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of carbamates due to its ability to separate thermally labile compounds without degradation.
-
HPLC with UV Detection: This is a widely accessible method. The separation is typically achieved on a C18 reversed-phase column.[8] However, its sensitivity can be limited, and interferences from the sample matrix can be a significant issue, especially at lower concentrations. The UV detector was utilized at 210 nm in one study.[8]
-
HPLC with Post-Column Derivatization and Fluorescence Detection: To enhance sensitivity and selectivity, HPLC systems can be coupled with a post-column derivatization module.[9][10][11] This technique involves the hydrolysis of the N-methylcarbamates to methylamine, which then reacts with o-phthalaldehyde (OPA) and a mercaptan to form a highly fluorescent derivative.[11] This approach is the basis for regulatory methods such as EPA Method 531.2 and AOAC Official Method 985.23.[11][12] This method offers excellent sensitivity and is highly selective for N-methylcarbamates.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
While aldicarb and its metabolites are thermally unstable, GC-MS methods have been developed with careful optimization of injection parameters and the use of shorter capillary columns to minimize degradation.[5][6][7][13][14] Chemical Ionization (CI) is often preferred over Electron Ionization (EI) as it is a softer ionization technique that reduces fragmentation and preserves the molecular ion, aiding in compound identification.[5][6][7] However, on-column degradation can still occur, with aldicarb sometimes converting to aldicarb nitrile.[5][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for pesticide residue analysis, offering unparalleled sensitivity and selectivity.[15][16][17][18][19] The coupling of liquid chromatography with a triple quadrupole mass spectrometer allows for the specific detection of precursor and product ions, significantly reducing matrix interference and enabling quantification at very low levels. This technique is particularly well-suited for the analysis of aldicarb and its polar metabolites in complex matrices like food and environmental samples.[15][16][18]
Immunoassays and Spectrophotometric Methods
Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays can be used for rapid screening of a large number of samples. These methods are based on the specific binding of antibodies to the target analyte. While they are often highly sensitive and cost-effective, they can be prone to cross-reactivity with structurally similar compounds.
Indirect spectrophotometric methods have also been developed for the determination of aldicarb.[20] One such method involves the cleavage of aldicarb, followed by a series of reactions leading to the formation of a colored complex that can be measured spectrophotometrically.[20] While innovative, these methods may lack the specificity of chromatographic techniques.
Experimental Protocols
Protocol 1: HPLC with Post-Column Fluorescence Detection (Based on EPA Method 531.2)
This protocol is suitable for the determination of N-methylcarbamoyloximes and N-methylcarbamates in water.[12]
-
Sample Preparation:
-
Acidify water samples to pH 3 with monochloroacetic acid buffer.
-
Filter the sample through a 0.45 µm filter.
-
Directly inject the filtered sample into the HPLC system.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
-
Post-Column Derivatization:
-
Hydrolysis: Add 0.05 N sodium hydroxide and pass the mixture through a hydrolysis coil at 95°C.
-
Derivatization: Add a solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol.
-
-
Detection:
-
Fluorescence Detector: Excitation at 330 nm and emission at 465 nm.
-
Protocol 2: LC-MS/MS for Aldicarb and its Metabolites in Water
This protocol is designed for the sensitive and selective quantification of aldicarb, aldicarb sulfone, and aldicarb sulfoxide in various water types.[16]
-
Sample Preparation:
-
For surface, ground, or drinking water samples, vortex and centrifuge 10 mL of the sample.
-
No further extraction or clean-up is typically required for water matrices at low contamination levels.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid or ammonium formate to improve ionization.
-
MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.
-
Visualization of Analytical Workflows
General Analytical Workflow for this compound
Caption: A generalized workflow for the analysis of this compound.
Decision Tree for Method Selection
Caption: A decision-making guide for selecting an analytical technique.
Conclusion and Future Perspectives
The accurate and precise determination of this compound is achievable through a variety of analytical techniques. For routine analysis of relatively clean matrices where high sensitivity is not the primary concern, HPLC-UV offers a cost-effective solution. When higher sensitivity and selectivity are required, HPLC with post-column fluorescence detection provides a robust and reliable option, as evidenced by its adoption in official regulatory methods.
For challenging matrices and when the lowest detection limits are necessary, LC-MS/MS stands out as the superior technique, delivering exceptional accuracy and precision. While GC-MS can be employed, it requires careful method development to mitigate the thermal lability of the analytes.
The future of this compound analysis will likely see further refinements in LC-MS/MS methodologies, including the development of faster and more efficient sample preparation techniques like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is already being applied to other carbamates.[11] Continued advancements in high-resolution mass spectrometry may also provide even greater confidence in identification and quantification, further ensuring the safety of our food and environment.
References
- Dagan, S. (2025). GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Journal of Chromatographic Science.
- Dagan, S. (n.d.). GC/CI/MS Analysis of Aldicarb, Butocarboxime, and Their Metabolites. Oxford Academic.
- Trehy, M. L., Yost, R. A., & McCreary, J. J. (2025). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. ResearchGate.
- U.S. EPA. (2001). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. US EPA.
- Trehy, M. L., Yost, R. A., & McCreary, J. J. (n.d.). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. Analytical Chemistry.
- U.S. EPA. (2000). EPA Method 8318A (SW-846): N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). US EPA.
- Smithers Viscient. (2015). Analytical method for aldicarb and it metabolites, aldicarb-sulfone and aldicarb-sulfoxide, in soil. Regulations.gov.
- Unknown Author. (n.d.). Reactive pre-concentration of trace amounts of pesticides in environmental analysis procedures. Part I. Determination of Carbamates by indirect spectrophotometry. Analyst (RSC Publishing).
- Dekker, A., & Houx, N. W. H. (1983). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Journal of Environmental Science and Health, Part B.
- OSHA. (n.d.). Aldicarb (Temik). Occupational Safety and Health Administration.
- Trehy, M. L., Yost, R. A., & McCreary, J. J. (n.d.). Determination of aldicarb, this compound, and aldicarb nitrile in water by gas chromatography/mass spectrometry. American Chemical Society.
- Bianca, C., Rutt, D., & Budgeon, A. (2014). Method for Analysis of Aldicarb, Aldicarb Sulfone, and Aldicarb Sulfoxide in Three Water Types: Surface Water, Ground Water, and Drinking Water. EPA.
- IARC. (n.d.). Aldicarb. IARC Publications.
- Dekker, A., & Houx, N. W. H. (2008). Simple determination of oxime carbamates in soil and environmental water by high pressure liquid chromatography. Taylor & Francis Online.
- Pickering, M. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Restek.
- Unknown Author. (n.d.). Analytical Method for Aldicarb and Aldoxycarb, Ethiofencarb, Oxamyl, Carbaryl, Pirimicarb, Fenobucarb and Bendiocarb. Ministry of Health, Labour and Welfare, Japan.
- de Oliveira, A. M., et al. (2025). Development and Validation of a HPLC Method for the Determination of Aldicarb, Aldicarb Sulfoxide and Aldicarb Sulfone in Liquid Samples from Anaerobic Reactors. ResearchGate.
- FAO. (1995). 19 ALDICARB (117) EXPLANATION. Food and Agriculture Organization of the United Nations.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Aldicarb - Final Report - Chemistry Assessment. APVMA.
- Naidoo, V. (n.d.). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria.
- Koloka, O., et al. (2024). LC-MS/MS chromatograms of 10 pesticide residues (aldicarb sulfoxide,...). ResearchGate.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Aldicarb - Final Report - Toxicology Assessment. APVMA.
- BenchChem. (2025). A Comparative Guide to the Analytical Techniques for Aldicarb Detection. BenchChem.
- Wang, J., et al. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food Science and Technology.
- Burgess, J. L., Bernstein, J. N., & Hurlbut, K. (1994). Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy. Archives of Internal Medicine.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Aldicarb. In Occupational Exposures in Insecticide Application, and Some Pesticides. International Agency for Research on Cancer.
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A Comparative Study of Aldicarb Degradation Under Aerobic and Anaerobic Conditions: Pathways, Kinetics, and Experimental Methodologies
Introduction
Aldicarb, a systemic carbamate insecticide, has been widely used in agriculture to control a variety of pests.[1] However, its high toxicity and potential for groundwater contamination have necessitated a thorough understanding of its environmental fate.[2][3] The degradation of Aldicarb in soil and water is a complex process governed by a multitude of factors, with the presence or absence of oxygen playing a pivotal role. This guide provides a comprehensive comparison of Aldicarb degradation under aerobic and anaerobic conditions, delving into the distinct chemical and microbial pathways, degradation kinetics, and influential environmental factors. Furthermore, it offers detailed, field-proven experimental protocols for researchers and scientists to meticulously study Aldicarb's persistence and transformation in diverse environmental matrices.
The Dichotomy of Oxygen: Aerobic vs. Anaerobic Degradation Pathways
The presence of molecular oxygen dictates the primary mechanisms of Aldicarb transformation. Under aerobic conditions, oxidative pathways dominate, leading to the formation of toxic metabolites. Conversely, anaerobic environments favor hydrolytic and reductive processes.
Aerobic Degradation: The Path of Oxidation
In the presence of oxygen, Aldicarb undergoes rapid microbial oxidation.[4][5] The initial and most significant transformation is the oxidation of the sulfur atom to form Aldicarb sulfoxide.[4][6] This is followed by a slower oxidation to Aldicarb sulfone.[4][6] Both Aldicarb sulfoxide and Aldicarb sulfone are also potent cholinesterase inhibitors and are of toxicological concern.[2] The primary reactions in the aerobic degradation of Aldicarb are:
-
Oxidation to Aldicarb Sulfoxide: The thioether group of Aldicarb is oxidized to a sulfoxide group. This is a rapid, microbially-mediated process.[4]
-
Oxidation to Aldicarb Sulfone: Aldicarb sulfoxide is further oxidized to Aldicarb sulfone. This step is generally slower than the initial oxidation.[4]
-
Hydrolysis: Both Aldicarb and its oxidative metabolites can undergo hydrolysis at the carbamate ester linkage, leading to the formation of their respective oximes and ultimately to less toxic compounds.[2]
Caption: Aerobic degradation pathway of Aldicarb.
Anaerobic Degradation: A Shift to Hydrolysis and Reduction
In the absence of oxygen, the degradation of Aldicarb proceeds through different pathways. While oxidation to the sulfoxide can still occur to some extent if residual oxygen is present, the dominant mechanisms are hydrolysis and reduction.[5] Studies have shown that under strictly anaerobic conditions, Aldicarb degradation can be significantly faster than under aerobic conditions, particularly for its toxic metabolites.[4][7] Key anaerobic degradation steps include:
-
Hydrolysis: Similar to aerobic conditions, hydrolysis of the carbamate bond is a key degradation mechanism.
-
Reduction of Metabolites: A crucial difference in anaerobic degradation is the potential for the reduction of Aldicarb sulfoxide back to Aldicarb, although this is not always the dominant pathway.[8] More significantly, the overall degradation of the toxic residue (Aldicarb + sulfoxide + sulfone) can be faster.[4]
-
Formation of Different End Products: The final degradation products under anaerobic conditions can differ from those formed aerobically, with a greater potential for the formation of various organic acids and other reduced compounds.
Caption: Anaerobic degradation pathway of Aldicarb.
Comparative Degradation Kinetics
The rate of Aldicarb degradation, often expressed as its half-life (the time required for 50% of the initial concentration to dissipate), varies significantly between aerobic and anaerobic environments.
| Parameter | Aerobic Conditions | Anaerobic Conditions | Key Observations |
| Aldicarb Half-life | Can range from a few days to several weeks in surface soils.[9] | Persistence of the parent Aldicarb can be longer initially compared to aerobic conditions.[4] | The initial disappearance of the parent compound is often faster aerobically due to rapid oxidation. |
| Aldicarb Sulfoxide Half-life | Generally longer than the parent Aldicarb. | Can be significantly shorter than under aerobic conditions.[7] | The faster degradation of the sulfoxide is a key feature of anaerobic environments. |
| Aldicarb Sulfone Half-life | Can be very persistent, with half-lives of several months. | Can be significantly shorter than under aerobic conditions.[7] | Similar to the sulfoxide, the sulfone is less persistent in the absence of oxygen. |
| Total Toxic Residue (TTR) Half-life | Half-lives in surface and subsurface soils can range from approximately 29 to 78 days.[4] | Half-lives for TTR in subsurface soils can be significantly shorter than under aerobic conditions.[4] | The overall detoxification process can be more rapid under anaerobic conditions. |
Note: The provided half-life values are indicative and can be influenced by a multitude of site-specific factors as discussed below.
Influential Factors Governing Aldicarb Degradation
The degradation of Aldicarb is not solely dependent on the presence or absence of oxygen. A complex interplay of physicochemical and biological factors governs the rate and pathway of its transformation.
-
Temperature: Higher temperatures generally accelerate both chemical and microbial degradation processes.
-
pH: The rate of chemical hydrolysis of the carbamate bond is pH-dependent.
-
Soil Moisture: Adequate moisture is essential for microbial activity, but excessive moisture can lead to anaerobic conditions.
-
Organic Matter Content: Soil organic matter can influence Aldicarb degradation by affecting its sorption and bioavailability to microorganisms.
-
Microbial Population: The presence of adapted microbial communities capable of degrading Aldicarb and its metabolites is a critical factor. Previous exposure to Aldicarb can lead to enhanced degradation rates.
Experimental Protocols for Studying Aldicarb Degradation
To accurately assess the environmental fate of Aldicarb, standardized and well-controlled laboratory studies are essential. The following protocols are based on established guidelines from organizations such as the OECD and EPA.[10][11][12]
Experimental Workflow Overview
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Aldicarb Oxime
Introduction: Aldicarb oxime (ADO) serves as an essential chemical intermediate in the synthesis of aldicarb, a potent carbamate pesticide.[1] While primarily used in controlled industrial settings, ADO may be encountered in research and development laboratories focused on agricultural science and toxicology. Given its relationship to aldicarb—a substance classified by the EPA in the highest toxicity category—and its own inherent chemical properties, the proper management and disposal of this compound waste are not merely procedural formalities; they are critical safety imperatives.[2]
This guide provides a comprehensive framework for the safe handling and disposal of this compound, designed for laboratory professionals. It moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a deep, actionable understanding of the risks and the requisite control measures. Adherence to these protocols is paramount for protecting laboratory personnel, the wider community, and the environment from the potential hazards associated with this compound.
Section 1: Hazard Assessment and Proactive Risk Mitigation
Before handling this compound, a thorough understanding of its hazard profile is essential. While some safety data sheets may list it as "not classified," this can be misleading given its role as a precursor to an extremely hazardous substance and its own documented risks.[3] It is a clear, viscous liquid that is corrosive to the eyes and may cause irritation to the skin and respiratory tract.[1][4][5] Furthermore, it is chemically incompatible with strong oxidizers, acids, and alkalis, which can lead to uncontrolled reactions.[4][5][6] When heated to decomposition, it emits toxic fumes, including nitrogen and carbon oxides.[4]
Proactive risk mitigation begins with the consistent use of appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment (PPE) for this compound Handling
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Safety glasses with side shields; a face shield is required for splash hazards.[3][7] | Protects against accidental splashes of the liquid, which is known to be corrosive to the eyes and can cause permanent damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents dermal contact. Aldicarb, the parent compound, is readily absorbed through the skin, and similar precautions are warranted for its oxime.[8] |
| Body Protection | Laboratory coat. For larger quantities or spill response, disposable Tyvek-type sleeves or a full suit is recommended.[4] | Minimizes skin exposure from spills or splashes. Contaminated clothing must be decontaminated or disposed of properly to prevent secondary exposure.[9][10] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If airborne levels may exceed exposure limits, a NIOSH-approved respirator is necessary.[3][11] | Prevents inhalation of any aerosols or vapors, which may cause respiratory tract irritation.[4] Combustion of this compound produces highly toxic gases.[8][12] |
Section 2: Waste Characterization and Management Workflow
All materials contaminated with this compound must be treated as hazardous waste. This includes pure or residual chemical, solutions containing this compound, contaminated consumables (e.g., pipette tips, absorbent paper), and contaminated PPE. The parent compound, aldicarb, is designated by the U.S. Environmental Protection Agency (EPA) with the hazardous waste code P070.[13][14] Due to this association, it is best practice to manage this compound waste under the same stringent controls.
The following workflow provides a logical process for characterizing and preparing this compound waste for final disposal.
Caption: Workflow for characterizing and segregating this compound waste.
Section 3: Step-by-Step Disposal and Decontamination Protocols
Strict adherence to established protocols is essential for safety and compliance. The following procedures detail the handling of waste from generation to final disposal.
Protocol 3.1: Handling and Segregation of this compound Waste
-
Designate Waste Containers: Before starting any experiment, designate specific, compatible (e.g., glass or polyethylene) containers for liquid and solid this compound waste.
-
Labeling: Immediately label waste containers as "Hazardous Waste" and identify the contents, including "this compound." It is prudent to also include the EPA waste number P070.[13]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. This compound is incompatible with acids, alkalis, and oxidizers.[4][5][6]
-
Container Management: Keep waste containers securely closed when not in use. Store them in a designated satellite accumulation area.
Protocol 3.2: Decontamination of Reusable Glassware and Surfaces
The goal of decontamination is the complete removal of the hazardous residue. This multi-step process leverages both solvency and detergency.
-
Initial Rinse (Solvent): Rinse the contaminated surface or glassware with 60-70% ethanol.[4][5] Collect this rinse as hazardous waste.
-
Causality: Ethanol acts as a solvent to dissolve and lift the this compound residue from the surface, which is crucial for effective cleaning in the subsequent step.
-
-
Secondary Wash (Detergent): Thoroughly wash the item with a strong soap or industrial-grade detergent and warm water.[4][10]
-
Causality: The detergent emulsifies and removes any remaining traces of the chemical that the solvent rinse may have left behind. For carbamates, washing soda (sodium carbonate) can also be effective.[10]
-
-
Final Rinse: Rinse thoroughly with water.
-
Verification: In a regulated environment, a surface wipe test may be required to verify the efficacy of the decontamination process. Do not return equipment to general use until cleanliness is assured.[4]
Protocol 3.3: Management of Contaminated Disposables and PPE
-
Collection: Place all contaminated disposable items (e.g., absorbent paper, gloves, Tyvek sleeves) directly into a designated hazardous waste bag.
-
Sealing: Once full, seal the bag. For spill cleanup materials, it is recommended to double-bag the waste in vapor-tight plastic bags to contain any residual vapors.[4][5]
-
Disposal: Place the sealed bag into the solid hazardous waste container designated for this compound.
-
Heavily Contaminated PPE: If protective clothing becomes heavily contaminated, it should be disposed of as hazardous waste.[10] Do not attempt to launder heavily soiled items.
Section 4: Emergency Spill Management
In the event of a spill, a rapid and systematic response is critical to contain the hazard and mitigate exposure.
Caption: A step-by-step workflow for responding to a laboratory spill of this compound.
Spill Response Protocol Steps
-
Alert & Evacuate: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if ventilation is poor.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Table 1, including respiratory protection.
-
Containment: For liquid spills, cover with an absorbent material like vermiculite, dry sand, or chemical absorbent pads.[3] Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully collect the contaminated absorbent material and place it into a heavy-duty, vapor-tight plastic bag.[4][5]
-
Decontamination: Following the complete removal of the absorbed material, decontaminate the surface using the two-step procedure described in Protocol 3.2.
-
Disposal: Seal the waste bag and place it in the designated solid hazardous waste container.
-
Reporting: Report the spill to your institution's EHS department, regardless of size.
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, implementing robust waste segregation practices, and adhering to validated decontamination and disposal protocols, researchers can effectively mitigate the risks associated with its use. All waste must ultimately be handled in accordance with local, state, and federal regulations, which invariably means disposal via a licensed hazardous waste management company.[3][13] These procedures should be integrated into your laboratory's standard operating procedures and reviewed regularly to ensure ongoing compliance and safety.
References
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New Jersey Department of Health. (2023, June). Aldicarb - Hazardous Substance Fact Sheet. Retrieved from nj.gov. [Link]
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Chem Service, Inc. (2015, April 20). SAFETY DATA SHEET - this compound. Retrieved from chem-service.com. [Link]
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AgLogic Chemical, LLC. (2016, August 25). Safety Data Sheet - AgLogic 15GG. Retrieved from aglogicchemical.com. [Link]
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National Center for Biotechnology Information, PubChem. This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Bayer CropScience. (2010, August 19). Temik 150G Insecticide/Nematicide - MATERIAL SAFETY DATA SHEET. Retrieved from yumpu.com. [Link]
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National Center for Biotechnology Information, PubChem. Aldicarb. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Centers for Disease Control and Prevention, NIOSH. (2014, July 1). ALDICARB - International Chemical Safety Cards. Retrieved from cdc.gov. [Link]
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Food and Agriculture Organization of the United Nations. Decontamination. Retrieved from fao.org. [Link]
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U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from nepis.epa.gov. [Link]
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Wikipedia. Aldicarb. Retrieved from en.wikipedia.org. [Link]
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Taylor & Francis Online. Aldicarb – Knowledge and References. Retrieved from taylorfrancis.com. [Link]
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U.S. Environmental Protection Agency. RCRA Online Document 11021. Retrieved from rcrapublic.epa.gov. [Link]
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ResearchGate. (2005, August 6). Aldicarb poisoning. Retrieved from researchgate.net. [Link]
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U.S. Environmental Protection Agency. (2021, July 1). Aldicarb: Human Health Risk Assessment. Retrieved from regulations.gov. [Link]
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U.S. Environmental Protection Agency. (2023, July 3). Safe Disposal of Pesticides. Retrieved from epa.gov. [Link]
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U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. Retrieved from epa.gov. [Link]
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Personal protective equipment for handling Aldicarb oxime
An Essential Guide to Personal Protective Equipment for Handling Aldicarb Oxime
As a Senior Application Scientist, my primary objective is to empower researchers to achieve groundbreaking results safely and efficiently. The compounds we handle are often potent and require a deep, intuitive understanding of the risks involved. This compound, a metabolite of the extremely toxic carbamate insecticide Aldicarb, is one such compound. This guide moves beyond a simple checklist to provide a comprehensive, logic-driven framework for its safe handling, ensuring that every procedural step is understood and self-validating.
The Core Hazard: Understanding the Risk Profile
This compound is chemically related to Aldicarb, a potent inhibitor of the enzyme acetylcholinesterase (AChE).[1][2][3] Inhibition of AChE causes a toxic accumulation of the neurotransmitter acetylcholine, leading to a cholinergic crisis. While some data suggests this compound has a lower acute oral toxicity than its parent compound, its structural similarity and potential for cholinesterase inhibition demand a highly cautious approach. The primary routes of laboratory exposure are dermal contact, inhalation of aerosols or dust, and accidental ingestion. Symptoms of exposure to related carbamates can develop rapidly and include blurred vision, excessive salivation, muscle tremors, nausea, and in severe cases, respiratory failure and death.[4][5][6] Therefore, our PPE strategy is designed to create an impermeable barrier to all potential routes of exposure.
The PPE Mandate: A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a direct response to the chemical's properties and the specific procedures being performed. For this compound, which may be handled as a crystalline solid or in solution, a multi-layered defense is required.[4]
Quantitative Safety Data & Equipment Specifications
| Parameter | Guideline / Specification | Rationale & Authoritative Source |
| Exposure Route | Inhalation, Dermal, Ingestion | Aldicarb and related carbamates are readily absorbed through the skin and gut and can be hazardous if inhaled as dust.[1][7] |
| Hand Protection | Double-gloving with 100% nitrile gloves | Provides a robust barrier against dermal absorption. Double-gloving creates a fail-safe; if the outer glove is compromised, the inner glove still offers protection. Nitrile is selected for its chemical resistance.[8] |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | Prevents contamination of personal clothing and skin. Disposable garments eliminate the risk of cross-contamination associated with laundering.[9][10] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield | Protects against accidental splashes when working with solutions and from airborne particles when handling the solid form. A face shield protects the entire face from contact.[4] |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum) | Essential for weighing or transferring solid this compound, which can generate fine dust. A higher level of protection (e.g., a powered air-purifying respirator, PAPR) should be considered for procedures with a high potential for aerosolization.[11][12] |
Procedural Integrity: Donning and Doffing Protocols
The order of donning and doffing PPE is critical to prevent cross-contamination. These workflows are designed to be methodical and foolproof.
PPE Donning Workflow
This sequence ensures that cleaner items are donned first and that a protective barrier is established systematically.
Caption: A logical workflow for donning PPE before handling this compound.
Step-by-Step Donning Procedure:
-
Hand Hygiene: Thoroughly wash and dry hands.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Wear a disposable lab coat, ensuring it is fully fastened.
-
Respirator: Put on the N95 respirator. Crucially, perform a user seal check to ensure a tight fit with no air leaks.
-
Eye/Face Protection: Put on chemical splash goggles, followed by the full-face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat to create a complete seal.
PPE Doffing (Removal) Workflow
This sequence is designed to remove the most contaminated items first, moving from "dirty" to "clean" to minimize exposure.
Caption: A contamination-avoidance workflow for doffing PPE.
Step-by-Step Doffing Procedure:
-
Remove Outer Gloves: The most contaminated item. Peel off the outer gloves, turning them inside out. Dispose of them immediately in a designated hazardous waste container.
-
Remove Lab Coat: Unfasten the lab coat. Roll it downwards, away from the body, ensuring the contaminated exterior is folded inward. Dispose of it in the hazardous waste container.
-
Hand Hygiene (Gloved): Sanitize your inner gloves.
-
Remove Face/Eye Protection: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination or disposal.
-
Remove Respirator: Remove the respirator without touching the front filter surface. Dispose of it in the hazardous waste container.
-
Remove Inner Gloves: You can now safely touch the "clean" inner gloves. Peel them off and dispose of them.
-
Final Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Spill Management and Disposal Plan
All materials that come into contact with this compound are considered hazardous waste.
-
Immediate Containment: For small spills, use an absorbent material to collect the substance.[9] Do not generate dust if cleaning a solid spill.
-
Designated Waste Stream: All contaminated PPE (gloves, coats, respirators) and cleaning materials must be sealed in a clearly labeled, vapor-tight plastic bag or container.[9]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution. For carbamates, scrubbing with washing soda (sodium carbonate) is also effective.[9][10]
-
Institutional Protocol: Follow your institution's specific guidelines for hazardous chemical waste disposal. Never dispose of this material in standard trash or sewer systems.[13]
By adhering to this comprehensive safety framework, you build a system of protection that is not only compliant but also deeply rooted in the scientific principles of hazard mitigation. This approach ensures that your focus remains on your research, confident in the knowledge that your safety is rigorously protected.
References
-
Risher, J. F., Mink, F. L., & Stara, J. F. (1987). The toxicologic effects of the carbamate insecticide aldicarb in mammals: a review. Environmental Health Perspectives, 72, 267–281. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Aldicarb - Final Report - Toxicology Assessment. Retrieved from [Link]
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New Jersey Department of Health. (2023). Hazardous Substance Fact Sheet: Aldicarb. Retrieved from [Link]
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Albuquerque, E. X., et al. (2005). Aldicarb poisoning. Human & Experimental Toxicology, 19(12), 657-662. Retrieved from [Link]
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Chem Service Inc. (2015). SAFETY DATA SHEET: this compound. Retrieved from [Link]
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Bayer CropScience. (2002). TEMIK® BRAND 15G LOCK AND LOAD ALDICARB PESTICIDE (For California Only). Retrieved from [Link]
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De Bleecker, J. L. (2005). Aldicarb poisoning. ResearchGate. Retrieved from [Link]
-
AgLogic Chemical, LLC. (2016). Safety Data Sheet: AgLogic 15G Aldicarb Pesticide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aldicarb. PubChem Compound Summary for CID 9570071. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. Retrieved from [Link]
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Wikipedia. (n.d.). Agricultural safety and health. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
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Pediatric Oncology Group of Ontario (POGO). (n.d.). Personal Protective Equipment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Aldicarb. PubChem Compound Summary for CID 2059. Retrieved from [Link]
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Burgess, J. L., & Bernstein, J. N. (1998). Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy. Journal of Toxicology: Clinical Toxicology, 36(4), 347-353. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
